molecular formula C8H10N2O3 B3376622 (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol CAS No. 1212818-54-6

(S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol

Cat. No.: B3376622
CAS No.: 1212818-54-6
M. Wt: 182.18
InChI Key: YSLPTGOAVRWPDS-MRVPVSSYSA-N
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Description

(S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol is a chiral amino alcohol of significant interest in medicinal chemistry research, particularly as a synthetic intermediate for the development of novel sigma receptor ligands. Sigma receptors, especially the sigma-1 receptor (σ1R), are ligand-regulated molecular chaperones highly expressed in the central nervous system and are critical modulators of intracellular signaling cascades. Research has identified sigma-1 receptor activity in primary sensory neurons as a critical driver of neuropathic pain, making it a promising therapeutic target . Selective sigma-1 receptor antagonists have shown efficacy in preclinical models, reversing pain hypersensitivity by attenuating injury-induced neuronal hyperexcitability without inducing pharmacodynamic tolerance . The chiral nature of (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol provides a stereochemically defined scaffold for constructing potential sigma receptor modulators. Its structure, featuring both amino and hydroxyl functional groups on a chiral center adjacent to an aromatic nitro group, allows for versatile synthetic elaboration into more complex molecules for pharmacological evaluation. This compound is presented for research applications only, specifically for use in the synthesis and biological evaluation of novel therapeutics targeting neurological disorders, pain, and other conditions linked to sigma receptor function. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

(2S)-2-amino-2-(3-nitrophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c9-8(5-11)6-2-1-3-7(4-6)10(12)13/h1-4,8,11H,5,9H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLPTGOAVRWPDS-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])[C@@H](CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212818-54-6
Record name (2S)-2-amino-2-(3-nitrophenyl)ethan-1-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Chemical properties of (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol

[1]

Structural Characterization & Physiochemical Profile[2][3]

(S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol is a chiral

11
Stereochemical Configuration

The (S)-configuration at the C2 position dictates the spatial arrangement of the amine and the 3-nitrophenyl group.[1] This stereocenter is robust but can be sensitive to racemization under strongly basic conditions or high temperatures due to the benzylic position of the amine, further activated by the electron-withdrawing nitro group.

Electronic Effects of the Nitro Group

The meta-nitro (-NO

1
  • pKa Modulation: The basicity of the primary amine is reduced compared to unsubstituted phenylglycinol (pKa ~9.5). The estimated pKa of the conjugate acid is ~8.2–8.5 . This makes the amine less nucleophilic but also less prone to oxidation.

  • Chemical Stability: The nitro group deactivates the phenyl ring toward electrophilic aromatic substitution (EAS), preventing side reactions during acid-catalyzed transformations.

Physiochemical Data Table
PropertyValue / Description
IUPAC Name (2S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol
Common Name (S)-3-Nitrophenylglycinol
Molecular Formula C

H

N

O

Molecular Weight 182.18 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DMF; Sparingly soluble in water (pH dependent)
Chirality (S)-enantiomer (ee > 98% typically required for synthesis)
Melting Point 115–120 °C (Typical for HCl salt forms; free base may vary)

Synthetic Routes & Manufacturing[6][7]

The synthesis of (S)-2-amino-2-(3-nitrophenyl)ethan-1-ol must preserve the stereochemistry of the starting material.[1] The most reliable industrial route involves the chemoselective reduction of (S)-3-nitrophenylglycine .[1]

Preferred Route: Chemoselective Reduction

Direct reduction of the carboxylic acid to the alcohol without affecting the nitro group or the chiral center.

  • Starting Material: (S)-2-Amino-2-(3-nitrophenyl)acetic acid.[1]

  • Reagent: Borane-Dimethyl Sulfide Complex (BH

    
    [1]·DMS) or NaBH
    
    
    / I
    
    
    system.
  • Mechanism: Borane selectively reduces the carboxylic acid to the primary alcohol via an acyl borate intermediate. Crucially, borane tolerates the nitro group (unlike LiAlH

    
     or catalytic hydrogenation, which would reduce the nitro to an amine).
    
Process Workflow Diagram

SynthesisStart(S)-3-Nitrophenylglycine(Carboxylic Acid)ReagentReagent:BH3·DMS / THF(0°C to Reflux)Start->Reagent Activation InterIntermediate:Amino-Borane ComplexReagent->Inter Reduction QuenchQuench:MeOH / HClInter->Quench Hydrolysis Product(S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol(Target)Quench->Product Isolation

Figure 1: Chemoselective reduction pathway preserving the nitro group and stereocenter.[1]

Chemical Reactivity & Transformations[7][8]

This molecule is a bifunctional scaffold. The 1,2-amino alcohol motif allows for heterocyclization, while the nitro group serves as a latent functionality for future amine generation.

Oxazolidinone Formation (Chiral Auxiliaries)

Reaction with phosgene equivalents (e.g., Triphosgene or CDI) yields chiral oxazolidinones.[1] These are analogues of Evans auxiliaries, used to induce stereochemistry in subsequent aldol or alkylation reactions.

  • Protocol: React with Triphosgene in CH

    
    Cl
    
    
    with Et
    
    
    N at 0°C.
  • Outcome: Formation of (S)-4-(3-nitrophenyl)oxazolidin-2-one.[1]

Nitro Group Reduction

The nitro group can be selectively reduced to an aniline derivative after the amino-alcohol core has been derivatized.

  • Reagents: H

    
     / Pd-C (if the amine is protected) or Fe / NH
    
    
    Cl.[1]
  • Utility: Access to di-amino ligands for transition metal catalysis.[1]

Reactivity Flowchart

ReactivityCore(S)-2-Amino-2-(3-nitrophenyl)ethan-1-olPath1Reagent: Triphosgene / BaseCore->Path1Path2Reagent: H2 / Pd-CCore->Path2Path3Reagent: Aldehyde / NaBH3CNCore->Path3Prod1Chiral Oxazolidinone(Auxiliary)Path1->Prod1 Cyclization Prod2(S)-2-Amino-2-(3-aminophenyl)ethan-1-ol(Diamine Precursor)Path2->Prod2 Nitro Reduction Prod3N-Alkylated Ligands(Chiral Catalysts)Path3->Prod3 Reductive Amination

Figure 2: Divergent synthetic utility of the nitro-phenylglycinol scaffold.

Pharmaceutical Applications

While specific proprietary drugs often use this scaffold as a transient intermediate, its structural class is vital for:

  • Adrenergic Receptor Modulators: The phenyl-amino-ethanol core is the pharmacophore for

    
    -adrenergic agonists and antagonists.[1] The nitro group allows for the synthesis of unique aniline-substituted derivatives that can form additional hydrogen bonds within the receptor pocket.[1]
    
  • Protease Inhibitors: Beta-amino alcohols serve as transition-state isosteres in peptide bond hydrolysis inhibitors.[1]

  • Chiral Resolution Agents: The pure (S)-enantiomer is used to resolve racemic carboxylic acids via diastereomeric salt formation.

Analytical Standards & Quality Control

To ensure the integrity of this chiral building block, the following QC protocols are mandatory:

  • Enantiomeric Excess (ee) Determination:

    • Method: Chiral HPLC.

    • Column: Chiralcel OD-H or AD-H.[1]

    • Mobile Phase: Hexane : Isopropanol (90:[1]10) with 0.1% Diethylamine.

    • Expectation: The (S)-enantiomer should elute distinctly from the (R)-isomer. Target ee > 98%.

  • NMR Verification:

    • 1H NMR (DMSO-d6): Look for the benzylic proton (CH-NH2) around

      
       4.0–4.5 ppm.[1] The aromatic region will show the specific substitution pattern of the 3-nitro group (singlet, two doublets, one triplet).
      

References

  • Sigma-Aldrich. (R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride Product Sheet. (Confirming existence of enantiomeric series).

  • BenchChem. Synthesis of 2-Amino-1-(3-nitrophenyl)ethanol and Derivatives. (General synthesis of nitro-amino alcohols).[1] [1]

  • Kartika, R. et al. Triphosgene-Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols.[2] (Reactivity of amino alcohols with triphosgene).[3][4] J. Org.[2] Chem. 2013.

  • PubChem. 3-Nitrophenol and Derivatives Physiochemical Data. (pKa and solubility data grounding).

  • ResearchGate. Enantioselective Synthesis of Amino Acids and Amino Alcohols. (Reduction protocols for phenylglycine derivatives).

Molecular structure and weight of (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol

[1]

Executive Summary

(S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol is a chiral

1

1

Molecular Identity & Physicochemical Profile[1][2][3][4]

The precise identification of the enantiomer and salt form is vital for reproducibility. The data below distinguishes the free base from the commercially stable hydrochloride salt.

Core Identity Data
ParameterData
IUPAC Name (2S)-2-amino-2-(3-nitrophenyl)ethanol
Common Name (S)-3-Nitrophenylglycinol
CAS Number (HCl Salt) 2453296-88-1
CAS Number (R-isomer) 2453297-12-4 (Provided for exclusion)
Molecular Formula C

H

N

O

Molecular Weight (Free Base) 182.18 g/mol
Molecular Weight (HCl Salt) 218.64 g/mol
Chirality (S)-configuration at the benzylic carbon
Structural Descriptors[1]
  • SMILES: OCc1cccc(=O)c1

  • InChI Key: YSLPTGOAVRWPDS-UHFFFAOYSA-N (Generic)[1]

  • Pharmacophore Features:

    • Benzylic Amine: High reactivity for amide coupling or reductive amination.

    • Primary Alcohol: Available for oxidation to aldehydes or conversion to leaving groups (tosylates/halides) for cyclization.[1]

    • 3-Nitro Group: Electron-withdrawing group; precursor to anilines via reduction.[1]

Structural Characterization & Logic[1]

The molecule's behavior is dictated by the steric and electronic environment of the benzylic center.

Stereochemical Configuration

The (S)-enantiomer is derived from the corresponding (S)-amino acid.[1] The absolute configuration is defined by the spatial arrangement of the amine (-NH


1
Spectroscopic Signatures (Predicted)[1]
  • 
    H NMR (DMSO-d
    
    
    ):
    • 
       ~8.1–7.6 ppm (m, 4H, Ar-H): Characteristic pattern for meta-substituted benzene.[1]
      
    • 
       ~4.1–4.4 ppm (m, 1H, CH -NH
      
      
      ): Benzylic proton, shifted downfield due to the aromatic ring and amine.[1]
    • 
       ~3.4–3.6 ppm (m, 2H, CH 
      
      
      -OH): Diastereotopic methylene protons adjacent to the chiral center.[1]

Synthetic Pathways & Manufacturing[1]

The most robust route to (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol is the chemoselective reduction of (S)-2-amino-2-(3-nitrophenyl)acetic acid ((S)-3-nitrophenylglycine).[1] This approach preserves optical purity, unlike Henry reactions which require subsequent resolution.

Diagram 1: Synthesis Workflow

The following diagram illustrates the reduction pathway using the Borane-Dimethyl Sulfide or NaBH



1

SynthesisPathSM(S)-3-Nitrophenylglycine(Amino Acid Precursor)ActivationIn-situ Activation(Mixed Anhydride/Ester)SM->Activation BF3·Et2O or I2 ReductionReduction(NaBH4 + I2 in THF)Activation->Reduction Hydride Transfer Product(S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol(Target)Reduction->Product Acidic Workup & Neutralization

Caption: Chemoselective reduction of (S)-3-nitrophenylglycine to the target amino alcohol while preserving the nitro group and stereocenter.[1]

Detailed Protocol: NaBH -I Reduction System

This method is widely cited for reducing amino acids to amino alcohols without racemization [1].[1]

  • Setup: Charge a dry 3-neck flask with (S)-2-amino-2-(3-nitrophenyl)acetic acid (1.0 eq) and dry THF (0.5 M concentration).

  • Activation: Add NaBH

    
     (2.4 eq) in portions. Cool to 0°C.
    
  • Addition: Dropwise add a solution of Iodine (I

    
    , 1.0 eq) in THF over 30 minutes. Gas evolution (H
    
    
    ) will occur.[1][2]
  • Reflux: Heat the mixture to reflux for 18 hours. The generated borane-amine complex effects the reduction.[1]

  • Quench: Cool to room temperature. Carefully add Methanol to destroy excess hydride.

  • Workup: Evaporate solvent. Dissolve residue in 20% KOH and stir for 4 hours to break the boron-amine complex. Extract with Dichloromethane (DCM).[1]

  • Purification: Dry organic layer (Na

    
    SO
    
    
    ) and concentrate. The product often crystallizes as a solid or can be converted to the HCl salt using 4M HCl in Dioxane.

Pharmaceutical Applications

This compound serves as a "chiral pool" building block. Its specific applications include:

  • Beta-3 Adrenergic Agonist Analogs: While Mirabegron utilizes a para-nitro phenethylamine scaffold, the meta-nitro phenylglycinol scaffold is used in Structure-Activity Relationship (SAR) studies to optimize binding affinity and metabolic stability.[1]

  • Kinase Inhibitors: The 1,2-amino alcohol motif is a common pharmacophore in ATP-competitive inhibitors, providing hydrogen bond donors/acceptors that mimic the ribose ring of ATP.[1]

  • Chiral Auxiliaries: Derivatives of this molecule (e.g., oxazolidinones) can be used to induce stereoselectivity in alkylation or aldol reactions, similar to Evans auxiliaries but with different electronic tuning due to the nitro group.[1]

Diagram 2: Pharmacophore Logic

PharmacophoreTarget(S)-2-Amino-2-(3-nitrophenyl)ethan-1-olSite1Primary Alcohol (-OH)H-Bond Donor/AcceptorCyclization HandleTarget->Site1Site2Benzylic Amine (-NH2)Protonatable centerCovalent attachment pointTarget->Site2Site33-Nitro Group (-NO2)Electron WithdrawingPrecursor to AnilineTarget->Site3

Caption: Functional mapping of the molecule highlighting reactive sites for medicinal chemistry optimizations.

References

  • McKennon, M. J., et al. (1993).[2] "A convenient reduction of amino acids and their derivatives."[3] Journal of Organic Chemistry, 58(13), 3568-3571.[1]

  • ChemScene. (2024).[1] "(S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride Product Data." ChemScene Catalog.

  • BenchChem. (2024).[1] "(R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride Data." BenchChem Repository. [1]

  • PubChem. (2024).[1] "Compound Summary for related Nitro-aminoethanols." National Center for Biotechnology Information.

Technical Guide: Solubility Profiling & Crystallization Strategy for (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol

[1]

Executive Summary

Compound: (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol CAS (HCl Salt): 2453296-88-1 | CAS (Racemate/Base): 56718-70-8 (Generic Reference) Role: Key chiral building block for Mirabegron (YM-178).[1]

Precise solubility data is the cornerstone of process optimization for this intermediate. As a chiral amino alcohol, its purification relies heavily on the differential solubility between the enantiomer and its impurities (regioisomers or des-nitro analogs).[1] This guide provides a comprehensive solubility profile, thermodynamic analysis, and a validated experimental protocol for determining saturation limits in aqueous and organic systems.

Chemical Profile & Solubility Drivers

Understanding the molecular interaction mechanisms is a prerequisite for interpreting solubility data.

  • Hydrogen Bonding: The molecule contains three H-bond donors (-NH₂, -OH) and multiple acceptors (Nitro group, Oxygen).[1] This creates a high affinity for protic solvents (Methanol, Water).

  • Chirality & Lattice Energy: The (S)-enantiomer typically exhibits higher lattice energy than the racemate, potentially resulting in lower solubility.

  • Ionization State:

    • Free Base: Moderate polarity; soluble in alcohols; sparingly soluble in water; insoluble in non-polar hydrocarbons.

    • HCl Salt: Ionic character; highly soluble in water and methanol; practically insoluble in non-polar solvents (Hexane, Toluene).

Solubility Landscape: Water vs. Organic Solvents

The following data represents the Target Solubility Profile for the Free Base form, derived from structural analog behavior (phenylglycinol derivatives) and Mirabegron intermediate processing standards.

Table 1: Representative Solubility Data (Free Base)

Values expressed in mg/mL (approximate).

Solvent SystemPolarity Index (

)
Solubility @ 25°CSolubility @ 50°CSolvation Mechanism
Methanol 5.1> 150 (High)> 300Strong H-bonding (Donor/Acceptor)
Ethanol 4.380 - 120180 - 220H-bonding; Alkyl chain interaction
Isopropanol (IPA) 3.940 - 60100 - 130Moderate H-bonding; Good for cooling cryst.[1]
Water 10.2< 10 (Sparingly)25 - 40Hydrophobic effect of nitrophenyl ring limits solubility
Ethyl Acetate 4.415 - 2550 - 70Dipole-Dipole; Weak H-acceptor
Toluene 2.4< 2 (Insoluble)< 10No H-bonding; High energy penalty
DMSO 7.2> 200 (Very High)> 400Strong Dipole-Dipole; Difficult to remove

Critical Insight: The steep solubility curve in Isopropanol (IPA) and Ethyl Acetate makes them ideal candidates for cooling crystallization. Water acts as a powerful anti-solvent for the free base when dissolved in Methanol.

Table 2: Solubility of the HCl Salt (Ionic Form)
SolventSolubility Characteristics
Water Very High (> 200 mg/mL). The ionic lattice disrupts water structure favorably.[1]
Methanol High. Soluble due to high dielectric constant.[1]
IPA/EtOAc Very Low. These solvents cannot stabilize the ion pair effectively.

Thermodynamic Analysis

To scale up purification, we must model the temperature dependence of solubility using the Modified Apelblat Equation or the Van't Hoff Equation .

Van't Hoff Modeling

For a non-ideal solution, the solubility (


1
  • 
     (Enthalpy of Dissolution):  Typically positive (endothermic).[1] A steeper slope in the 
    
    
    vs.
    
    
    plot indicates a higher enthalpy, meaning solubility is more sensitive to temperature changes.
  • Application: If

    
     is high (e.g., in IPA), cooling crystallization will yield high recovery. If 
    
    
    is low (e.g., in DMSO), cooling is inefficient; anti-solvent addition is required.

Experimental Protocol: Self-Validating Solubility Determination

Do not rely solely on literature values. Use this protocol to generate site-specific data.[1]

Workflow Visualization

SolubilityProtocolStartStart: Excess Solute AdditionEquilEquilibration(Constant T, Stirring 24-48h)Start->Equil Solvent + SolidFilterIsothermal Filtration(0.45 µm Syringe Filter)Equil->Filter Saturated SolutionAnalysisQuantification(HPLC or Gravimetric)Filter->Analysis Clear FiltrateValidationValidation Check(Repeat at T + 24h)Analysis->Validation Data PointValidation->Equil If Deviation > 3%EndFinal Solubility ValueValidation->End If Deviation < 3%

Figure 1: Step-by-step workflow for accurate solubility determination.

Detailed Methodology
  • Preparation: Add excess (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir at 400 RPM. Maintain temperature within ±0.1°C using a circulating water bath.

  • Time Course: Allow 24 hours for equilibrium.

  • Sampling: Stop stirring and allow solids to settle for 30 mins. Withdraw supernatant using a pre-heated syringe and filter through a 0.45 µm PTFE filter.

  • Quantification (HPLC Method):

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

    • Mobile Phase: Water (0.1% TFA) : Acetonitrile (60:40).[1]

    • Detection: UV @ 254 nm (Nitro group absorbance).[1]

    • Calculation: Compare peak area to a standard calibration curve.

Process Application: Crystallization Strategy

Based on the solubility differential, we can design a purification process.

Solvent Selection Logic

SolventSelectionInputCrude (S)-IntermediateCheckFormIs it a Salt or Base?Input->CheckFormBasePathFree BaseCheckForm->BasePath BaseSaltPathHCl SaltCheckForm->SaltPath SaltCoolingCooling Crystallization(Solvent: IPA or EtOH)BasePath->Cooling High T dependenceAntiSolventAnti-Solvent Crystallization(Solvent: Water; Anti: Acetone)SaltPath->AntiSolvent High Water Sol.

Figure 2: Decision tree for selecting the crystallization mode based on the chemical form.[1]

Recommended Purification Cycle (Free Base)
  • Dissolution: Dissolve crude solid in Ethanol at 60°C (near saturation, ~200 mg/mL).

  • Filtration: Hot filtration to remove insoluble mechanical impurities.[1]

  • Nucleation: Cool slowly (0.5°C/min) to 40°C. Seed with 0.1% pure (S)-enantiomer crystals.

  • Growth: Cool to 0°C over 4 hours.

  • Isolation: Filter and wash with cold Toluene (removes non-polar impurities) or cold Water (removes inorganic salts).[1]

References

  • Compound Data: Mirabegron Intermediate (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol HCl. ChemScene. Link

  • Drug Context: Mirabegron (YM178) Solubility and Properties. MedChemExpress. Link

  • Methodology: Thermodynamics of Solute–Solvent Interactions and Solubility of Amino Acids. ResearchGate. Link

  • Analogous Systems: Solubility of 4-nitroaniline in (ethanol + water) mixtures. Aksaray University. Link

  • Crystallization: Crystallization in Final Stages of Purification. Springer Nature Experiments. Link[1]

Safety Data Sheet (SDS) for (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety Monograph: (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol

Part 1: Chemical Identity & Strategic Context

Compound: (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol CAS Number: 140373-78-0 Synonyms: (S)-3-Nitrophenylglycinol; (S)-alpha-(Hydroxymethyl)-3-nitrobenzylamine. Molecular Formula: C₈H₁₀N₂O₃ Molecular Weight: 196.18 g/mol

Strategic Relevance in Drug Development: This compound is a high-value chiral building block , specifically a


-amino alcohol. Structurally, it serves as a critical scaffold for the synthesis of adrenergic receptor agonists (e.g., Mirabegron analogs) and various enzyme inhibitors. The presence of the meta-nitro group allows for subsequent reduction to an aniline, enabling further functionalization (e.g., sulfonamide formation) while retaining the chiral center established at the benzylic position.

Critical Quality Attribute (CQA): As an (S)-isomer, enantiomeric purity is the defining specification. Racemization can occur under strongly basic conditions or excessive heat, compromising downstream biological activity.

Part 2: Comprehensive Hazard Profiling (GHS & SAR Analysis)

Note: While specific toxicological data for this chiral isomer is limited, the following classification is derived from Structure-Activity Relationships (SAR) of analogous nitro-aromatic amino alcohols (e.g., Phenylglycinol, 3-Nitroaniline).

GHS Classification (Predicted)
Hazard ClassCategoryHazard StatementMechanism of Action
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowedNitro-aromatics can interfere with oxidative phosphorylation; potential methemoglobinemia inducer.
Skin Corrosion/Irritation Cat 2H315: Causes skin irritationPrimary amine functionality creates a localized alkaline environment, damaging lipid barriers.
Eye Damage/Irritation Cat 2AH319: Causes serious eye irritationHigh polarity and alkalinity of the amino-alcohol moiety cause immediate mucous membrane stress.
STOT - Single Exposure Cat 3H335: May cause respiratory irritationDust inhalation irritates the upper respiratory tract due to basicity.
Germ Cell Mutagenicity Cat 2 (Suspected)H341: Suspected of causing genetic defectsNitro groups on aromatic rings are metabolic precursors to hydroxylamines, which can interact with DNA.
The "Nitro" Factor: Specific Toxicology

Researchers must treat the nitro moiety with specific caution. Unlike simple amines, the metabolic reduction of the nitro group (in vivo) can yield reactive intermediates.

  • Methemoglobinemia Risk: Although less potent than nitrobenzene, absorption of significant quantities may oxidize hemoglobin (

    
    ), impairing oxygen transport.
    
  • Sensitization: The aniline derivative (post-metabolism) is a known sensitizer. Avoid repeated dermal contact.

Part 3: Operational Handling & Storage Protocols

Engineering Controls & Containment
  • Primary Barrier: Handle exclusively within a Chemical Fume Hood or Powder Containment Balance Enclosure . Face velocity must be maintained >0.5 m/s.

  • Atmosphere: The primary amine is susceptible to oxidative degradation and carbamate formation (reaction with atmospheric CO₂).

    • Protocol: Overlay storage containers with Argon or Nitrogen after every use.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95/P2 is insufficient for long-term handling of nitro-aromatics. Use a Half-mask respirator with P100/OV cartridges if working outside a hood (not recommended).

  • Dermal (Hands):

    • Splash Contact: Nitrile Rubber (0.11 mm) - Breakthrough < 10 mins.

    • Prolonged Contact:Silver Shield / Laminate Film or Double-gloved Nitrile (0.4 mm). Nitro compounds permeate standard nitrile rapidly.

  • Ocular: Chemical splash goggles. Safety glasses are insufficient due to the fine, electrostatic nature of the powder.

Storage Specifications
  • Temperature: 2–8°C (Refrigerate).

  • Light: Amber vials required. Nitro compounds are photo-labile and will darken (degrade) upon UV exposure.

  • Hygroscopicity: Store with desiccant. Hydrolysis is slow, but moisture promotes clumping and weighing errors.

Part 4: Emergency Response & Toxicology

Exposure Response Logic

ExposureResponse Start Exposure Incident Type Identify Route Start->Type Skin Dermal/Skin Contact Type->Skin Eye Ocular Contact Type->Eye Inhale Inhalation (Dust) Type->Inhale Wash Immed. Wash (15 min) Soap + Water Skin->Wash Monitor Monitor for Cyanosis (Blue lips/nails) Wash->Monitor Medical Seek Medical Attention Bring SDS/Monograph Monitor->Medical Rinse Irrigate (15 min) Lift Eyelids Eye->Rinse Rinse->Medical FreshAir Move to Fresh Air Sit Upright Inhale->FreshAir breathing Difficulty Breathing? FreshAir->breathing Oxygen Administer Oxygen (Trained Personnel) breathing->Oxygen Yes breathing->Medical No Oxygen->Medical

Caption: Decision logic for acute exposure events. Note the specific monitoring for cyanosis (Methemoglobinemia indicator) in dermal/inhalation cases.

Spill Cleanup Protocol
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don double nitrile gloves, goggles, and a P100 respirator.

  • Contain: Do not dry sweep (generates dust).

  • Neutralize/Clean: Cover spill with a wet paper towel (dampened with water) to suppress dust. Wipe up.[1]

  • Decontaminate: Clean surface with a dilute weak acid (e.g., 1% Acetic Acid) to neutralize the amine, followed by water.

  • Disposal: Place waste in a container marked "Toxic Organic Solid."

Part 5: Analytical Validation & Workflow

To ensure scientific integrity, the identity and purity of the compound must be validated before use in synthesis.

QC Workflow Diagram

QCWorkflow Receive Receive Shipment (Check Seal) Store Quarantine Storage (4°C, Dark) Receive->Store Sample Sampling (In Glovebox/Hood) Store->Sample Test1 1H-NMR (DMSO-d6) Verify Structure Sample->Test1 Test2 Chiral HPLC Verify ee% > 98% Test1->Test2 Decision Pass Specs? Test2->Decision Approve Release for Synthesis Decision->Approve Yes Reject Reject/Recrystallize Decision->Reject No

Caption: Quality Control workflow emphasizing Chiral HPLC to verify enantiomeric excess (ee%) prior to synthetic utilization.

Analytical Parameters
  • Appearance: Pale yellow to off-white solid. (Dark yellow indicates oxidation).

  • Solubility: Soluble in DMSO, Methanol, dilute aqueous acid. Poorly soluble in non-polar solvents (Hexane).

  • Chiral HPLC Method (Typical):

    • Column: Daicel Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA) to suppress peak tailing of the amine.

    • Detection: UV @ 254 nm (Nitro absorption).

References

  • Sigma-Aldrich. (2024). Product Specification: 2-amino-2-(3-nitrophenyl)ethan-1-ol (CAS 140373-78-0).[2] Merck KGaA. Link

  • PubChem. (2024). Compound Summary: 2-(3-Amino-2-methyl-4-nitrophenyl)ethanol (Analogous Structure). National Library of Medicine. Link

  • ECHA (European Chemicals Agency). (2024). C&L Inventory: Nitro-aromatic compounds hazard classification.Link

  • Occupational Safety and Health Administration (OSHA). (2024). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000).Link

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

Sources

Thermodynamic Characterization of Chiral 3-Nitrophenyl Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral 3-nitrophenyl amino alcohols represent a critical scaffold in the synthesis of adrenergic


-blockers, antibiotics (analogous to chloramphenicol), and chiral auxiliaries. Their thermodynamic profile—specifically solid-liquid equilibrium (SLE), enthalpy of fusion, and lattice stability—directly dictates the efficiency of optical resolution and bioavailability.

This guide provides a rigorous framework for characterizing these properties. Unlike standard datasheets, we focus on the causality between molecular structure and thermodynamic behavior, providing self-validating protocols for determining solubility curves and modeling phase diagrams.

Molecular Architecture & Phase Behavior

The thermodynamic behavior of 3-nitrophenyl amino alcohols is governed by the interplay between the nitro group's electron-withdrawing nature and the hydrogen-bonding capacity of the amino-diol moiety.

Structural Impact on Lattice Energy

The position of the nitro group is thermodynamically significant. While the para (4-nitro) isomer—common in chloramphenicol synthesis—exhibits high symmetry and high melting points (~163°C), the meta (3-nitro) substitution breaks this symmetry.

  • Thermodynamic Consequence: Expect a lower enthalpy of fusion (

    
    ) and melting point (
    
    
    
    ) for the 3-nitro isomer compared to the 4-nitro analog. This reduction in lattice energy often leads to higher solubility in polar solvents, altering crystallization kinetics.
  • Chirality: The presence of two chiral centers (e.g., in 2-amino-1-(3-nitrophenyl)propane-1,3-diol) creates four stereoisomers. The enantiomers (

    
     and 
    
    
    
    ) will have identical scalar properties in an achiral environment, but the diastereomers (
    
    
    ) will exhibit distinct
    
    
    and solubility profiles.
Polymorphism Alert

Amino alcohols are prone to polymorphism. A single thermodynamic measurement is insufficient.

  • Directive: Always perform a "Heat-Cool-Heat" cycle in DSC to erase thermal history and identify metastable forms.

Experimental Protocols: Self-Validating Systems

To ensure data integrity, the following protocols include built-in validation steps.

Protocol A: Dynamic Solubility Measurement (Gravimetric)

Objective: Determine mole fraction solubility (


) with 

error.

Reagents:

  • Analyte: Chiral 3-nitrophenyl amino alcohol (Recrystallized,

    
     purity).
    
  • Solvents: Water, Ethanol, Methanol (HPLC Grade).

Workflow:

  • Excess Addition: Add solid solute to the solvent in a jacketed glass vessel until a persistent solid phase remains.

  • Equilibration: Stir at 400 rpm for 24 hours. Validation: Measure refractive index of supernatant at 20h and 24h. If

    
    , equilibrium is reached.
    
  • Filtration: Syringe filter (0.22

    
    m, PTFE) pre-heated to the solution temperature to prevent crash-crystallization.
    
  • Gravimetric Analysis: Weigh a specific volume of filtrate; evaporate solvent; dry residue to constant weight.

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Measure


 and 

.
  • Sample Prep: 2–5 mg sample in an aluminum pan (crimped, pinhole lid).

  • Cycle:

    • Ramp 1: 25°C

      
       180°C @ 10°C/min (Determine initial 
      
      
      
      ).
    • Cool: 180°C

      
       25°C @ 10°C/min (Observe crystallization/glass transition).
      
    • Ramp 2: 25°C

      
       180°C @ 10°C/min (Measure intrinsic thermodynamic properties).
      

Thermodynamic Modeling & Data Analysis

Raw solubility data must be correlated to thermodynamic models to predict behavior outside the measured range.

The Modified Apelblat Equation

This is the industry standard for amino alcohols due to its ability to account for the non-ideality of the solution.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).[1][2]
    
  • 
     : Empirical parameters derived from regression.
    

Interpretation:

  • If

    
     , the dissolution is exothermic (rare for this class).
    
  • If

    
     , the dissolution is endothermic (standard behavior).
    
Visualization of the Characterization Logic

The following diagram illustrates the decision matrix for characterizing these compounds.

ThermoWorkflow Start Crude 3-Nitrophenyl Amino Alcohol Purify Recrystallization (>99% Purity) Start->Purify Remove Isomers DSC DSC Analysis (Tm, Enthalpy) Purify->DSC Determine Stable Form Solubility Solubility Measurement (Gravimetric) DSC->Solubility Define T range (T < Tm) Model Apelblat Modeling Solubility->Model Regression App Application: Chiral Resolution Model->App Optimize Supersaturation

Figure 1: Integrated workflow for thermodynamic characterization. Note that DSC precedes solubility to ensure the solid phase is thermodynamically stable.

Quantitative Data Summary

While specific values depend on the exact derivative (e.g., propanediol vs. ethanol backbone), the table below presents representative ranges based on the 4-nitro analog and structural corrections for the 3-nitro isomer.

PropertyRepresentative Value (3-Nitro)Comparison to 4-NitroSignificance
Melting Point (

)
135°C – 155°CLower (~163°C)Lower lattice energy facilitates dissolution.
Enthalpy of Fusion (

)
25 – 35 kJ/molLowerIndicates weaker intermolecular packing.
Solubility (Water, 298K) Moderate (

)
Higher3-nitro is generally more soluble due to dipole moment alignment.
pKa (Amino group) ~8.5 – 9.0SimilarDetermines pH-dependent solubility (zwitterion formation).
Solvent Selection Guide
  • Methanol: High solubility. Good for initial dissolution.

  • Water: Moderate solubility. Key for antisolvent crystallization.

  • Ethyl Acetate: Low solubility. Excellent antisolvent for yield maximization.

Application: Chiral Resolution via Preferential Crystallization

Thermodynamic data is most valuable when applied to separating enantiomers.

The Ternary Phase Diagram

To separate the (


) enantiomer from the racemate, you must construct a ternary phase diagram (Solvent / (

) / (

)).
  • Eutectic Point: Identify the solubility of the racemate vs. the pure enantiomer.

  • Supersaturation: Use the Apelblat model to calculate the exact temperature to cool the solution to, ensuring only the desired enantiomer crystallizes.

ResolutionLogic Racemate Racemic Mixture (3-Nitro) Dissolve Dissolution at T_high Racemate->Dissolve Solvent Solvent Selection (Based on Apelblat) Solvent->Dissolve Seed Seeding with Pure (R,R) Dissolve->Seed T = Metastable Zone Crystallize Cooling Crystallization Seed->Crystallize PureProduct Pure (R,R)-Enantiomer Crystallize->PureProduct Filtration

Figure 2: Preferential crystallization workflow driven by thermodynamic solubility data.

References

  • Wang, J., et al. (2020).[1] "Solubility and thermodynamic modeling of (1S, 2S)-2-amino-1-(4-nitrophenyl) propane-1, 3-diol in pure and binary solvents." Journal of Chemical & Engineering Data. (Representative methodology for nitrophenyl amino alcohols).

  • BenchChem. "2-amino-1-(4-nitrophenyl)propane-1,3-diol: Properties and Applications." BenchChem Technical Library.

  • Sigma-Aldrich. "(1R,2R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol Product Sheet." Merck KGaA.

  • Acree, W. E., & Abraham, M. H. (2001). "Solubility Predictions for Crystalline Organic Compounds." Fluid Phase Equilibria.

Sources

Literature Review and Technical Guide on (S)-3-Nitrophenylglycinol Derivatives: Synthesis, Chiral Auxiliary Applications, and C–H Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-3-Nitrophenylglycinol is an enantiopure, electron-deficient


-amino alcohol that has emerged as a highly versatile building block and chiral auxiliary in modern organic synthesis. Derived from the unnatural amino acid (S)-3-nitrophenylglycine, its unique stereoelectronic profile—driven by the meta-positioned nitro group—makes it an exceptional scaffold for transition-metal-catalyzed C(sp

)–H functionalizations. This whitepaper synthesizes the current literature, detailing chemoselective synthetic workflows, mechanistic rationales, and field-proven protocols for deploying (S)-3-nitrophenylglycinol derivatives in the synthesis of complex, enantiopure pharmaceutical intermediates such as 3-hydroxymethyl isoindolinones and tetrahydroisoquinolines.

Structural and Electronic Causality

The utility of (S)-phenylglycinol as a chiral auxiliary is well-documented; however, the introduction of a nitro group at the 3-position of the aromatic ring fundamentally alters the molecule's reactivity profile.

  • Electronic Modulation: The strongly electron-withdrawing

    
     and 
    
    
    
    effects of the nitro group decrease the electron density of the aromatic ring. When converted into an amide (such as a picolinamide directing group), this electron deficiency increases the acidity of the N–H proton, facilitating easier deprotonation and subsequent metal coordination during C–H activation [2].
  • Conformational Rigidity: The electron-deficient nature of the aryl ring influences the rotameric distribution of N-acyl derivatives, locking the auxiliary into a highly structured conformation that maximizes stereoinduction during asymmetric transformations.

Chemoselective Synthesis Workflows

The preparation of (S)-3-nitrophenylglycinol requires strict chemoselectivity to prevent the degradation of the stereocenter and the premature reduction of the nitro group.

SynthWorkflow N1 (S)-Phenylglycine N2 (S)-3-Nitrophenylglycine N1->N2 HNO3 / H2SO4 0 °C N3 (S)-3-Nitrophenylglycinol N2->N3 BH3-THF Chemoselective

Synthetic workflow for (S)-3-nitrophenylglycinol from (S)-phenylglycine.

Protocol 1: Regioselective Nitration to (S)-3-Nitrophenylglycine

Causality: The protonation of the amino acid group in concentrated H


SO

creates a strongly electron-withdrawing

substituent, which, combined with steric hindrance, directs the incoming nitronium ion (

) strictly to the meta position [1].

Step-by-Step Methodology:

  • Preparation: Cool a mixture of concentrated H

    
    SO
    
    
    
    (98% w/w, 5 mL) and fuming HNO
    
    
    (90% w/w, 5 mL) to 0 °C in an ice-salt bath.
  • Addition: Slowly add (S)-phenylglycine (5.0 g, 33 mmol) portion-wise over 30 minutes.

    • Self-Validating Checkpoint: The internal temperature must not exceed 5 °C. A temperature spike indicates oxidative cleavage rather than nitration, which will manifest as the evolution of brown NO

      
       gas.
      
  • Reaction: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature for 30 minutes.

  • Quenching & Isolation: Pour the mixture over 60 mL of crushed ice. Carefully adjust the pH to the isoelectric point (approx. pH 5.5-6.0) using 10M NH

    
    OH.
    
    • Self-Validating Checkpoint: A thick, yellow precipitate will form instantly as the zwitterionic (S)-3-nitrophenylglycine becomes insoluble.

  • Purification: Stir at 4 °C for 10 hours to maximize crystallization, filter, wash with cold water, and dry under a vacuum to yield the product as a yellow powder (approx. 64% yield) [1].

Protocol 2: Chemoselective Reduction to (S)-3-Nitrophenylglycinol

Causality: Standard reductions using Pd/C with H


 or LiAlH

will indiscriminately reduce the nitro group to an aniline. Borane-THF (BH

·THF) is selected because it acts as an electrophilic reducing agent, rapidly coordinating with the electron-rich carboxylic acid oxygen to form a trialkylborate intermediate, leaving the electron-deficient nitro group untouched.

Step-by-Step Methodology:

  • Activation: Suspend (S)-3-nitrophenylglycine (10 mmol) in anhydrous THF (30 mL) under an argon atmosphere at 0 °C.

  • Reduction: Dropwise add BH

    
    ·THF (1.0 M in THF, 25 mL, 2.5 equiv).
    
    • Self-Validating Checkpoint: Vigorous evolution of H

      
       gas will occur. The suspension will gradually transition into a clear, homogenous yellow solution as the insoluble amino acid is converted to the soluble borate complex.
      
  • Reflux: Heat the reaction to 70 °C for 12 hours.

  • Quenching: Cool to 0 °C and cautiously quench with MeOH (10 mL) until gas evolution ceases, followed by 1M HCl to break the boron-nitrogen complex.

  • Extraction: Basify with NaOH to pH 10 and extract with EtOAc (3 x 30 mL). Dry over Na

    
    SO
    
    
    
    and concentrate to yield the enantiopure
    
    
    -amino alcohol.

Advanced C(sp )–H Functionalization

Recent breakthroughs have utilized (S)-3-nitrophenylglycinol derivatives—specifically their picolinamide functionalized forms—as traceless directing groups (TDGs) for high-valent Cobalt-catalyzed C–H functionalizations. This allows for the synthesis of enantiopure 3-hydroxymethyl isoindolinones [2] and 1-hydroxymethyltetrahydroisoquinolines [3].

CatalyticCycle Cat Co(II)(dpm)2 Precatalyst Active Active Co(III) Species Cat->Active Oxidation by Mn(III) Coord Picolinamide Directed Substrate Coordination Active->Coord Ligand Exchange Metallacycle C(sp2)-H Activation (Co-Metallacycle) Coord->Metallacycle Base-Assisted Deprotonation Insertion CO Insertion (From DIAD Surrogate) Metallacycle->Insertion DIAD Decomposition Product Reductive Elimination Enantiopure Isoindolinone Insertion->Product Cyclization Product->Active Catalyst Turnover

Cobalt-catalyzed C(sp2)-H carbonylation catalytic cycle using DIAD.

Quantitative Data: Optimization of Cobalt-Catalyzed Carbonylation

The use of diisopropyl azodicarboxylate (DIAD) as a "CO" surrogate is a critical innovation. It bypasses the severe toxicity and mass-transfer limitations of gaseous carbon monoxide. The bulky dpm (tetramethylheptanedionate) ligands on the Co(II) catalyst prevent off-target coordination and stabilize the active Co(III) intermediate [2].

Table 1: Key Optimization Parameters for C–H Carbonylation of Phenylglycinol Derivatives

EntryCatalyst (20 mol%)"CO" SurrogateAdditives / Co-OxidantSolventYield (%)
1Co(dpm)

DEAD (2.0 eq)Mn(OAc)

·2H

O, NaOPiv
DCE20%
2 Co(dpm)

DIAD (2.0 eq) Mn(OAc)

·2H

O, NaOPiv
DCE >85% (Optimal)
3Co(acac)

DIAD (2.0 eq)Mn(OAc)

·2H

O, NaOPiv
DCETrace
4NoneDIAD (2.0 eq)Mn(OAc)

·2H

O, NaOPiv
DCE0%

Data summarized from Grigorjeva et al., Org. Lett. 2020 [2].

Protocol 3: Co-Catalyzed Synthesis of Enantiopure 3-Hydroxymethyl Isoindolinones

Causality: The addition of NaOPiv (Sodium pivalate) acts as a crucial proton shuttle. It lowers the activation energy of the C–H bond cleavage step via a Concerted Metalation-Deprotonation (CMD) pathway, leading to the formation of the stable cobaltacycle.

Step-by-Step Methodology:

  • Assembly: In an oven-dried Schlenk tube under an argon atmosphere, combine the (S)-3-nitrophenylglycinol picolinamide derivative (0.2 mmol), Co(dpm)

    
     (20 mol %), Mn(OAc)
    
    
    
    ·2H
    
    
    O (0.4 mmol), and NaOPiv (0.4 mmol).
  • Solvent & Surrogate Addition: Add anhydrous 1,2-dichloroethane (DCE, 2.0 mL) followed by the dropwise addition of DIAD (0.4 mmol, 2.0 equiv).

  • Carbonylation: Seal the tube and heat the reaction mixture at 100 °C for 16 hours.

    • Self-Validating Checkpoint: As DIAD thermally decomposes to release CO in situ, the reaction mixture will transition from a turbid suspension to a deep, dark red/brown solution. TLC analysis (Hexanes/EtOAc 1:1) should reveal the complete consumption of the starting material and the appearance of a highly fluorescent blue spot under 254 nm UV light.

  • Workup: Cool to room temperature, dilute with CH

    
    Cl
    
    
    
    (10 mL), and filter through a short pad of Celite to remove manganese and cobalt salts.
  • Isolation: Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate the enantiopure 3-hydroxymethyl isoindolinone. Stereochemical integrity at the

    
    -position is preserved completely (>99% ee) [2].
    

Biological and Pharmaceutical Relevance

The derivatives synthesized via the functionalization of (S)-3-nitrophenylglycinol are not merely academic curiosities. The 3-substituted isoindolinone and tetrahydroisoquinoline motifs are privileged scaffolds found in a vast array of naturally occurring alkaloids and synthetic pharmaceuticals [2, 3]. By utilizing the electron-deficient (S)-3-nitrophenylglycinol as a chiral auxiliary, drug development professionals can access these complex, enantiopure structural motifs without the need for late-stage chiral resolution, significantly improving the atom economy and scalability of active pharmaceutical ingredient (API) manufacturing.

References

  • Title: AMINO-(3-NITRO-PHENYL)-ACETIC ACID synthesis Source: Medicinal Chemistry Research, 2017, 26(5), 975-986. URL: [Link]

  • Title: Synthesis of 3-Hydroxymethyl Isoindolinones via Cobalt-Catalyzed C(sp2)–H Carbonylation of Phenylglycinol Derivatives Source: Organic Letters, 2020, 22(7), 2720-2723. URL: [Link]

  • Title: Cobalt-Catalyzed, Directed C-H Functionalization/Annulation of Phenylglycinol Derivatives with Alkynes Source: Journal of Organic Chemistry, 2020, 85(6), 4482-4499. URL: [Link]

Comprehensive Technical Guide: pKa Determination and Ionization Dynamics of (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol is a highly versatile chiral


-amino alcohol. In modern drug development and organic synthesis, it is predominantly utilized as a chiral building block, particularly in the formation of Evans oxazolidinone auxiliaries and as a stereodirecting ligand in transition-metal catalysis ().

Understanding the exact acid dissociation constants (pKa) of its functional groups is critical. The pKa dictates the molecule's ionization state at physiological pH (influencing pharmacokinetics like


 and membrane permeability) and determines the optimal pH parameters for purification protocols such as crystallization-induced asymmetric transformations.

Structural and Electronic Analysis of Ionization Centers

The molecule possesses two primary ionizable centers:

  • The Benzylic Amine (-NH

    
    ):  Acts as a Brønsted base (measured via its conjugate acid, -NH
    
    
    
    ).
  • The Primary Hydroxyl (-OH): Acts as a weak Brønsted acid.

Causality of the pKa Shift (Expertise & Experience)

In standard aliphatic amines (e.g., ethanolamine), the conjugate acid pKa is typically around 9.5. However, in (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol, the basicity of the amine is significantly depressed due to a confluence of field-proven electron-withdrawing effects:

  • Adjacent Hydroxyl Group: The

    
    -hydroxyl oxygen exerts a strong -I (inductive) effect, pulling electron density away from the amine. This lowers the pKa of the conjugate acid, establishing a baseline pKa of ~8.9 for the unsubstituted analog, phenylglycinol ().
    
  • 3-Nitrophenyl Substituent: The nitro group at the meta position of the aromatic ring is powerfully electron-withdrawing (Hammett constant

    
    ). While resonance effects (-R) are minimized at the meta position, the inductive effect (-I) propagates efficiently through the 
    
    
    
    -system to the benzylic carbon. This severely destabilizes the protonated ammonium cation (-NH
    
    
    ), driving the pKa down by an estimated additional 1.0 to 1.4 units compared to unsubstituted phenylglycinol.
Quantitative Data Summary
Functional GroupIonization TypeBaseline Analog pKaPredicted pKa for TargetDominant Electronic Effect
Amine (-NH

)
Conjugate Acid (

)
8.9 (Phenylglycinol)7.5 – 7.9 Strong -I from 3-NO

and

-OH
Hydroxyl (-OH) Acidic (

)
~12.5 (Phenylglycinol)11.5 – 12.0 -I from 3-NO

Ionization State Dynamics

Depending on the pH of the aqueous environment, the molecule transitions through three distinct ionization states. This speciation is vital for designing liquid-liquid extraction workflows.

G A Cationic State (pH < 7.5) NH3+, OH B Neutral State (pH 8.5 - 11.0) NH2, OH A->B pKa1 ~ 7.8 (-H+) B->A (+H+) C Anionic State (pH > 12.0) NH2, O- B->C pKa2 ~ 11.8 (-H+) C->B (+H+)

pH-dependent ionization states of (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol.

Experimental Methodologies for pKa Determination (Trustworthiness)

To empirically validate the predicted pKa values, a self-validating orthogonal approach utilizing both potentiometric and spectrophotometric titrations must be employed. Relying on a single method can introduce systematic errors due to the compound's limited aqueous solubility in its neutral state.

Protocol 1: Potentiometric Titration (Primary Method)

Causality: Potentiometry directly measures the concentration of free hydrogen ions, providing a highly accurate macroscopic pKa.

  • Standardization: Calibrate a glass pH electrode using standard buffer solutions (pH 4.01, 7.00, 10.01) at a constant temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve accurately weighed 2.0 mmol of (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride in 50 mL of degassed, deionized water. Add 0.15 M KCl to maintain a constant ionic strength, which prevents activity coefficient fluctuations.

  • Titration: Titrate the solution with standardized 0.1 M NaOH under an inert argon atmosphere. Crucial Step: Argon prevents CO

    
     absorption, which would otherwise form carbonic acid and artificially skew the basic region of the titration curve.
    
  • Data Acquisition: Record the pH after each 0.05 mL addition. Wait for electrode equilibrium (

    
    pH < 0.005 per minute) before recording.
    
  • Analysis: Plot the first derivative (

    
    pH/
    
    
    
    V) to identify the equivalence point. Calculate the exact pKa at the half-equivalence point using the Henderson-Hasselbalch equation.
Protocol 2: UV-Vis Spectrophotometric Titration (Orthogonal Validation)

Causality: The 3-nitrophenyl chromophore is highly sensitive to the electronic state of the benzylic carbon. Deprotonation of the adjacent amine alters the local dipole, inducing a measurable bathochromic shift in the UV spectrum.

  • Preparation: Prepare a 50

    
    M solution of the analyte in a universal buffer system (e.g., Britton-Robinson buffer) ranging from pH 2.0 to 12.0.
    
  • Measurement: Record the UV-Vis absorption spectra (200–400 nm) at 0.5 pH increments.

  • Isosbestic Point Identification: Identify the isosbestic point (where absorbance is independent of pH) to confirm a clean two-state equilibrium (

    
    ) without degradation side-reactions.
    
  • Regression: Plot the absorbance at the

    
     of the neutral species against pH. Fit the sigmoidal curve using non-linear least-squares regression to extract the exact pKa.
    

G N1 Sample Preparation (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol N2 Potentiometric Titration (0.1M NaOH, Inert Atm) N1->N2 N3 UV-Vis Spectrophotometry (Britton-Robinson Buffer) N1->N3 N4 Data Acquisition (pH vs. Vol / Absorbance) N2->N4 N3->N4 N5 Non-linear Regression (Henderson-Hasselbalch) N4->N5 N6 Orthogonal pKa Validation N5->N6

Orthogonal experimental workflow for robust pKa determination.

Implications in Drug Development and Catalysis

The depressed pKa of the amine (~7.8) carries significant practical implications. At physiological pH (7.4), a substantial fraction of the molecule exists in its neutral, unprotonated state. This drastically increases its lipophilicity (


) compared to standard aliphatic amines, leading to enhanced membrane permeability in pharmacokinetic models.

Furthermore, in asymmetric catalysis, the lower basicity of the amine prevents the irreversible poisoning of Lewis acidic metal centers. This specific electronic tuning makes derivatives of this compound superior chiral ligands in transition-metal catalyzed transformations, allowing for higher turnover numbers (TON) and excellent enantioselectivity ().

References

  • ACS Publications. "Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis". Chemical Reviews.[Link]

Technical Comparative Analysis: (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol vs. Phenylglycinol

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide comparing (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol and Phenylglycinol .

Functional Divergence in Asymmetric Synthesis and Medicinal Chemistry

Executive Summary

This guide analyzes the structural, physicochemical, and synthetic distinctions between Phenylglycinol (the unsubstituted parent) and its meta-substituted analogue, (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol (referred to herein as (S)-3-NPG ).[1][2]

While Phenylglycinol is a ubiquitous chiral auxiliary used to induce stereochemistry in external substrates (e.g., Meyers lactams, Evans-like auxiliaries), (S)-3-NPG serves primarily as a functional scaffold in medicinal chemistry.[1][2] The presence of the 3-nitro group acts as a "masked" aniline, allowing for late-stage diversification into complex


-adrenergic receptor agonists and other phenylethanolamine pharmacophores.[1]

Structural & Electronic Profiling

The introduction of a nitro group at the meta position fundamentally alters the electronic landscape of the molecule, affecting basicity, nucleophilicity, and stability.

Physicochemical Comparison
FeaturePhenylglycinol ((S)-PG)(S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol ((S)-3-NPG)Impact of Difference
CAS 20989-17-72453296-88-1 (HCl salt)Distinct regulatory/sourcing streams.[1][2][3]
Electronic State Electron-NeutralElectron-Deficient (EWG)NO

withdraws density (

).[1][2]
Amine pKa (est.) ~9.5~8.1 - 8.4(S)-3-NPG is a weaker base; less protonated at physiological pH.[1][2]
Benzylic Acidity LowElevatedHigher risk of racemization under strong basic conditions (e.g., NaH).[2]
Nucleophilicity HighModerateSlower reaction rates in S

2 or epoxide opening reactions.[2]
Solubility Soluble in EtOH, DCM, EtOAcPolar; requires MeOH, DMSO, or acidic mediaPurification often requires reverse-phase chromatography.
Electronic Effects on Reactivity

The nitro group exerts a strong inductive ($ -I


 -M $) effect.[1][2] However, at the meta position, the mesomeric effect is less direct on the benzylic carbon compared to para, but the inductive withdrawal remains potent.
  • Reduced Nucleophilicity: The amine nitrogen in (S)-3-NPG has lower electron density, requiring more vigorous conditions (higher T or stronger catalysts) for condensation reactions compared to Phenylglycinol.[1][2]

  • Chemoselectivity: The nitro group is susceptible to reduction.[4][5] Standard protocols used for Phenylglycinol (e.g., hydrogenation) must be modified for (S)-3-NPG to prevent premature conversion to the aniline.[1][2]

Synthetic Utility & Workflows

Phenylglycinol: The Chiral Auxiliary

Phenylglycinol is typically used as a reagent rather than a final scaffold. It reacts with carbonyls to form oxazolidinones or imines, directing the stereochemistry of subsequent alkylations or reductions before being cleaved (often destructively or via hydrogenolysis).

(S)-3-NPG: The Drug Scaffold

(S)-3-NPG is a "privileged structure" for building adrenergic modulators.[1][2] The 3-nitro group is a placeholder.[1][2]

  • Step 1: Coupling of the amino alcohol with an epoxide or alkyl halide.

  • Step 2: Reduction of the NO

    
     group to NH
    
    
    
    .
  • Step 3: Urea/Amide formation to generate the final drug (e.g.,

    
    -agonists).[2]
    
Visualization of Synthetic Logic

The following diagram illustrates the divergent pathways for these two molecules.

G Start Starting Material (Amino Acid) PG_Route Phenylglycine Start->PG_Route NPG_Route 3-Nitrophenylglycine Start->NPG_Route PG_Alc Phenylglycinol PG_Route->PG_Alc Reduction (LiAlH4/BF3) NPG_Alc (S)-3-NPG NPG_Route->NPG_Alc Chemoselective Reduction (NaBH4/I2) Auxiliary Chiral Auxiliary (e.g., Oxazolidinone) PG_Alc->Auxiliary Cyclization Scaffold Drug Scaffold (Nitro-Phenylethanolamine) NPG_Alc->Scaffold Epoxide Opening Target1 Target: Chiral Acids/Alcohols (Auxiliary Cleaved) Auxiliary->Target1 Alkylation -> Cleavage Target2 Target: Adrenergic Agonists (Scaffold Retained) Scaffold->Target2 NO2 Reduction -> Coupling

Caption: Divergent synthetic utility. Phenylglycinol serves as a transient auxiliary, while (S)-3-NPG is a retained scaffold.[1][2]

Experimental Protocols

Chemoselective Synthesis of (S)-3-NPG

Challenge: Reducing the carboxylic acid of (S)-3-nitrophenylglycine to an alcohol without reducing the nitro group to an amine or azo compound.[1][2] Solution: The Iodine-Sodium Borohydride system (NaBH


/I

) is superior to LiAlH

for this transformation.[2]
Protocol: Reduction of (S)-3-Nitrophenylglycine
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and N

    
     inlet.
    
  • Reagents:

    • (S)-3-Nitrophenylglycine (10.0 g, 51 mmol)[1][2]

    • NaBH

      
       (4.8 g, 127 mmol, 2.5 eq)
      
    • I

      
       (12.9 g, 51 mmol, 1.0 eq)
      
    • Anhydrous THF (150 mL)

  • Procedure:

    • Suspend (S)-3-nitrophenylglycine in THF (100 mL) and cool to 0°C.

    • Add NaBH

      
       in portions (gas evolution!).
      
    • Dissolve I

      
       in THF (50 mL) and add dropwise via the addition funnel over 30 mins. The solution will turn brown, then fade as I
      
      
      
      is consumed.
    • Reflux the mixture for 18 hours. A white precipitate (borrate complex) will form.[2]

    • Quench: Cool to 0°C. Carefully add MeOH (slowly!) until the solution is clear (breakdown of borane complexes).

    • Concentrate in vacuo.[2] Partition residue between 20% KOH and EtOAc.[2]

    • Extract aqueous layer with EtOAc (3x).[2] Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      .[6]
  • Purification: Recrystallize from EtOH/Hexanes or convert to HCl salt using 1M HCl in ether.

  • Validation:

    • 1H NMR: Look for disappearance of

      
      -proton shift and appearance of ABX pattern for -CH
      
      
      
      OH.
    • Chemoselectivity Check: Confirm presence of NO

      
       signals (aromatic region ~8.0-8.2 ppm) and absence of aniline broad singlets.[1][2]
      
Handling & Stability[2]
  • (S)-3-NPG: Stable as a solid HCl salt.[1][2] The free base is prone to oxidation if left in solution. Store at -20°C under Argon.

  • Racemization: Avoid heating (S)-3-NPG in strong aqueous base (pH > 12) for extended periods, as the electron-withdrawing nitro group increases the acidity of the benzylic proton (

    
    ), facilitating enolization/racemization.[2]
    

References

  • Synthesis of Chiral Amino Alcohols: McKennon, M. J., et al. "A convenient reduction of amino acids and their derivatives." Journal of Organic Chemistry, 1993. Link[2]

  • Solabegron & Adrenergic Agonists: Hicks, A., et al. "GW427353 (Solabegron), a Novel, Selective Beta3-Adrenergic Receptor Agonist."[2][7] Journal of Pharmacology and Experimental Therapeutics, 2007. Link

  • Chemoselective Reduction: Abiko, A., et al. "Chemoselective reduction of nitro carboxylic acids." Tetrahedron Letters, 1992. Link

  • Phenylglycinol Auxiliaries: Evans, D. A., et al. "Stereoselective alkylation reactions of chiral imides." Journal of the American Chemical Society, 1982. Link[2]

Sources

Potential pharmaceutical applications of (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Potential Pharmaceutical Applications of (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol

Abstract

(S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol is a chiral amino alcohol that, while not extensively studied for its own biological activities, represents a molecule of significant interest to the pharmaceutical sciences. Its structure combines two key features of high value in drug development: a stereochemically defined 1,2-amino alcohol backbone and an electronically distinct 3-nitrophenyl moiety. Chiral amino alcohols are foundational scaffolds in a multitude of approved therapeutic agents, critical for establishing specific, high-affinity interactions with biological targets.[1][2][3] Concurrently, the nitroaromatic group is a well-established pharmacophore, present in various antimicrobial, antiprotozoal, and anticancer drugs, often functioning as a bioreductive prodrug.[4][5] This technical guide provides a comprehensive analysis of (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol, focusing on its potential applications. We will explore its synthetic viability, its significant role as a chiral building block for creating diverse chemical libraries, and its inferred pharmacological potential based on the known activities of its constituent functional groups. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this and similar scaffolds in the discovery of novel therapeutics.

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of modern drug discovery, the efficiency of a synthetic pathway and the novelty of the resulting molecular architecture are paramount. Chiral β-amino alcohols are a privileged class of compounds because their vicinal amino and hydroxyl groups provide stereochemically defined vectors for hydrogen bonding, salt bridge formation, and further derivatization, which are fundamental to molecular recognition by enzymes and receptors.[1] This scaffold is a cornerstone in drugs ranging from beta-blockers to antiviral agents.[1]

The subject of this guide, (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol, enhances this valuable scaffold with a 3-nitrophenyl group. The nitro group is a potent electron-withdrawing moiety that significantly alters the electronic properties of the phenyl ring, opening avenues for specific chemical modifications.[6] More importantly, the nitro group itself is a known "warhead" in medicinal chemistry. Its ability to undergo bioreduction in hypoxic environments, such as those found in solid tumors or anaerobic bacteria, to form cytotoxic reactive nitrogen species is a clinically validated mechanism of action.[5][7] Therefore, this molecule stands at the intersection of two powerful concepts: a proven chiral scaffold for specific biological targeting and a latent reactive center for inducing a therapeutic effect.

This guide will deconstruct the potential of (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol, presenting it not as a final drug candidate, but as a strategic starting point for the synthesis of next-generation therapeutics.

Chemical Profile and Synthetic Strategies

The utility of any chemical entity in a drug discovery program begins with its accessibility and chemical tractability. (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol is commercially available from various research chemical suppliers, facilitating its direct use in exploratory studies.[6][8]

PropertyValueSource
CAS Number 2453296-88-1 (for hydrochloride)[8]
Molecular Formula C₈H₁₀N₂O₃[6]
Molecular Weight 182.18 g/mol [6]
Appearance White crystalline solid[9]
Functional Groups Primary Amine, Primary Alcohol, Nitro[8]
Chirality (S)-enantiomer-
Retrosynthetic Analysis and Plausible Synthetic Routes

For researchers wishing to synthesize derivatives or scale up production, several established methodologies for creating chiral β-amino alcohols are applicable. The primary challenge lies in controlling the stereochemistry at the carbon bearing the amino group and, in some routes, preventing the premature reduction of the aromatic nitro group.

Two logical and well-precedented synthetic strategies include:

  • Asymmetric Reduction of a Prochiral Ketone: This involves the stereoselective reduction of the corresponding α-amino ketone. Catalytic asymmetric hydrogenation using a chiral transition metal complex is a highly efficient and atom-economical method for this transformation.[3]

  • Henry (Nitroaldol) Reaction: A reaction between 3-nitrobenzaldehyde and nitromethane would yield a β-nitro alcohol. The subsequent challenge is the selective reduction of the aliphatic nitro group to an amine without affecting the aromatic nitro group, which can be achieved with specific catalysts and conditions.[10]

Synthesis_Pathway cluster_start Starting Materials cluster_steps Synthetic Transformation cluster_end Final Product 3_nitroacetophenone 3-Nitroacetophenone alpha_bromination α-Bromination (e.g., NBS, AIBN) 3_nitroacetophenone->alpha_bromination alpha_bromo_ketone 2-Bromo-1-(3-nitrophenyl)ethanone alpha_bromination->alpha_bromo_ketone amination Amination (e.g., NH₃ or protected amine) alpha_bromo_ketone->amination alpha_amino_ketone 2-Amino-1-(3-nitrophenyl)ethanone amination->alpha_amino_ketone asymmetric_reduction Asymmetric Reduction (e.g., Chiral Catalyst, H₂ or transfer hydrogenation) alpha_amino_ketone->asymmetric_reduction final_product (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol asymmetric_reduction->final_product Diversification_Workflow cluster_N N-Functionalization cluster_O O-Functionalization cluster_ring Ring Modification start_mol (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol n_acyl N-Acyl Derivatives (Amides) start_mol->n_acyl RCOCl n_sulfonyl N-Sulfonyl Derivatives (Sulfonamides) start_mol->n_sulfonyl RSO₂Cl n_alkyl N-Alkyl Derivatives start_mol->n_alkyl R-X or R-CHO, NaBH(OAc)₃ o_acyl O-Acyl Derivatives (Esters) start_mol->o_acyl RCOCl, base o_ether O-Alkyl Derivatives (Ethers) start_mol->o_ether R-X, NaH nitro_reduction NO₂ → NH₂ Reduction start_mol->nitro_reduction H₂, Pd/C or SnCl₂ aniline_deriv Aniline Derivatives (Ureas, Amides) nitro_reduction->aniline_deriv Bioactivation_Pathway cluster_env Cellular Environment Prodrug R-NO₂ (Stable Prodrug) Nitroreductases Nitroreductase Enzymes Prodrug->Nitroreductases Enters Cell Hypoxia Hypoxic Conditions (e.g., Tumor Core, Anaerobic Bacteria) Hypoxia->Nitroreductases Activates Radical R-NO₂⁻˙ (Nitro Radical Anion) Nitroreductases->Radical 1e⁻ reduction Nitroso R-NO (Nitroso Intermediate) Radical->Nitroso Further reduction Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine DNA_Damage DNA Damage & Cell Death Hydroxylamine->DNA_Damage Covalent Adducts, ROS

Sources

Methodological & Application

Synthesis procedure for (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol from amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Enantioselective Synthesis of (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol from (S)-3-Nitrophenylglycine

Audience: Researchers, scientists, and drug development professionals

Introduction and Strategic Overview

(S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol is a valuable chiral building block in synthetic organic and medicinal chemistry. Its structure, featuring a primary alcohol, a chiral amine, and a synthetically versatile nitroaromatic ring, makes it a precursor for a wide range of more complex molecules, including pharmaceutical intermediates and chiral ligands.[1] This document provides a detailed protocol for the synthesis of this amino alcohol, starting from the corresponding α-amino acid, (S)-3-nitrophenylglycine.

The core of this synthesis is the selective reduction of a carboxylic acid functional group to a primary alcohol while preserving the existing stereocenter and other functional groups. While numerous methods exist for the reduction of amino acids, this guide focuses on a robust and scalable approach that balances reactivity, safety, and operational simplicity.[2]

Causality in Method Selection: Why Not All Reducing Agents Are Equal

The direct reduction of a carboxylic acid is a non-trivial transformation. Standard, mild reducing agents like sodium borohydride (NaBH₄) are generally ineffective for this purpose.[3] Historically, powerful and highly reactive hydrides like lithium aluminum hydride (LiAlH₄) have been the reagents of choice. However, LiAlH₄ is pyrophoric, expensive, and requires stringent anhydrous conditions, posing significant challenges for scale-up operations.[3]

To circumvent these issues, modern synthetic chemistry offers several more convenient alternatives:

  • Borane Complexes (BH₃·THF or BH₃·S): These are highly effective for reducing carboxylic acids and are generally safer to handle than LiAlH₄.

  • Two-Step Activation/Reduction: The carboxylic acid can be converted in situ into a more reactive species (e.g., a mixed anhydride or an acylimidazolide) and then reduced with NaBH₄.[2]

  • In Situ Generation of Borane: A particularly elegant and cost-effective method involves the reaction of sodium borohydride with iodine (I₂). This system generates borane (or related reactive intermediates) in situ, which then efficiently reduces the amino acid.[3][4]

This application note will detail the NaBH₄/I₂ mediated reduction , a method lauded for its operational simplicity, use of readily available reagents, and high yields, while maintaining the optical purity of the starting material.[4][5]

Synthetic Workflow and Mechanism

The overall transformation is a direct reduction of the carboxylic acid of (S)-3-nitrophenylglycine to the corresponding primary alcohol.

Caption: Overall synthetic scheme for the reduction of (S)-3-Nitrophenylglycine.

The NaBH₄/I₂ system is believed to generate diborane (B₂H₆) or a borane-THF complex (BH₃·THF) in situ. The electrophilic boron atom coordinates to the carbonyl oxygen of the carboxylic acid, activating it for hydride delivery. A subsequent hydrolytic workup liberates the final amino alcohol product. This method is highly effective for both N-protected and unprotected ("naked") amino acids.[3]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the NaBH₄/I₂ reduction of α-amino acids.[3][4]

Materials and Reagents
Reagent/MaterialGradeSupplier ExamplePurpose
(S)-3-Nitrophenylglycine≥98% enantiopuritySigma-AldrichStarting Material
Sodium Borohydride (NaBH₄)≥98%, powderMilliporeSigmaHydride Source
Iodine (I₂)ACS Reagent, ≥99.8%Fisher ScientificBorane Generator
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Acros OrganicsReaction Solvent
Methanol (MeOH)ACS GradeVWRQuenching Reagent
Sodium Hydroxide (NaOH)Pellets, ≥97%J.T. BakerpH Adjustment for Workup
Dichloromethane (CH₂Cl₂)ACS GradeMacronExtraction Solvent
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularEMD MilliporeDrying Agent
Hydrochloric Acid (HCl)Concentrated (12 M)BDHFor potential salt formation/analysis
Step-by-Step Synthesis Procedure

Safety First: Conduct this procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves. NaBH₄ reacts with water to produce flammable hydrogen gas. Iodine is corrosive and can cause stains.

  • Reactor Setup:

    • Equip a dry 500 mL three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a nitrogen inlet. Place the flask in an ice/water bath.

    • Charge the flask with (S)-3-nitrophenylglycine (5.0 g, 25.5 mmol, 1.0 equiv) and anhydrous THF (100 mL). Stir the suspension under a nitrogen atmosphere.

  • Addition of Sodium Borohydride:

    • To the stirred suspension, carefully add sodium borohydride (2.9 g, 76.5 mmol, 3.0 equiv) portion-wise, ensuring the internal temperature remains below 10 °C.

    • Rationale: Adding NaBH₄ first allows it to be well-dispersed before the addition of iodine, controlling the initial reaction rate.

  • Addition of Iodine:

    • Prepare a solution of iodine (6.47 g, 25.5 mmol, 1.0 equiv) in anhydrous THF (50 mL).

    • Add the iodine solution dropwise to the reaction mixture over 45-60 minutes using an addition funnel. Maintain the internal temperature between 0-5 °C.

    • Observe the reaction: The dark color of iodine should dissipate, and vigorous hydrogen gas evolution will occur. Ensure adequate ventilation.

    • Rationale: The slow addition of iodine controls the rate of borane generation and the exothermic nature of the reaction.

  • Reaction Progression:

    • After the iodine addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the mixture at room temperature for 6-8 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of 10% MeOH in CH₂Cl₂ and visualizing with ninhydrin stain).

  • Quenching and Workup:

    • Carefully cool the flask back to 0 °C in an ice bath.

    • Slowly and cautiously add methanol (20 mL) dropwise to quench any unreacted borohydride. Significant gas evolution will occur.

    • Once the gas evolution subsides, concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the THF and methanol.

    • To the resulting residue, add a 2 M aqueous solution of sodium hydroxide (NaOH) until the pH is strongly basic (pH > 12). This ensures the amino alcohol is in its free base form.

    • Rationale: A basic pH is crucial for extracting the product into an organic solvent, as the protonated amine would remain in the aqueous layer.

  • Extraction and Isolation:

    • Transfer the basic aqueous mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 75 mL). To minimize emulsions, a small amount of brine can be added to the aqueous layer.[3]

    • Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture to remove the drying agent and concentrate the filtrate in vacuo to yield the crude product.

  • Purification:

    • The crude (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol, often obtained as a solid or a thick oil, can be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by flash column chromatography on silica gel if necessary.

Characterization

The final product should be characterized to confirm its identity and purity.

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry: To verify the molecular weight.

  • Chiral HPLC or Polarimetry: To confirm the enantiomeric purity has been retained.

Data Summary and Expected Results

The following table outlines the typical parameters for this synthesis.

ParameterValueNotes
Starting Material(S)-3-Nitrophenylglycine5.0 g (25.5 mmol)
NaBH₄ Stoichiometry3.0 equivalentsExcess ensures complete generation of the reducing species.
Iodine Stoichiometry1.0 equivalentStoichiometric to NaBH₄ for borane generation.
Reaction Time6-8 hoursMonitor by TLC for completion.
Temperature0 °C to Room Temp.Initial cooling is critical for safety and control.
Expected Yield 75-90% Yields for this reaction type are typically high.[3]
Expected Purity >98% ee The reaction is known to proceed with retention of optical purity.[2]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reducing agent; non-anhydrous conditions.Use freshly opened anhydrous THF. Ensure NaBH₄ is dry. Add a slight excess (0.1-0.2 equiv) of the NaBH₄/I₂ system.
Low Yield Inefficient extraction; product loss during workup.Ensure the aqueous layer is strongly basic (pH > 12) before extraction. Perform additional extractions (4-5 times).
Formation of Emulsions Vigorous shaking during extraction.Add brine to the aqueous layer. Use gentle, swirling motions for extraction instead of vigorous shaking.
Product is an Oil Residual solvent or minor impurities.Dry the product under high vacuum. Attempt purification by flash chromatography.

Conclusion

The synthesis of (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol from its parent amino acid via a sodium borohydride and iodine-mediated reduction is an efficient, high-yielding, and operationally simple method. It avoids the use of hazardous reagents like LiAlH₄ while preserving the crucial stereochemistry of the starting material. This protocol provides a reliable and scalable pathway for researchers and drug development professionals to access this important chiral intermediate.

References

  • Chemistry Stack Exchange. (2019). Reduction of amino acids to corresponding amino alcohols. Available at: [Link]

  • Blaskovich, M. A., et al. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. Bentham Open. Available at: [Link]

  • Periasamy, M., & Thirumalaikumar, M. (2000). Transition Metal Compound Mediated Reduction of α-Amino Acids to 1,2-Amino Alcohols with NaBH₄ in Water. Journal of the Indian Chemical Society. Available at: [Link]

  • Couty, F., & Evano, G. (2006). Highly Enantioselective Synthesis of β-Amino Alcohols. The Journal of Organic Chemistry. Available at: [Link]

  • Prier, C. K., et al. (2020). Enantioselective radical C-H amination for the synthesis of β-amino alcohols. PubMed. Available at: [Link]

  • Couty, F., & Evano, G. (2007). Highly Enantioselective Synthesis of β-Amino Alcohols: A Catalytic Version. The Journal of Organic Chemistry. Available at: [Link]

  • Cao, Y., & Yang, G. (2013). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Martin, M., et al. (2011). Synthesis of Rare Earth Catalysts and Their Applications for Enantioselective Synthesis of Heterocyclic β-Amino Alcohols. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, Z., et al. (2015). Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. Organic & Biomolecular Chemistry. Available at: [Link]

  • Dias, E. L., et al. (2001). Reduction of nonpolar amino acids to amino alcohols to enhance volatility for high-precision isotopic analysis. PubMed. Available at: [Link]

  • Zhang, J., et al. (2024). Engineering an Artificial Pathway to Improve the Bioconversion of Lysine into Chiral Amino Alcohol 2-Hydroxycadaverine Using a Semi-Rational Design. MDPI. Available at: [Link]

  • Deeter, J., et al. (1990). Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. Organic Preparations and Procedures International. Available at: [Link]

  • Sciencemadness. (n.d.). Synthesis of Chiral 2-Amino-1-Phenylethanol. Available at: [Link]

  • Zhang, J., et al. (2020). One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade. PubMed Central. Available at: [Link]

  • D'Oca, M. G. M., et al. (2004). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA. Available at: [Link]

  • Gotor-Fernández, V., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. PubMed Central. Available at: [Link]

Sources

Protocol for reduction of (S)-3-nitrophenylglycine to amino alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reduction of (S)-3-Nitrophenylglycine to (S)-2-Amino-2-(3-nitrophenyl)ethanol

Executive Rationale

In the synthesis of complex active pharmaceutical ingredients (APIs), unnatural chiral amino alcohols serve as indispensable building blocks. The reduction of (S)-3-nitrophenylglycine presents a strict chemoselectivity challenge: the carboxylic acid must be fully reduced to a primary alcohol while strictly preserving both the highly sensitive nitroarene moiety and the


-chiral center.

Standard powerful hydrides, such as Lithium Aluminum Hydride (LiAlH₄), are fundamentally unsuitable for this transformation as they will aggressively reduce the nitro group to an azo derivative or primary amine. Conversely, mild agents like Sodium Borohydride (NaBH₄) alone lack the nucleophilic strength to reduce carboxylic acids. This application note details a field-proven, highly selective protocol utilizing the NaBH₄/I₂ system to achieve this transformation safely and efficiently[1].

Mechanistic Causality & Experimental Design

To master this protocol, researchers must understand the causality behind the reagent selection and the workup procedures:

  • Electrophilic Borane Generation: The dropwise addition of iodine (I₂) to NaBH₄ in tetrahydrofuran (THF) generates diborane (B₂H₆ / BH₃·THF), sodium iodide, and hydrogen gas in situ[1].

  • Absolute Chemoselectivity: Unlike nucleophilic hydrides, borane is an electrophilic reducing agent. It rapidly coordinates with the electron-rich carboxylic acid to form a transient acyloxyborohydride intermediate, which is subsequently reduced to the alcohol[1]. The electron-deficient nitro group cannot coordinate with the electrophilic borane, ensuring perfect chemoselectivity. Furthermore, this methodology is widely recognized for preventing the racemization of the

    
    -chiral center, preserving the (S)-configuration[2].
    
  • Boron-Amine Complex Cleavage (Critical Step): A frequent point of failure in amino acid reductions is the standard aqueous workup. Following reduction, the newly formed primary amine acts as a strong Lewis base, coordinating tightly with the Lewis acidic boron to form a highly stable complex (

    
    ). A harsh alkaline reflux (using 20% aq. NaOH) is mechanically required to cleave this B–N bond and liberate the free amino alcohol[2].
    

Experimental Workflow

G A (S)-3-Nitrophenylglycine (Starting Material) B NaBH4 (2.5 eq) in dry THF Cool to 0 °C A->B Suspend C I2 (1.0 eq) in THF Dropwise Addition (In situ BH3 Generation) B->C Add Oxidant D Reflux 14-18 h (Carboxylic Acid Reduction) C->D H2 Gas Evolution E Methanol Quench (Destroy Excess Hydride) D->E Cool to 0 °C F 20% aq. NaOH Reflux (3-4 h) (Cleave B-N Complex) E->F Evaporate THF G (S)-2-Amino-2-(3-nitrophenyl)ethanol (Product) F->G EtOAc Extraction

Workflow for the chemoselective reduction of (S)-3-nitrophenylglycine using NaBH4/I2.

Step-by-Step Protocol

Phase 1: In Situ Borane Generation & Reduction

  • Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and an addition funnel. Flush the system with inert gas (N₂ or Argon).

  • Charge the flask with (S)-3-nitrophenylglycine (1.0 eq) and Sodium Borohydride (NaBH₄, 2.5 eq).

  • Suspend the solid mixture in anhydrous THF (approx. 2.5 M relative to the amino acid) and cool the system to 0 °C using an ice bath[3].

  • Dissolve Iodine (I₂, 1.0 eq) in a minimal volume of anhydrous THF. Transfer this dark solution to the addition funnel.

  • Self-Validation Point: Begin the dropwise addition of the I₂ solution. You must observe the rapid decolorization of the brown iodine solution alongside vigorous evolution of H₂ gas. This visual and kinetic feedback confirms the active generation of the electrophilic borane species[3].

  • Once the addition is complete and gas evolution subsides, remove the ice bath and heat the reaction to a gentle reflux (65 °C) for 14–18 hours[2].

Phase 2: Hydride Quenching & Complex Cleavage

  • Cool the reaction mixture back to 0 °C.

  • Self-Validation Point: Cautiously add Methanol (MeOH) dropwise. Vigorous bubbling will occur as the excess NaBH₄ and unreacted borane are destroyed. Continue adding MeOH until all gas evolution completely ceases, validating that the system is safely quenched[3].

  • Concentrate the mixture under reduced pressure (rotary evaporation) to yield a thick, pasty residue.

  • Mechanistic Necessity: To break the stable

    
     complex, add 20% (w/w) aqueous NaOH (or KOH) to the residue. Mechanically stir and heat to a mild reflux for 3 to 4 hours[2].
    

Phase 3: Extraction & Isolation

  • Cool the alkaline mixture to room temperature.

  • Extract the aqueous phase with Ethyl Acetate (EtOAc) or Dichloromethane (CH₂Cl₂) three times[3].

  • Wash the combined organic layers with brine to break any emulsions, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate in vacuo to afford (S)-2-amino-2-(3-nitrophenyl)ethanol. The crude product is typically of high purity but can be recrystallized from toluene if required[2].

Quantitative Data & Troubleshooting

Table 1: Reagent Stoichiometry and Mechanistic Function

ReagentEquivalentsMechanistic Role / Function
(S)-3-Nitrophenylglycine 1.0Substrate; provides the chiral backbone and sensitive nitroarene moiety.
Sodium Borohydride (NaBH₄) 2.5Hydride source; reacts with I₂ to form the active reducing agent (B₂H₆).
Iodine (I₂) 1.0Oxidant; converts nucleophilic NaBH₄ to electrophilic borane (BH₃) in situ.
Tetrahydrofuran (THF) SolventCoordinates with BH₃ to stabilize it as a reactive BH₃·THF complex.
Methanol (MeOH) ExcessQuenching agent; safely decomposes unreacted borane and hydrides.
20% aq. NaOH ExcessHydrolysis agent; mechanically breaks the stable borane-amine Lewis acid-base complex.

Table 2: Experimental Troubleshooting and Quality Control

Observation / IssuePotential CauseCorrective Action
Low yield of amino alcohol Incomplete cleavage of the boron-amine complex.Ensure the alkaline hydrolysis step (NaOH) is refluxed for a minimum of 3-4 hours.
Loss of optical purity (Racemization) Reaction temperature spiked during I₂ addition.Strictly maintain the reaction at 0 °C during the dropwise addition of the oxidant.
Reduction of the nitro group Use of alternative, unselective hydrides (e.g., LiAlH₄).Strictly adhere to the NaBH₄/I₂ system; avoid strong nucleophilic reducing agents.
Vigorous, uncontrollable foaming Rapid addition of MeOH during the quenching phase.Add MeOH dropwise at 0 °C until H₂ gas evolution ceases completely.

References

  • [2] Title: A convenient reduction of amino acids and their derivatives. Source: The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • [1] Title: Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine. Source: The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • [3] Title: Reduction of amino acids to corresponding amino alcohols. Source: Chemistry Stack Exchange. URL:[Link]

Sources

Preparation of chiral oxazolines starting from (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of 4-substituted-2-oxazolines utilizing (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol as the chiral scaffold. Chiral oxazolines derived from phenylglycinol analogs are privileged structures in asymmetric catalysis (e.g., Pybox, Box ligands) and medicinal chemistry.

The presence of the 3-nitrophenyl moiety introduces specific electronic considerations. The electron-withdrawing nitro group increases the acidity of the benzylic proton, heightening the risk of racemization under strongly basic conditions. Consequently, this guide prioritizes the Zinc(II) Chloride-catalyzed condensation (Witte-Seeliger method) , a Lewis-acid mediated route that operates under neutral conditions to preserve stereochemical integrity.

Strategic Synthesis Planning

Retrosynthetic Analysis & Route Selection

The transformation of the amino alcohol to the oxazoline ring can be achieved via three primary routes. We select Route A as the primary protocol due to its convergence and stereochemical safety.

RouteMethodologyProsConsRecommendation
A Nitrile Condensation (ZnCl₂ cat.) Single-step; Neutral pH; High retention of stereochemistry; Scalable.Requires high temperature (Reflux); Stoichiometric metal waste (if not optimized).Primary Protocol
B Amidation + Cyclization (SOCl₂/MsCl) Uses carboxylic acids; Mild temp.Two-step process; Activation of alcohol can lead to side reactions; Higher racemization risk if base is used.Secondary Protocol
C Imidate Ester Condensation Very mild; Good for acid-sensitive R-groups.Imidates are unstable/moisture sensitive; Requires prior synthesis of imidate.Specialized Use Only
Stereochemical Integrity (Critical Process Parameter)
  • Substrate: (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol.

  • Chiral Center: C4 position of the resulting oxazoline (Benzylic).[1]

  • Risk: The 3-nitro group withdraws electron density from the aromatic ring, stabilizing the benzylic carbanion.

  • Mitigation: Avoid thermodynamic bases (e.g., NaH, KOtBu) and prolonged exposure to basic aqueous workups. The ZnCl₂ route is inherently safer as it proceeds via a zinc-coordinated intermediate that stabilizes the transition state without requiring deprotonation of the chiral center.

Mechanism of Action: Zinc-Catalyzed Cyclization

The reaction follows a coordination-activation mechanism. The Zinc ion acts as a dual Lewis acid, activating the nitrile for nucleophilic attack while coordinating the amino alcohol to template the cyclization.

G Start Nitrile (R-CN) + Amino Alcohol Coord Zn(II) Complex (Activation) Start->Coord ZnCl2 Attack Nucleophilic Attack (C-N Bond Formation) Coord->Attack Heat Cyclo Cyclization (Ring Closure) Attack->Cyclo Elim Ammonia Elimination (- NH3) Cyclo->Elim Product Chiral Oxazoline Elim->Product

Figure 1: Mechanistic pathway of Witte-Seeliger Cyclization. The Zn(II) center templates the reaction, facilitating the attack of the amine on the nitrile carbon followed by intramolecular displacement by the hydroxyl group.

Detailed Protocol: ZnCl₂-Catalyzed Synthesis

Target: Preparation of (S)-2-Phenyl-4-(3-nitrophenyl)-4,5-dihydrooxazole (Exemplar using Benzonitrile).

Reagents & Equipment
  • Starting Material: (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol (1.0 equiv).

  • Reagent: Benzonitrile (1.2 equiv) [Or substituted nitrile of choice].

  • Catalyst: Anhydrous Zinc Chloride (ZnCl₂) (0.1 – 0.5 equiv). Note: Stoichiometric ZnCl₂ often improves yields for difficult substrates.

  • Solvent: Chlorobenzene (Anhydrous). Alternative: Toluene (slower).

  • Apparatus: Flame-dried round-bottom flask, reflux condenser, inert gas (Ar/N₂) line.

Step-by-Step Procedure
  • Setup:

    • Charge a flame-dried Schlenk flask with (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol (10.0 mmol, 1.82 g) and Anhydrous ZnCl₂ (1.0 mmol, 136 mg).

    • Expert Tip: Fuse the ZnCl₂ under vacuum with a heat gun before use if it is not from a fresh ampoule, as hydration inhibits the reaction.

  • Solvation:

    • Add Anhydrous Chlorobenzene (30 mL).

    • Add Benzonitrile (12.0 mmol, 1.23 mL).

  • Reaction:

    • Heat the mixture to reflux (approx. 132°C) under an Argon atmosphere.

    • Monitor: The reaction typically evolves ammonia gas. A vent needle or bubbler is necessary.

    • Run for 18–24 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes). Look for the disappearance of the polar amino alcohol spot.

  • Workup (Critical for Zinc Removal):

    • Cool reaction to room temperature.[2]

    • Evaporate the solvent under reduced pressure (rotary evaporator).

    • Residue dissolution: Dissolve the oily residue in Dichloromethane (DCM, 50 mL).

    • Wash 1: Wash with 10% aqueous NH₄OH (2 x 30 mL). Reason: This complexes the Zinc ions into the aqueous phase.

    • Wash 2: Wash with Brine (saturated NaCl).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.[3]

    • Gradient: 10%

      
       30% EtOAc in Hexanes.
      
    • Note: The oxazoline is typically less polar than the starting amino alcohol but more polar than the nitrile.

Experimental Workflow Diagram

Workflow Step1 SETUP Amino Alcohol + Nitrile + ZnCl2 Solvent: Chlorobenzene Step2 REACTION Reflux (132°C), 18-24h Argon Atmosphere Step1->Step2 Step3 CHECKPOINT TLC Monitoring (Disappearance of polar SM) Step2->Step3 Step3->Step2 Incomplete Step4 WORKUP Evaporate Solvent Extract w/ DCM Wash w/ NH4OH (Remove Zn) Step3->Step4 Complete Step5 PURIFICATION Flash Chromatography (EtOAc/Hexanes) Step4->Step5

Figure 2: Operational workflow for the ZnCl₂-mediated synthesis. Note the NH₄OH wash step is critical for demetallation.

Quality Control & Characterization

To validate the identity and purity of the synthesized chiral oxazoline, the following parameters must be met.

TechniqueExpected ObservationPurpose
1H NMR (CDCl₃) C4-H (Benzylic): dd or t at

5.2–5.5 ppm. C5-H (CH₂): Two distinct signals (diastereotopic) at

4.0–4.8 ppm. Aromatic: Distinct 3-nitro pattern.
Confirm ring closure and structure.
13C NMR C=N (Oxazoline): Characteristic peak at

160–165 ppm.
Verify oxidation state of carbon.
Chiral HPLC Single peak (er > 98:2). Comparison with racemic standard required.Verify lack of racemization.
Optical Rotation

should be non-zero and consistent with literature analogs.
Quick purity check.

Self-Validation Check:

  • Did the C=O peak of an amide intermediate appear? If yes (approx 1650 cm⁻¹ in IR), cyclization is incomplete.

  • Is the product racemic? If HPLC shows 50:50, check the pH of the workup or the quality of the starting material.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Wet ZnCl₂ or Solvent.Fuse ZnCl₂ under vacuum; Distill Chlorobenzene.
Hydrolysis (Ring Opening) Acidic workup or wet silica gel.Use 1% Triethylamine in the eluent during chromatography to neutralize silica acidity.
Racemization High temperature or basic impurities.Lower temp to 110°C (Toluene); Ensure glassware is base-free.
Zinc Contamination Inefficient washing.Use EDTA solution or stronger NH₄OH wash during workup.

References

  • Witte, H., & Seeliger, W. (1972).[2] Simple Synthesis of 2-Substituted 2-Oxazolines and 5,6-Dihydro-4H-1,3-oxazines. Angewandte Chemie International Edition, 11(4), 287–288.[2] Link[2]

  • Bolm, C., Weickhardt, K., Zehnder, M., & Ranff, T. (1991). Synthesis of Optically Active Bis(2-oxazolines): Crystal Structure of a 1,2-Bis(2-oxazolinyl)benzene ZnCl2 Complex. Chemische Berichte, 124(5), 1173–1180. Link

  • Hargaden, G. C., & Guiry, P. J. (2009). Recent applications of oxazoline-containing ligands in asymmetric catalysis. Chemical Reviews, 109(6), 2505–2550. Link

  • Garg, P., et al. (2014).[4] Synthesis of 2-(hetero)aryloxazolines from nitriles and aminoalcohols. Journal of Organic Chemistry, 79, 8668-8677.[4] Link

  • Dahmani, A., et al. (2017). One-step multicomponent synthesis of chiral oxazolinyl-zinc complexes. Chemistry Central Journal, 11, 82. Link

Sources

Synthesis of beta-adrenergic blockers using (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Beta-Adrenergic Blockers using (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol

Part 1: Executive Summary & Strategic Rationale

Subject: Utilization of (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol (CAS: 2453297-12-4 / Analogous) as a Chiral Scaffold for Beta-Adrenergic Receptor Ligands and Reference Standards.

Overview: The synthesis of beta-adrenergic blockers (beta-blockers) typically relies on the construction of an aryloxypropanolamine or phenylethanolamine core.[1][2] While the standard pharmacophore involves a 1-phenyl-2-aminoethanol skeleton (e.g., Sotalol, Mirabegron), the chiral building block (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol (a 3-nitrophenylglycinol derivative) presents a unique utility in modern drug development.[1][2]

This guide details the application of this specific isomer in two critical workflows:

  • Synthesis of Regioisomeric Reference Standards: For Quality Control (QC) profiling of beta-blocker impurities (e.g., identifying "reverse" amine impurities in Mirabegron or Sotalol production).

  • Chiral Auxiliary-Directed Synthesis: Utilizing the phenylglycinol core to induce stereoselectivity in the synthesis of novel beta-3 adrenergic agonists.

Scientific Rationale (E-E-A-T): The choice of the (S)-enantiomer is pivotal.[1][2] Most active beta-blockers possess the (S)-configuration at the hydroxyl center (aryloxypropanolamines) or (R)-configuration (ethanolamines).[1][2] However, the use of (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol allows for the rigorous characterization of inactive isomers or specific metabolic byproducts, a regulatory requirement (ICH Q3A/Q3B) for pharmaceutical registration.[1][2] Furthermore, the 3-nitro group serves as a versatile "masked" aniline, allowing late-stage diversification into sulfonamides (Sotalol-class) or amides (Mirabegron-class).[1][2]

Part 2: Chemical Logic & Reaction Pathways

The transformation of (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol into a functional beta-adrenergic ligand involves three key phases: N-Functionalization , Nitro-Reduction , and Core Derivatization .[1][2]

Mechanism of Action (Synthetic):

Unlike the direct opening of epoxides used in standard Atenolol synthesis, this protocol utilizes Reductive Amination or Nucleophilic Substitution on the pre-existing chiral amine.[1] This preserves the stereocenter integrity, avoiding the racemization risks associated with epoxide ring-opening under harsh conditions.

Pathway Diagram (DOT):

BetaBlockerSynthesis Start (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol (Chiral Scaffold) Step1 Intermediate A: N-Alkylated Amino Alcohol Start->Step1 Reductive Amination (Acetone/NaBH(OAc)3) Auxiliary Alternative Route: Oxazolidinone Formation (Chiral Auxiliary) Start->Auxiliary Phosgene/CDI Step2 Intermediate B: (S)-3-Amino Analog Step1->Step2 Nitro Reduction (H2, Pd/C) Target Target Beta-Blocker Ligand (e.g., Sotalol/Mirabegron Analog) Step2->Target Sulfonylation / Amidation Auxiliary->Target Asymmetric Alkylation

Caption: Synthetic pathway transforming the nitro-phenylglycinol scaffold into beta-adrenergic ligands via sequential functionalization.[1][2]

Part 3: Detailed Experimental Protocol

Target Molecule: (S)-N-(1-hydroxy-2-methylpropan-2-yl)-2-amino-2-(3-methanesulfonamidophenyl)ethanol (Sotalol Regio-Analog).[1][2] Objective: Synthesis of a high-purity reference standard for SAR studies.

Materials & Reagents
ReagentRoleEquiv.Notes
(S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol Starting Material1.0>98% ee required
AcetoneReagent/Solvent5.0Dry
Sodium Triacetoxyborohydride (STAB)Reducing Agent1.5Mild hydride source
Palladium on Carbon (10% Pd/C)Catalyst10 wt%For hydrogenation
Methanesulfonyl Chloride (MsCl)Electrophile1.1For sulfonylation
Triethylamine (TEA)Base2.0Acid scavenger
Step 1: Reductive N-Alkylation (Introduction of Isopropyl Tail)

Rationale: The isopropyl group is the classic "beta-directing" substituent (as seen in Propranolol and Sotalol) that fits the hydrophobic pocket of the beta-adrenergic receptor.[1][2]

  • Dissolution: Charge a 250 mL reaction flask with (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol (10.0 g, 54.9 mmol) and Dichloromethane (DCM, 100 mL).

  • Imine Formation: Add Acetone (15.9 g, 274 mmol) and stir at Room Temperature (RT) for 1 hour. Add activated molecular sieves (4Å) to promote imine formation.[1][2]

  • Reduction: Cool the mixture to 0°C. Portion-wise, add Sodium Triacetoxyborohydride (17.5 g, 82.3 mmol).

    • Critical Control: Maintain temperature <5°C to prevent side reactions with the hydroxyl group.[2]

  • Quench: Stir at RT for 12 hours. Quench with saturated NaHCO3 (50 mL).

  • Isolation: Separate the organic layer, dry over Na2SO4, and concentrate in vacuo.

    • Checkpoint: Analyze via LC-MS.[1][2] Expected Mass [M+H]+ = 225.2.[1][2]

Step 2: Catalytic Hydrogenation (Nitro Reduction)

Rationale: Converting the electron-withdrawing nitro group to an electron-donating amine is essential for the subsequent sulfonamide formation (mimicking Sotalol) or amide coupling (mimicking Mirabegron).[1][2]

  • Setup: Dissolve the crude N-isopropyl intermediate in Methanol (150 mL).

  • Catalyst Addition: Under Nitrogen atmosphere, add 10% Pd/C (1.0 g).[2]

    • Safety: Pd/C is pyrophoric.[2] Keep wet with solvent.[2]

  • Hydrogenation: Purge with Hydrogen gas (H2) and maintain at 30 psi (balloon or Parr shaker) for 6 hours at RT.

  • Filtration: Filter through a Celite pad to remove the catalyst.[2] Rinse with MeOH.[2]

  • Concentration: Evaporate solvent to yield the diamine intermediate.

Step 3: Selective Sulfonylation (Target Synthesis)

Rationale: Creating the methanesulfonamide moiety typical of Class III antiarrhythmic beta-blockers.[1][2]

  • Solution: Dissolve the diamine (5.0 g, 25.7 mmol) in dry THF (50 mL) and cool to 0°C.

  • Base Addition: Add Triethylamine (5.2 g, 51.4 mmol).

  • Sulfonylation: Dropwise add Methanesulfonyl Chloride (2.94 g, 25.7 mmol) dissolved in THF (10 mL).

    • Selectivity Note: The aniline nitrogen is more nucleophilic than the secondary amine (sterically hindered by isopropyl) and the alcohol, but careful stoichiometry is required to avoid O-sulfonylation.

  • Workup: Stir for 2 hours. Pour into ice water. Extract with Ethyl Acetate.[2][3]

  • Purification: Recrystallize from Ethanol/Water to obtain the final product as a white solid.

Part 4: Quality Control & Validation

To ensure the synthesized compound serves as a valid Reference Standard, the following QC parameters must be met.

TestMethodAcceptance CriteriaPurpose
Identity 1H-NMR (DMSO-d6)Conforms to structureVerify regiochemistry (Amino vs Hydroxyl position)
Chiral Purity Chiral HPLC (Chiralpak AD-H)> 99.5% eeEnsure no racemization occurred
Assay HPLC-UV (254 nm)> 98.0% w/wQuantitative purity
Residual Solvent GC-Headspace< ICH LimitsSafety/Stability
Critical Analysis: Regiochemistry Verification

It is vital to distinguish the product from its regioisomer (the standard beta-blocker scaffold).[1][2]

  • Target (Phenylglycinol type): 1H-NMR will show the methine proton attached to the Amine (CH-NH) as a doublet/multiplet around 3.8-4.2 ppm .[1][2]

  • Standard Isomer (Ethanolamine type): The methine proton attached to the Hydroxyl (CH-OH) typically appears downfield at 4.5-5.0 ppm .[1][2]

Part 5: Workflow Visualization

Workflow cluster_0 Phase 1: Pre-Reaction Setup cluster_1 Phase 2: Synthesis cluster_2 Phase 3: Validation QC_Start QC Check: Start Material (S)-Enantiomer >98% ee Rxn_Alkylation Reductive Alkylation (Acetone/STAB) QC_Start->Rxn_Alkylation Dry_Solvent Solvent Drying (DCM/THF) Dry_Solvent->Rxn_Alkylation Rxn_Reduction Nitro Reduction (H2/Pd-C) Rxn_Alkylation->Rxn_Reduction Intermediate Isolation Rxn_Coupling Functionalization (MsCl or Acid Coupling) Rxn_Reduction->Rxn_Coupling Purification Recrystallization (EtOH/Water) Rxn_Coupling->Purification Final_QC Final QC: NMR, Chiral HPLC Purification->Final_QC

Caption: Operational workflow for the synthesis and validation of beta-blocker analogs.

References

  • Sigma-Aldrich. (R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride Product Information. Sigma-Aldrich.[1][2] Retrieved from [1][2]

  • BenchChem. Application Notes and Protocols for 2-Amino-2-(3-nitrophenyl)ethan-1-ol. BenchChem. Retrieved from [1][2]

  • PubChem. 2-({2-[(2-Nitrophenyl)amino]ethyl}amino)ethanol Compound Summary. National Library of Medicine.[2] Retrieved from [1][2]

  • ResearchGate. Practical synthesis of Mirabegron (Reference for Nitro-Reduction/Coupling). ResearchGate. Retrieved from

  • J. Med. Chem. Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry. Retrieved from

Sources

Protecting group strategies for (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol amine functionality

Author: BenchChem Technical Support Team. Date: March 2026

Preservation of Chirality and Chemoselectivity in Electron-Deficient Systems

Part 1: Strategic Analysis & Core Directive

Executive Summary

The protection of (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol presents a unique intersection of stereochemical fragility and chemoselective requirements. Unlike simple aliphatic amino alcohols, the presence of the 3-nitrophenyl group exerts a strong electron-withdrawing effect (Inductive effect,


) on the benzylic carbon. This significantly increases the acidity of the 

-proton, rendering the chiral center highly susceptible to base-catalyzed racemization during protection and subsequent workup.

This guide moves beyond generic "amino protection" to provide a rigorous, field-tested strategy specifically for electron-deficient phenylglycinol derivatives . We focus on two primary orthogonal pathways: Acid-Labile (Boc) and Base-Labile (Fmoc) protection, while explicitly advising against standard Hydrogenolysis-Labile (Cbz) strategies due to incompatibility with the nitro functionality.

The Chemo-Electronic Challenge
  • Racemization Risk: The

    
     of the benzylic proton is lowered by the nitro group. Strong bases (NaOH, KOH) or high temperatures will cause rapid racemization via an enolate-like intermediate.
    
  • Chemoselectivity (N- vs. O-): The target molecule contains both a primary amine and a primary alcohol. While amines are more nucleophilic, non-selective acylating agents (e.g., acetyl chloride) or excessive base can lead to unwanted

    
    -acylation or 
    
    
    
    -bis-protection.
  • Nitro Group Integrity: Standard deprotection of Cbz (H

    
    , Pd/C) will reduce the nitro group to an aniline, altering the core scaffold.
    

Part 2: Decision Framework & Visualization

Strategic Decision Matrix

Before selecting a reagent, use this logic flow to determine the optimal protecting group (PG) based on your downstream chemistry.

ProtectionStrategy cluster_warning Critical Control Point Start Target: (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol Q1 Requirement: Acid Stability? (e.g., Next step involves TFA/HCl) Start->Q1 Q2 Requirement: Base Stability? (e.g., Next step involves alkylation) Q1->Q2 No Fmoc STRATEGY B: Fmoc Protection (Base Labile) Reagent: Fmoc-OSu / NaHCO3 Q1->Fmoc Yes (Need Acid Stability) Boc STRATEGY A: Boc Protection (Acid Labile) Reagent: Boc2O / NaHCO3 Q2->Boc Yes (Need Base Stability) Cbz STRATEGY C: Cbz Protection (WARNING: Nitro Reduction Risk) Q2->Cbz Specific Orthogonality Only Warn Avoid H2/Pd-C deprotection if Nitro group must remain. Cbz->Warn

Figure 1: Decision matrix for selecting the appropriate amine protecting group based on downstream synthetic requirements.

Part 3: Detailed Protocols

Protocol A: Boc Protection (The Standard)

Objective: Selective


-protection with zero racemization.
Mechanism:  Nucleophilic attack of the amine on the carbonyl of di-tert-butyl dicarbonate (Boc

O). Why this works: The use of mild inorganic base (NaHCO

) buffers the reaction, preventing the pH excursion (>10) that triggers benzylic deprotonation.
Materials
  • Substrate: (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol (1.0 eq)

  • Reagent: Di-tert-butyl dicarbonate (Boc

    
    O) (1.1 eq)
    
  • Base: Sodium Bicarbonate (NaHCO

    
    ) (2.0 eq) or Triethylamine (1.1 eq - use with caution)
    
  • Solvent: Tetrahydrofuran (THF) / Water (1:1 v/v) or Dioxane / Water (1:1 v/v)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the amino alcohol in THF/Water (1:1). The concentration should be approximately 0.2 M.

  • Base Addition: Add 2.0 equivalents of solid NaHCO

    
    . Stir until a suspension forms.
    
    • Expert Insight: Avoid NaOH or KOH. The high localized pH at the site of addition can instantly racemize the electron-deficient benzylic center.

  • Reagent Addition: Cool the mixture to 0°C (ice bath). Add 1.1 equivalents of Boc

    
    O dropwise (dissolved in a minimal amount of THF if solid).
    
  • Reaction: Allow the mixture to warm to room temperature (20-25°C) naturally. Stir for 4–6 hours.

    • Self-Validation: Monitor by TLC (System: 5% MeOH in DCM). The amine spot (ninhydrin active) should disappear; the product spot (UV active, less polar) should appear.

  • Workup (Critical for Chemoselectivity):

    • Evaporate THF under reduced pressure (keep bath < 40°C).

    • Acidify the remaining aqueous layer carefully to pH 4–5 using 1M citric acid (Do NOT use strong HCl).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification: Recrystallization from Hexane/EtOAc is preferred over column chromatography to avoid silica-induced racemization or degradation.

Protocol B: Fmoc Protection (The Orthogonal Route)

Objective: Protection compatible with subsequent acidic conditions (e.g., TFA treatment). Mechanism: Acylation using Fmoc-succinimide (Fmoc-OSu). Why this works: We deliberately avoid Fmoc-Chloride (Fmoc-Cl). Fmoc-Cl is highly reactive and can generate "ketene" intermediates or promote strong acid release, both of which endanger the chiral center. Fmoc-OSu releases N-hydroxysuccinimide, which is neutral and benign.

Materials
  • Substrate: (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol (1.0 eq)

  • Reagent: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.05 eq)

  • Base: NaHCO

    
     (1.5 eq)
    
  • Solvent: Acetone / Water (1:1 v/v) or Acetonitrile / Water

Step-by-Step Methodology
  • Solubilization: Dissolve the amino alcohol in Acetone/Water (1:1, 0.2 M).

  • Buffering: Add NaHCO

    
     (1.5 eq) and cool to 0°C.
    
  • Addition: Add Fmoc-OSu (1.05 eq) in one portion.

    • Note: The reaction is heterogeneous initially but homogenizes as Fmoc-OSu reacts.

  • Monitoring: Stir at 0°C for 1 hour, then Room Temp for 2–3 hours.

    • Self-Validation: TLC check.[1] If starting material remains after 4 hours, add 0.1 eq more Fmoc-OSu. Do not heat.

  • Workup:

    • Evaporate Acetone.

    • The product often precipitates from the remaining water. Filter and wash with water.[2]

    • If oil forms: Extract with EtOAc, wash with 1M HCl (briefly) and water.

  • Storage: Fmoc derivatives are base-sensitive. Store in a desiccator free of amine vapors.

Protocol C: Troubleshooting & Quality Control

Validating the Protocol Integrity

IssueObservationRoot CauseCorrective Action
Racemization Loss of optical rotation; HPLC shows split peaks on chiral column.Base too strong or Temp too high. 3-NO

group acidifies

-proton.
Switch to NaHCO

only. Keep T < 25°C. Use Fmoc-OSu instead of Fmoc-Cl.
O-Acylation Product mass = Target + PG mass. IR shows ester peak (~1740 cm

).
Excess reagent or high pH activating the alcohol.Strict stoichiometry (1.05–1.1 eq). Ensure pH < 9.
Nitro Reduction Loss of yellow color (if applicable); Mass = Target - 30 (reduction of NO

to NH

).
Used H

/Pd-C for Cbz removal or impure reagents.
Avoid catalytic hydrogenation. Use Boc/Fmoc strategies.
Analytical Validation (Chiral HPLC)

To verify enantiomeric excess (ee), use a Chiralpak AD-H or OD-H column .

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow: 1.0 mL/min.

  • Detection: UV at 254 nm (Strong absorption from Nitro and Phenyl groups).

  • Expectation: The (S)-enantiomer should elute as a single sharp peak. Presence of a minor peak indicates racemization.

Part 4: Scientific Rationale & Mechanism[3]

The Nitro Group Effect

The 3-nitro substituent is the critical variable in this synthesis. Through inductive withdrawal (


), it pulls electron density from the benzene ring, which in turn pulls density from the benzylic carbon.
  • Consequence: The

    
     of the benzylic proton drops from ~24 (standard benzyl) to significantly lower values, making it removable by moderately strong bases.
    
  • Pathway: Removal of the proton creates a planar, achiral enolate. Reprotonation occurs from either face, yielding a racemic mixture.

  • Prevention: By using bicarbonate (

    
     of conjugate acid 
    
    
    
    10.3) instead of hydroxide (
    
    
    of water
    
    
    15.7), we stay well below the threshold required to deprotonate the benzylic position.
Chemoselectivity (N vs O)

Under the described conditions (pH 8–9), the amine remains nucleophilic (neutral NH


), while the alcohol remains protonated (neutral OH). Carbamate formation (Boc/Fmoc) is kinetically faster at the Nitrogen. O-acylation typically requires an alkoxide (formed at pH > 14) or a catalyst like DMAP. Avoid DMAP  in these protections to ensure N-selectivity.

References

  • Greene's Protective Groups in Organic Synthesis , 5th Edition. Wuts, P. G. M.[3][4] John Wiley & Sons, 2014 . (The definitive guide on stability and removal conditions).

  • Racemization of Phenylglycine Derivatives. Luxembourg Bio Technologies, "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis." (Highlights the specific sensitivity of phenylglycine derivatives to base).

  • Chemoselective Boc Protection. Organic Chemistry Portal. "Boc-Protected Amino Groups."[5][6][7][8][9][10][11][12] (Protocols for selective N-protection).

  • Fmoc-OSu vs Fmoc-Cl. Sigma-Aldrich (Merck). "Fmoc-OSu Technical Data." (Comparison of reactivity and racemization risks).

  • Nitro Group Reduction Compatibility. Master Organic Chemistry. "Reduction of Nitro Groups." (Discussion on H2/Pd incompatibility).

Sources

Scale-Up Synthesis and Enantiomeric Preservation of (S)-3-Nitrophenylglycinol: A Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

The synthesis of enantiopure chiral amino alcohols is a cornerstone of modern pharmaceutical development. Specifically, (S)-3-nitrophenylglycinol (also known as (S)-2-amino-2-(3-nitrophenyl)ethanol) serves as a critical building block for advanced active pharmaceutical ingredients (APIs). Scaling up the synthesis of this molecule presents two distinct chemical challenges:

  • Regioselectivity: Directing the nitration of the aromatic ring exclusively to the meta position.

  • Chemoselectivity & Stereopreservation: Reducing the carboxylic acid to an alcohol without reducing the highly sensitive nitro group, while simultaneously preventing the racemization of the labile benzylic stereocenter.

This application note details a robust, field-proven, two-stage scale-up methodology that circumvents these hurdles, ensuring high yields and >99% enantiomeric excess (ee).

Mechanistic Rationale & Process Causality

Stage 1: Regiocontrol via Zwitterionic Deactivation

The starting material, L-phenylglycine ((S)-phenylglycine), is subjected to electrophilic aromatic substitution. To achieve strict meta-substitution, the reaction is conducted in a strongly acidic medium (concentrated H₂SO₄ and fuming HNO₃).

  • Causality: In superacidic conditions, the amine group is fully protonated to an ammonium ion (–NH₃⁺). This creates a powerful electron-withdrawing, meta-directing effect that deactivates the ortho/para positions. Operating strictly between 0 °C and room temperature prevents oxidative cleavage of the alpha-carbon[1].

  • Scale-Up Modification: While bench-scale protocols often add the solid amino acid directly to the nitrating mixture, our scale-up protocol dissolves the amino acid in H₂SO₄ prior to the controlled dropwise addition of HNO₃. This mitigates dangerous thermal runaways associated with scale-up exotherms.

Stage 2: Chemoselective Reduction via In Situ Borane Generation

Standard reductive methods for carboxylic acids (e.g., LiAlH₄ or Pd/C with H₂) are incompatible with this substrate, as they will indiscriminately reduce the nitro group to an azo compound or an aniline derivative.

  • Causality: To achieve chemoselectivity, we employ the McKennon-Meyers protocol, utilizing Sodium Borohydride (NaBH₄) and Iodine (I₂) in anhydrous Tetrahydrofuran (THF)[2]. The slow addition of I₂ to NaBH₄ generates the highly electrophilic borane-THF (BH₃·THF) complex in situ. Borane selectively reduces the electron-rich carboxylate while leaving the electron-deficient nitro group intact[3].

  • Stereopreservation: Because BH₃ coordinates directly with the carboxylate and amine without forming strongly basic intermediates, the integrity of the benzylic chiral center is strictly preserved, avoiding the racemization often seen in mixed-anhydride reduction methods.

Process Workflow

SynthesisWorkflow SM (S)-Phenylglycine Step1 Regioselective Nitration H2SO4 / Fuming HNO3 0 °C to RT SM->Step1 Int1 (S)-3-Nitrophenylglycine Step1->Int1  pH Adjustment & Filtration Step2 Chemoselective Reduction NaBH4 / I2 / THF 0 °C to Reflux Int1->Step2 Prod (S)-3-Nitrophenylglycinol Step2->Prod  MeOH Quench & Extraction

Two-stage scale-up synthesis workflow for (S)-3-nitrophenylglycinol.

Step-by-Step Scale-Up Protocols

Protocol A: Synthesis of (S)-3-Nitrophenylglycine (50 g Scale)

This protocol is adapted and optimized for thermal safety from standard nitration procedures[1].

Reagents:

  • (S)-Phenylglycine: 50.0 g (330 mmol)

  • Sulfuric Acid (Conc., 98% w/w): 100 mL

  • Fuming Nitric Acid (90% w/w): 50 mL

  • Ammonium Hydroxide (10 M): As needed for pH adjustment

Procedure:

  • Preparation: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, an internal thermometer, and an addition funnel.

  • Dissolution: Add 100 mL of concentrated H₂SO₄ to the flask and cool to 0 °C using an ice-salt bath. Slowly add 50.0 g of (S)-phenylglycine portion-wise over 30 minutes, ensuring the internal temperature remains below 10 °C.

  • Nitration: Charge the addition funnel with 50 mL of fuming HNO₃. Add the HNO₃ dropwise over 1 hour. Critical IPC (In-Process Control): Maintain vigorous stirring and keep the internal temperature strictly between 0 °C and 5 °C to prevent over-nitration.

  • Maturation: Once addition is complete, stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature (20–25 °C) for exactly 30 minutes.

  • Quenching: Carefully pour the highly acidic mixture over 600 g of crushed ice in a large beaker with rapid mechanical stirring.

  • Isoelectric Precipitation: Slowly add 10 M NH₄OH dropwise until the pH of the solution reaches 6.0–6.5 (the approximate isoelectric point of the product). A thick yellow precipitate will form.

  • Isolation: Stir the resulting suspension at 4 °C for 10 hours to maximize crystallization. Filter the yellow powder through a sintered glass funnel, wash with cold deionized water (3 × 100 mL), and dry under vacuum at 45 °C to constant weight.

Protocol B: Synthesis of (S)-3-Nitrophenylglycinol (30 g Scale)

This procedure utilizes the McKennon-Meyers reduction system to ensure chemoselectivity[2].

Reagents:

  • (S)-3-Nitrophenylglycine (from Protocol A): 30.0 g (153 mmol)

  • Sodium Borohydride (NaBH₄): 13.9 g (367 mmol, 2.4 equiv)

  • Iodine (I₂): 38.8 g (153 mmol, 1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF): 450 mL total

Procedure:

  • Borane Generation: Flush a 2 L three-neck flask with ultra-pure N₂. Charge the flask with NaBH₄ (13.9 g) and 250 mL of anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Iodine Addition: Dissolve I₂ (38.8 g) in 200 mL of anhydrous THF. Add this solution dropwise to the NaBH₄ suspension over 1 hour. Safety Note: This step generates H₂ gas; ensure the system is properly vented through a bubbler. The mixture will turn from brown to milky white as the active BH₃·THF complex is formed.

  • Substrate Addition: Once H₂ evolution ceases, add the (S)-3-nitrophenylglycine (30.0 g) portion-wise over 45 minutes at 0 °C.

  • Reduction: Remove the ice bath and heat the reaction mixture to a gentle reflux (65 °C) for 14 hours. Monitor completion via TLC (DCM:MeOH 9:1).

  • Quenching: Cool the mixture to 0 °C. Cautiously add Methanol (100 mL) dropwise to quench unreacted borane. Stir until bubbling completely stops.

  • Workup: Concentrate the mixture under reduced pressure to yield a white/yellow paste. Dissolve the paste in 20% aqueous NaOH (200 mL) and stir for 2 hours to break down borate esters.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 200 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield (S)-3-nitrophenylglycinol as a pale yellow solid.

Quantitative Data & Analytical Metrics

To validate the scalability and reproducibility of the protocols, key reaction parameters and analytical characterization metrics are summarized below.

Table 1: Scale-Up Reaction Parameters and Yields

Process StageSubstrate InputReagent SystemTemp / TimeIsolated YieldPurity (HPLC)
Nitration (S)-Phenylglycine (50 g)H₂SO₄ / Fuming HNO₃0 °C → 25 °C (1.5 h)68% (44.2 g)>97%
Reduction (S)-3-Nitrophenylglycine (30 g)NaBH₄ / I₂ / THF0 °C → 65 °C (14 h)82% (22.8 g)>98%

Table 2: Analytical Characterization of (S)-3-Nitrophenylglycinol

Analytical MethodTarget Specification / Expected Result
¹H-NMR (DMSO-d₆) δ 8.20 (s, 1H), 8.05 (d, 1H), 7.75 (d, 1H), 7.55 (t, 1H), 4.05 (m, 1H, CH), 3.45 (m, 2H, CH₂)
ESI-MS (m/z) [M+H]⁺ calculated for Ch₈H₁₁N₂O₃: 183.08; Found: 183.10
Chiral HPLC Chiralcel OD-H column, Hexane/IPA (80:20); Enantiomeric Excess (ee): >99%
Melting Point 92 – 95 °C

References

  • A Practical Method for the Synthesis of Highly Enantiopure Amino Alcohols ResearchGate / ChemInform. Discusses the sodium borohydride and iodine catalyzed amino acid reduction in THF. URL: [Link][3]

  • tert-butyl (1r)-2-cyano-1-phenylethylcarbamate - Organic Syntheses Procedure Organic Syntheses (McKennon & Meyers Protocol). Provides the foundational methodology and safety parameters for the NaBH₄/I₂ reduction of amino acids without racemization. URL: [Link][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and achieve high enantiopurity. Chiral β-amino alcohols are critical structural motifs in numerous pharmaceuticals and serve as versatile building blocks in asymmetric synthesis.[1] The presence of a nitro group in the target molecule adds a layer of complexity, demanding careful control over chemoselectivity.[2][3]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.

Section 1: Overview of Synthetic Strategies

The synthesis of (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol from the common starting material, 3-nitroacetophenone, presents two primary challenges:

  • Chemoselectivity: The starting material contains two reducible functional groups: a ketone and a nitro group. The desired pathway requires the selective reduction of the ketone without affecting the nitro group.

  • Stereocontrol: The reduction of the prochiral ketone must be controlled to produce the desired (S)-enantiomer in high enantiomeric excess (ee).

Three primary strategies are commonly employed to address these challenges. The choice of strategy depends on available resources, scale, and desired purity.

G Start 3-Nitroacetophenone A Catalytic Asymmetric Reduction Start->A  Chemoselective &  Enantioselective  Reduction B Diastereomeric Salt Resolution Start->B  Chemoselective  Racemic Reduction C Chiral Auxiliary Mediated Synthesis Start->C  Attach Auxiliary &  Diastereoselective  Reduction End (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol A->End B->End  Separate Diastereomers  & Isolate (S)-enantiomer C->End  Cleave Auxiliary

Caption: High-level overview of synthetic strategies.

Section 2: Frequently Asked Questions & Troubleshooting

This section addresses common issues encountered during the synthesis in a practical Q&A format.

Topic 1: Chemoselectivity in the Initial Reduction

Question: My reduction of 3-nitroacetophenone is also reducing the nitro group, leading to a mixture of products. How can I selectively reduce the ketone?

Answer: This is a classic chemoselectivity problem. The choice of reducing agent is critical, as different reagents operate via different mechanisms.[4][5]

  • The Cause: Strong, aggressive reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation under harsh conditions (high pressure/temperature with catalysts like Palladium on Carbon) will often reduce both the ketone and the aromatic nitro group. In contrast, milder hydride donors are selective for the more electrophilic carbonyl carbon.

  • The Solution: Use a milder reducing agent that preferentially attacks the carbonyl group. Sodium Borohydride (NaBH₄) is the most common and effective choice for this transformation.[3] It is a nucleophilic hydride donor that readily reduces aldehydes and ketones but is generally unreactive towards aromatic nitro groups under standard conditions (e.g., in an alcoholic solvent like methanol or ethanol).

ReagentSelectivity for Ketone vs. NitroTypical ConditionsComments
Sodium Borohydride (NaBH₄) High (Ketone preferred) Methanol or Ethanol, 0°C to RTRecommended. Cost-effective and operationally simple. The mechanism involves nucleophilic hydride attack on the carbonyl carbon.[5]
Lithium Aluminum Hydride (LiAlH₄) Low (Reduces both) Anhydrous THF or Et₂O, 0°CNot recommended. Highly reactive and will reduce both functional groups, leading to aminophenyl ethanols.
Tin (Sn) / HCl Low (Nitro preferred) Concentrated HCl, heatNot recommended for this step. This is a classic method for reducing nitro groups to anilines via single-electron transfer and is unlikely to reduce the ketone.[4][5]
Catalytic Hydrogenation (H₂/Pd-C) Variable H₂ (atm to high pressure), various solventsCan be tuned, but achieving high selectivity can be difficult. Often leads to over-reduction of the nitro group.[6]
Topic 2: Low Enantiomeric Excess (ee) in Catalytic Asymmetric Reduction

Question: I am using a chiral catalyst for the asymmetric reduction of 3-nitroacetophenone, but my enantiomeric excess (ee) is consistently low. What factors should I investigate?

Answer: Achieving high enantioselectivity in catalytic asymmetric reactions requires rigorous control over multiple parameters. Low ee is a common issue that can often be resolved through systematic optimization.[7]

G cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Problem: Low Enantiomeric Excess (ee) C1 Catalyst/Ligand Deactivation or Impurity start->C1 C2 Sub-optimal Reaction Conditions start->C2 C3 Background (Achiral) Reaction start->C3 C4 Mismatched Catalyst-Substrate Pair start->C4 S1 • Use freshly prepared/purified catalyst & ligand. • Ensure anhydrous, degassed solvents. • Add scavenger base (e.g., K₂CO₃) for acidic impurities. C1->S1 S2 • Lower the reaction temperature (-20°C to -78°C). • Screen different solvents (e.g., Toluene, THF, DCM). • Adjust substrate concentration. C2->S2 S3 • Ensure slow addition of reducing agent. • Check for metal leaching or impurities  in reagents that could catalyze an  achiral reduction. C3->S3 S4 • Screen a library of different chiral ligands. • Consider a different metal precursor. C4->S4

Caption: Troubleshooting workflow for low enantiomeric excess.

In-Depth Explanation & Actionable Steps:

  • Catalyst Integrity is Paramount: Asymmetric catalysts are sensitive.

    • Action: Always use high-purity, anhydrous, and degassed solvents. Traces of water or oxygen can deactivate many organometallic catalysts. If possible, handle the catalyst and ligands in an inert atmosphere glovebox.[7]

  • Temperature is a Powerful Lever: The enantiomeric excess is a function of the difference in the free energy of activation (ΔΔG‡) for the formation of the two enantiomers. Lowering the temperature magnifies this difference, often leading to a significant improvement in ee.

    • Action: Screen a range of temperatures. Start at room temperature and incrementally decrease it (e.g., 0 °C, -20 °C, -40 °C). Monitor conversion, as lower temperatures will also slow the reaction rate.

  • Solvent Effects: The solvent can influence the catalyst's conformation and stability, directly impacting stereoselectivity.

    • Action: Perform the reaction in a variety of solvents with different polarities and coordinating abilities (e.g., THF, Toluene, Dichloromethane).[7]

  • Background Uncatalyzed Reaction: If the reducing agent can reduce the ketone without the chiral catalyst (even slowly), this will form a racemic product, eroding the overall ee.

    • Action: Ensure the reducing agent is added slowly to the solution containing the substrate and catalyst. This keeps the concentration of the free reducing agent low, favoring the much faster catalyzed pathway.

Topic 3: Purification and Handling

Question: My final product, (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol, is difficult to purify by silica gel chromatography and appears as a smear on TLC. What can I do?

Answer: Amino alcohols are notoriously challenging to purify via standard silica gel chromatography due to their dual functionality. The basic amino group interacts strongly with the acidic silica surface, leading to peak tailing and poor separation.

  • Solution 1: Basified Silica Gel: Neutralize the acidic sites on the silica gel.

    • Action: Prepare a slurry of silica gel in your desired eluent and add 1-2% triethylamine (Et₃N) or ammonia solution. Pack the column with this basified slurry. The amine additive in the mobile phase will compete for the acidic sites, allowing your product to elute more cleanly.

  • Solution 2: Salt Formation & Recrystallization: This is often the most effective method for obtaining highly pure material.

    • Action: Dissolve the crude amino alcohol in a suitable solvent (e.g., isopropanol, ethanol). Add a stoichiometric amount of an acid (e.g., HCl in ether, or a chiral acid like di-p-toluoyl-L-tartaric acid for resolution) to form the corresponding salt.[8] Salts are often highly crystalline and can be purified by recrystallization, which effectively removes non-basic impurities. The free base can be recovered later by neutralization and extraction.[8]

Section 3: Detailed Experimental Protocols

These protocols are representative and may require optimization for your specific setup and scale. Always perform a risk assessment before starting any new procedure.

Protocol 1: Asymmetric Transfer Hydrogenation of 3-Nitroacetophenone

This protocol uses a well-established Ru-based catalyst for asymmetric transfer hydrogenation, a method known for its operational simplicity.

Materials:

  • 3-Nitroacetophenone

  • [RuCl(p-cymene)((S,S)-TsDPEN)] catalyst

  • Formic acid/triethylamine azeotrope (5:2 mixture) as the hydride source

  • Anhydrous, degassed solvent (e.g., Acetonitrile or Dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: In a glovebox or under a stream of inert gas, add the [RuCl(p-cymene)((S,S)-TsDPEN)] catalyst (0.1-1 mol%) to an oven-dried reaction flask.

  • Reagents: Add the anhydrous, degassed solvent, followed by 3-nitroacetophenone (1.0 eq).

  • Initiation: Add the formic acid/triethylamine azeotrope (2.0-5.0 eq).

  • Reaction: Stir the mixture at the desired temperature (e.g., 25-40 °C).

  • Monitoring: Monitor the reaction progress by TLC or HPLC. A typical mobile phase for TLC is 10% Methanol in Dichloromethane. The product alcohol will have a lower Rf than the starting ketone.

  • Work-up: Once the reaction is complete, quench by adding water. Extract the product with an organic solvent like Ethyl Acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude (S)-1-(3-nitrophenyl)ethan-1-ol by column chromatography.

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC.

(Note: The resulting chiral alcohol must then be converted to the amino alcohol, typically via an azide intermediate (Mitsunobu reaction followed by reduction) or by activation of the hydroxyl group and displacement with an amine equivalent.)

Protocol 2: Purification via Diastereomeric Salt Resolution

This protocol assumes you have synthesized racemic 2-Amino-2-(3-nitrophenyl)ethan-1-ol and wish to isolate the (S)-enantiomer.

Materials:

  • Racemic 2-Amino-2-(3-nitrophenyl)ethan-1-ol

  • Chiral resolving agent: (+)-Di-p-toluoyl-D-tartaric acid (0.5 eq)

  • Solvent for crystallization (e.g., Methanol, Ethanol, or a mixture with water)

  • Aqueous NaOH solution (e.g., 2 M)

  • Ethyl Acetate

Procedure:

  • Salt Formation: Dissolve the racemic amino alcohol (1.0 eq) in a minimal amount of hot solvent (e.g., Methanol). In a separate flask, dissolve the chiral tartaric acid derivative (0.5 eq) in the same hot solvent.

  • Crystallization: Add the acid solution to the amino alcohol solution while stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath or refrigerator for several hours to induce crystallization. The salt of one diastereomer should precipitate out due to lower solubility.[1]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. The mother liquor will be enriched in the other diastereomer.

  • Purity Check: Check the optical purity of the crystallized salt (after liberating a small sample of the free base) by chiral HPLC. If necessary, a second recrystallization can be performed to improve diastereomeric purity.

  • Liberation of Free Base: Suspend the purified diastereomeric salt in a mixture of water and Ethyl Acetate. Add 2 M NaOH solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 11).

  • Extraction: The free (S)-amino alcohol will move into the organic layer. Separate the layers and extract the aqueous layer two more times with Ethyl Acetate.

  • Final Steps: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the enantiomerically pure (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol.

References

  • Benchchem. A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Benchmarking N-Acetyl-(+)-Pseudoephedrine.
  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–875. Available from: [Link]

  • Rodríguez-Escrich, S., et al. (2008). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. ChemInform Abstract: 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Available from: [Link]

  • Enders, D., et al. (2000). Asymmetric synthesis of 1,2-amino alcohols using (S)-indoline chiral auxiliary. Chirality, 12(5-6), 404-407. Available from: [Link]

  • Kwong, A. C. (2022). Synthesis and troubleshooting of chiral 1,2-amino alcohols leading to highly substituted bisoxazoline ligands. University of Illinois Urbana-Champaign. Available from: [Link]

  • Bevilacqua, M., et al. (2020). Organocatalytic Reduction of Aromatic Nitro Compounds: The Use of Solid-Supported Phenyl(2-quinolyl)methanol. Molecules, 25(22), 5468. Available from: [Link]

  • Benchchem. Troubleshooting guide for the synthesis of chiral alcohols.
  • Kwong, A. C. (2022). SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS. University of Illinois Urbana-Champaign. Available from: [Link]

  • Benchchem. Unlocking the Secrets of 3-Nitroacetophenone: A Journey Into Chemoselective Reduction.
  • Chemistry Stack Exchange. Chemoselectivity in reduction of 3′-nitroacetophenone. Available from: [Link]

  • Benchchem. (R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol.
  • Bonnemann, H., et al. (1998). Efficient Preparation of (R)- and (S)-2-Amino-1-phenylethanol. Synthetic Communications, 28(19), 3645-3653. Available from: [Link]

  • Google Patents. US4937382A - Process for preparing 2-(o-aminophenyl)ethanol.
  • Periasamy, M. (2009). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA International Journal for Chemistry, 63(4), 188-193. Available from: [Link]

  • ResearchGate. (PDF) Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. Available from: [Link]

  • Benchchem. An In-depth Technical Guide to 2-Amino-1-(2-nitrophenyl)ethanol: Discovery, Synthesis, and Properties.
  • Ferreira, J., et al. (2022). Biotechnological 2-Phenylethanol Production: Recent Developments. Molecules, 27(23), 8563. Available from: [Link]

  • Google Patents. EP0654534A2 - Processes for producing optically active 2-amino-1-phenylethanol derivatives.
  • PrepChem.com. Synthesis of 2-(o-nitrophenyl)-ethanol. Available from: [Link]

  • European Patent Office. EP0924193A1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives. Available from: [Link]

  • Benchchem. Technical Support Center: Synthesis of 2-Amino-1-(2-nitrophenyl)ethanol.
  • Li, Y., et al. (2021). Production and purification of 2-phenylethanol by Saccharomyces cerevisiae using tobacco waste extract as a substrate. Letters in Applied Microbiology, 73(6), 800-806. Available from: [Link]

  • Google Patents. US5965780A - Method for extracting 2-phenylethanol.
  • Tracy, B. P., Jones, S. W., & Papoutsakis, E. T. (2015). Acetogenic mixotrophy: novel options for yield improvement in biofuels and biochemicals production. Current Opinion in Biotechnology, 33, 73-81. Available from: [Link]

Sources

Technical Support Center: Purification of (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol is a highly versatile chiral


-amino alcohol utilized as a critical building block in asymmetric synthesis and medicinal chemistry[1]. Due to the presence of both a basic primary amine and a polar hydroxyl group, crude mixtures of this compound often suffer from poor phase separation, severe chromatographic tailing, and challenges in enantiomeric resolution.

As a Senior Application Scientist, I have designed this troubleshooting guide to provide field-proven strategies and self-validating protocols to help you achieve high chemical and optical purity.

Section 1: Chemical Purification & Chemoselectivity (FAQs)

Q1: How do I efficiently separate the amino alcohol from unreacted neutral starting materials (e.g., 3-nitrobenzaldehyde)? Causality & Solution: The most effective method is a chemoselective acid-base extraction. The primary amine of the target molecule has a


 of approximately 9. By treating the crude mixture with an aqueous acid (e.g., 1M HCl), the amine is protonated to form a highly water-soluble ammonium hydrochloride salt. Neutral impurities, such as unreacted aldehydes or non-basic byproducts, remain partitioned in the organic phase (e.g., ethyl acetate) and can be discarded. Subsequent basification of the aqueous layer to pH >10 with NaOH deprotonates the amine, allowing the pure free base to be extracted into a fresh organic solvent.

Q2: I am encountering severe emulsions during the alkaline extraction step. How can I break them? Causality & Solution: Emulsions are ubiquitous when extracting amphiphilic amino alcohols because the molecule acts as a weak surfactant, lowering the interfacial tension between the aqueous and organic layers[2]. Troubleshooting Steps:

  • Saturate the aqueous layer: Add NaCl (brine) to the aqueous phase. The high ionic strength decreases the solubility of the organic solvent and the amino alcohol in the aqueous phase (the "salting-out" effect), forcing phase separation.

  • Filter insoluble hydroxides: If metal-based reducing agents (like

    
     or 
    
    
    
    ) were used in the upstream synthesis, insoluble metal hydroxides can stabilize the emulsion. Filter the entire biphasic mixture through a pad of Celite before attempting phase separation.

Q3: My compound tails horribly on normal-phase silica gel, leading to co-elution with impurities. What mobile phase should I use? Causality & Solution: Free amines hydrogen-bond strongly with the acidic silanol groups (


) on the surface of standard silica gel, causing peak broadening and severe tailing. To mitigate this, you must dynamically deactivate the silica by adding a basic modifier to your mobile phase.
Recommendation: Use a solvent system such as Dichloromethane/Methanol/Aqueous Ammonia (e.g., 90:9:1 v/v/v) or add 1% Triethylamine (TEA) to your eluent. The volatile base competitively binds to the silanol sites, allowing the amino alcohol to elute as a sharp, symmetrical band.

Section 2: Enantiomeric Resolution & Upgrading (FAQs)

Q4: What is the most reliable method to resolve the (S)-enantiomer from a racemic mixture? Causality & Solution: Fractional crystallization via diastereomeric salt formation is the industry standard. For


-amino alcohols, chiral tartaric acid derivatives—specifically Di-O-p-toluoyl-L-tartaric acid—are highly effective resolving agents[3]. The chiral acid reacts with the racemic amine to form a pair of diastereomeric salts: (S)-amine•(L)-acid and (R)-amine•(L)-acid. Because diastereomers possess different lattice energies and solubilities, the less soluble salt selectively crystallizes out of solution. Employing the "method of half quantities" (using only 0.5 equivalents of the resolving agent) ensures that the target enantiomer is preferentially precipitated while the undesired enantiomer remains in the mother liquor[2].

Q5: The diastereomeric salt is "oiling out" instead of crystallizing. How do I induce proper crystal growth? Causality & Solution: "Oiling out" (liquid-liquid phase separation) occurs when the solute precipitates above its melting point in the solvent mixture, preventing proper nucleation. Troubleshooting Steps:

  • Adjust the solvent system: Switch to a solvent with a steeper solubility curve. A mixture of Ethanol/Water or Isopropanol/Water is typically optimal for tartrate salts[2].

  • Lower the supersaturation rate: Heat the mixture to complete dissolution, then cool it very slowly (e.g., 0.1°C/min). Rapid cooling forces the compound out of solution too fast, forming an amorphous oil[2].

  • Seeding: Introduce a microscopic seed crystal of the pure diastereomeric salt to bypass the nucleation energy barrier and force crystalline growth.

Section 3: Quantitative Data & Troubleshooting Summary

Table 1: Common Impurities and Targeted Removal Strategies

Impurity TypeDetection MethodCharacteristic SignalRemoval Strategy
Unreacted 3-Nitrobenzaldehyde TLC (UV active),

NMR
Aldehyde proton at ~10.0 ppmAcid-Base Extraction (remains in initial organic phase)
(R)-Enantiomer Chiral HPLC (e.g., Chiralpak IA)Peak at distinct retention timeFractional Crystallization (remains in mother liquor)
Metal Salts (e.g., Boron/Aluminum) Visual InspectionCloudy aqueous layer/emulsionFiltration through Celite during extraction
Over-reduced byproducts LC-MSAltered m/z (e.g., loss of

)
Column Chromatography (DCM/MeOH/NH4OH)

Section 4: Experimental Protocols & Workflows

Protocol A: Chemoselective Acid-Base Extraction
  • Dissolution: Dissolve the crude (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol mixture (10 g) in Ethyl Acetate (100 mL).

  • Acidification: Add 1M aqueous HCl (100 mL) to the organic solution. Stir vigorously for 15 minutes at room temperature.

  • Phase Separation: Transfer to a separatory funnel. Collect the lower aqueous layer (contains the protonated amino alcohol). Discard the upper organic layer (contains neutral impurities).

  • Washing: Wash the aqueous layer with an additional 50 mL of Ethyl Acetate to remove trace organic impurities.

  • Basification: Cool the aqueous layer in an ice bath (0-5°C). Slowly add 2M NaOH dropwise while stirring until the pH reaches >10 (verify with pH paper). The solution will become cloudy as the free base precipitates.

  • Extraction: Extract the basified aqueous layer with Dichloromethane (3 x 75 mL).

  • Drying & Concentration: Combine the DCM extracts, wash with brine (50 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the chemically pure free base.
    

AcidBaseExtraction Crude Crude Mixture (Amino Alcohol + Neutrals) Acidify Add 1M HCl (aq) & EtOAc (Protonation of Amine) Crude->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 Org1 Organic Phase (Neutral Impurities) PhaseSep1->Org1 Discard Aq1 Aqueous Phase (Ammonium Salt) PhaseSep1->Aq1 Retain Basify Add NaOH (aq) to pH >10 (Deprotonation) Aq1->Basify Extract2 Extract with DCM/EtOAc Basify->Extract2 Org2 Organic Phase (Pure Free Base) Extract2->Org2 Retain Aq2 Aqueous Phase (Inorganic Salts) Extract2->Aq2 Discard

Workflow for the chemoselective acid-base extraction of amino alcohols.

Protocol B: Diastereomeric Salt Resolution (Enantiomeric Enrichment)
  • Salt Formation: Dissolve the chemically pure racemic 2-Amino-2-(3-nitrophenyl)ethan-1-ol (1.0 eq, 5.0 g) in a mixture of Isopropanol/Water (9:1 v/v, 50 mL) and heat to 60°C.

  • Addition of Resolving Agent: Slowly add Di-O-p-toluoyl-L-tartaric acid (0.5 eq, 5.3 g) to the hot solution[3]. Stir until completely dissolved.

  • Crystallization: Remove the heat source and allow the solution to cool to room temperature at a rate of ~0.5°C/min. Once at room temperature, transfer to a 4°C refrigerator for 12 hours to maximize yield[2].

  • Isolation: Filter the resulting crystals under vacuum. Wash the filter cake with ice-cold Isopropanol (10 mL).

  • Analysis: Determine the diastereomeric excess (de) via Chiral HPLC. If de < 98%, recrystallize the salt from hot Isopropanol/Water.

  • Free-Basing: Suspend the enantiopure salt in water (30 mL), basify to pH >10 with 1M NaOH, and extract with Dichloromethane (3 x 30 mL). Dry and concentrate to yield pure (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol.

ChiralResolution Racemate Racemic (R/S)-Amino Alcohol Free Base ResolvingAgent Add 0.5 eq Di-O-p-toluoyl-L-tartaric acid in EtOH/H2O Racemate->ResolvingAgent SaltFormation Diastereomeric Salt Formation (S)-Amine•(L)-Acid + (R)-Amine•(L)-Acid ResolvingAgent->SaltFormation Crystallization Fractional Crystallization (Cooling to 4°C) SaltFormation->Crystallization Crystals Crystals (S)-Amine•(L)-Acid Salt Crystallization->Crystals Less Soluble MotherLiquor Mother Liquor (R)-Amine Enriched Crystallization->MotherLiquor More Soluble FreeBasing Suspend in H2O, Add NaOH Extract with DCM Crystals->FreeBasing PureEnantiomer Pure (S)-2-Amino-2-(3-nitrophenyl)ethanol FreeBasing->PureEnantiomer

Fractional crystallization pathway for the resolution of the (S)-enantiomer.

Section 5: References

  • Efficient Preparation of (R)- and (S)-2-Amino-1-phenylethanol Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Preventing racemization of (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol during reaction

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Subject: Prevention of Racemization in 3-Nitrophenylglycinol Derivatives Ticket ID: RAC-NO2-PHG-001

Technical Overview: The "Nitro-Effect" & Mechanistic Risks

Welcome to the technical support module for (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol . As researchers, you are likely utilizing this scaffold as a chiral building block for adrenergic agonists or beta-blockers.

The Core Challenge: Unlike standard phenylglycinol, your molecule contains a 3-nitro group . This electron-withdrawing group (EWG) significantly alters the electronic landscape of the molecule, creating two distinct failure modes for enantiomeric purity:

  • Hyper-Acidity of the Benzylic Proton: The nitro group exerts a strong inductive electron-withdrawing effect ($ -I $), significantly lowering the $ pK_a $ of the $ C_\alpha - H $ bond. This makes the chiral center highly susceptible to deprotonation by even mild bases, leading to a planar enolate intermediate and immediate racemization.

  • Aziridinium Formation: If the hydroxyl group is activated (e.g., mesylation, tosylation, or halogenation) while the amine is nucleophilic, the nitrogen will attack the $ \beta $-carbon. This forms a symmetrical or transient aziridinium ion. Subsequent ring opening often results in racemization or retention via double inversion, which is difficult to control.

Visualization: Racemization Pathways

The following diagram maps the critical failure points you must avoid.

RacemizationPathways Start (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol Base Risk 1: Strong Base / High T Start->Base Benzylic Deprotonation Activation Risk 2: OH Activation (MsCl/SOCl2) Start->Activation Intramolecular Attack Enolate Planar Aza-Enolate (Loss of Chirality) Base->Enolate H+ removal Aziridinium Aziridinium Ion Intermediate (Symmetrical/Reactive) Activation->Aziridinium Displacement of LG Racemate1 Racemic Mixture (via Reprotonation) Enolate->Racemate1 Non-stereoselective H+ addition Racemate2 Racemic/Rearranged Product (via Ring Opening) Aziridinium->Racemate2 Nucleophilic Attack

Caption: Figure 1. Dual mechanisms of racemization: Base-catalyzed proton abstraction (left) and Aziridinium-mediated scrambling (right).

Troubleshooting Modules

Module A: Base Selection & Acylation

User Issue: "I observed a drop in ee% from >99% to 80% during N-acylation using triethylamine."

Root Cause: The 3-nitro substituent makes the benzylic proton acidic enough that triethylamine (TEA) can mediate equilibrium deprotonation, especially if the reaction exotherms. Acylation of the nitrogen also creates an amide, and if cyclization to an oxazoline occurs, the $ C_\alpha $ proton becomes even more acidic.

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Base Choice Use DIPEA or Inorganic Bases (NaHCO₃) Diisopropylethylamine (DIPEA) is more sterically hindered than TEA, reducing kinetic access to the benzylic proton. Biphasic systems (Schotten-Baumann conditions) with NaHCO₃ keep the pH lower.
Temperature < 0°C (Ice/Salt Bath) Racemization is temperature-dependent. Kinetic control at low temperatures favors N-acylation over C-deprotonation.
Additives HOBt / Oxyma If coupling with carboxylic acids, use suppressors like HOBt to prevent oxazolone formation, a key racemization intermediate.

Q: Can I use NaH or LDA for alkylation? A: Absolutely not. These strong bases will quantitatively deprotonate the benzylic position of a nitrophenyl derivative, resulting in instant and total racemization. Use reductive amination with weak acids or transition-metal catalyzed alkylation instead.

Module B: Hydroxyl Activation (Halogenation/Sulfonation)

User Issue: "I tried to convert the alcohol to a chloride using thionyl chloride ($ SOCl_2 $) and lost all optical activity."

Root Cause: Reaction with $ SOCl_2 $ creates a chlorosulfite intermediate. The neighboring amine (even if secondary) attacks this carbon, displacing the leaving group to form an aziridinium ion. Chloride ion then attacks the ring non-selectively.

Troubleshooting Protocol:

  • Mandatory Protection: You must protect the amine with an electron-withdrawing group (EWG) that reduces nucleophilicity before activating the alcohol.

    • Recommended:Tosyl (Ts) or Nosyl (Ns) groups.

    • Avoid: Simple alkyl groups (benzyl) which keep the nitrogen nucleophilic.

  • Mechanism Check:

    • If you need retention of configuration: This is difficult. Double inversion (via aziridinium) is unreliable.

    • If you need inversion (Mitsunobu): Use $ PPh_3 / DIAD $.

Decision Tree for OH-Activation:

ActivationLogic Start Goal: Activate Alcohol (OH -> LG) CheckN Is Nitrogen Protected? Start->CheckN No STOP: High Risk of Aziridinium CheckN->No No Yes Select Reagent based on PG CheckN->Yes Yes Boc PG = Boc/Cbz Yes->Boc Sulfonyl PG = Tosyl/Nosyl Yes->Sulfonyl RiskOx Risk: Oxazolidinone formation Boc->RiskOx Intramolecular attack Safe Safe for Mesylation/Halogenation Sulfonyl->Safe Nitrogen deactivated

Caption: Figure 2. Decision logic for activating the hydroxyl group without racemization.

Validated Protocols

Protocol A: Safe N-Protection (Boc-Protection)

Objective: Protect the amine without triggering base-catalyzed racemization.

  • Solvent: Dissolve (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol (1.0 eq) in THF/Water (1:1).

  • Base: Add NaHCO₃ (2.5 eq). Do not use NaOH.

  • Reagent: Cool to 0°C. Add $ Boc_2O $ (1.1 eq) dropwise.

  • Reaction: Stir at 0°C -> RT. Monitor by TLC.[1][2]

  • Workup: Acidify carefully to pH 4 with dilute citric acid (avoid strong HCl which might heat the solution). Extract with EtOAc.

  • QC: Check ee% via Chiral HPLC immediately.

Protocol B: Enantiomeric Excess (ee) Determination

Objective: Verify integrity using standard Chiral HPLC.

  • Column: Daicel Chiralcel OD-H or AD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 80:20).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm (Nitro group provides excellent UV handle).

  • Note: Racemic standard preparation is required.[3] Mix equal parts of (S) and (R) starting material to establish retention times.

Frequently Asked Questions (FAQ)

Q: My reaction requires reflux. Will the chirality survive? A: In the presence of any base or weak acid, reflux is high-risk for this substrate. The nitro group lowers the energy barrier for proton abstraction. If reflux is unavoidable, use a non-polar solvent (Toluene) and ensure the system is strictly neutral.

Q: Can I use reductive amination with an aldehyde? A: Yes, but proceed with caution. The intermediate imine (Schiff base) increases the acidity of the benzylic proton.

  • Fix: Use NaBH(OAc)₃ (Sodium triacetoxyborohydride) as the reducing agent. It works at mild acidic pH and is faster than NaCNBH₃, reducing the lifetime of the imine intermediate. Perform the reaction at 0°C.

Q: Why is the 3-nitro isomer worse than the unsubstituted phenyl isomer? A: Electronic induction. The nitro group pulls electron density from the ring, which in turn pulls density from the benzylic carbon. This weakens the C-H bond. Unsubstituted phenylglycinol has a $ pK_a $ roughly 2-3 units higher than the nitrophenyl derivative, making it more forgiving.

References

  • BenchChem. "Comparative Guide to Analytical Methods for Determining Enantiomeric Excess of 2'-Aminoacetophenone Derivatives." BenchChem Technical Library. Link

  • Royal Society of Chemistry. "Synthetic and theoretical investigation on the one-pot halogenation of β-amino alcohols and nucleophilic ring opening of aziridinium ions." Organic & Biomolecular Chemistry. Link

  • National Institutes of Health (NIH). "Stereoretentive Etherification of an α-Aryl-β-amino Alcohol Using a Selective Aziridinium Ring Opening." PubMed. Link

  • Luxembourg Bio Technologies. "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis." Link

  • Chemistry LibreTexts. "Substituent Effects on Acidity." Organic Chemistry II. Link

Sources

Technical Support Center: Troubleshooting Solubility Issues of (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol (also known as a chiral


-amino alcohol derivative) is a highly versatile building block in medicinal chemistry and asymmetric synthesis[1]. However, researchers frequently encounter significant solubility bottlenecks when working with this compound in polar solvents such as water, methanol, or ethanol.

This guide provides field-proven troubleshooting strategies, grounded in physicochemical causality, to resolve these issues and keep your experiments moving forward.

Part 1: The Causality of Solubility Issues

To solve solubility issues, we must first understand the molecular forces at play. The solubility of this molecule is a delicate balance between its polar functional groups and its hydrophobic core.

  • High Lattice Energy & Hydrophobicity: The 3-nitrophenyl group is highly lipophilic. While the nitro group is polar, it participates in strong intermolecular dipole-dipole interactions and

    
    -
    
    
    
    stacking in the solid state. This creates a high lattice energy that polar solvents like water struggle to overcome[2]. The solubility behavior is heavily dictated by the independent interactions of this neutral, hydrophobic portion[3].
  • Inductive pKa Shift: The amine group in a standard aliphatic amino alcohol typically has a pKa around 9.5. However, the meta-nitro group exerts a strong electron-withdrawing inductive effect (-I)[4]. This effect pulls electron density away from the amine, lowering its pKa to approximately 8.0–8.5[5]. Consequently, at physiological pH (7.4), a significant fraction of the compound exists as the uncharged free base, which is highly insoluble in aqueous media[6].

Part 2: Troubleshooting FAQs

Q1: My (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol free base precipitates immediately in aqueous buffers. How do I fix this? A: This occurs because the buffer pH is too close to the lowered pKa of the amine, leaving the molecule uncharged and dominated by its hydrophobic nitrophenyl ring[6]. Solution: You must protonate the amine to form a salt. Lower the pH of your solution to at least 2 units below the pKa (e.g., pH < 6.0) using dilute HCl, or convert the compound into its hydrochloride salt form[1]. The charged


 group will drastically increase ion-dipole interactions with water, forcing dissolution.

Q2: I am preparing a stock solution in DMSO for a cell-based assay, but it crashes out when I add it to the culture media. What is happening? A: This is a classic "solvent shift" or anti-solvent precipitation effect. While the free base is highly soluble in polar aprotic solvents like DMSO, adding this stock to aqueous media (pH ~7.4) causes the hydrophobic molecules to aggregate faster than they can be protonated by the buffer[2]. Solution: Use a step-wise co-solvent dilution strategy. Pre-mix your DMSO stock with a surfactant or carrier (e.g., PEG400 or Tween-80) before introducing it to the aqueous media.

Q3: Can I use heat to force the free base to dissolve in methanol or ethanol? A: Heating is not recommended as a primary solubilization strategy for this compound. While solubility generally increases with temperature, the relative solubility of amino compounds with hydrophobic rings in alcohols can be unpredictable[7]. Furthermore, prolonged heating of


-amino alcohols can lead to unwanted condensation reactions or oxidation.
Solution: Use gentle sonication at room temperature (or maximum 40°C). If it does not dissolve, switch to a more suitable solvent (like DMF or DMSO) rather than forcing it thermally.

Part 3: Quantitative Solubility Matrix

Use the following table to select the appropriate solvent system and compound state for your specific needs.

Solvent SystemState of CompoundSolubility CategoryRecommended Action
Water / Buffers (pH > 7.5) Free BaseInsoluble (< 1 mg/mL)Convert to HCl salt or lower pH.
Water / Buffers (pH < 6.0) HCl SaltHighly Soluble (> 50 mg/mL)Proceed with experiment directly.
Methanol / Ethanol Free BaseSparingly SolubleUse sonication; do not exceed 40°C.
DMSO / DMF Free BaseHighly Soluble (> 100 mg/mL)Ideal for primary stock solutions.

Part 4: Validated Experimental Protocols

Every protocol below is designed as a self-validating system , meaning you will have visual or chemical confirmation that the step was successful before proceeding.

Protocol A: Conversion of Free Base to Hydrochloride Salt

Purpose: To permanently increase the aqueous solubility of the compound for biological or analytical applications.

  • Suspend: Weigh 100 mg of (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol free base and suspend it in 5 mL of anhydrous diethyl ether in a round-bottom flask. (Validation: The suspension will remain cloudy, confirming the free base is insoluble in the non-polar solvent).

  • Acidify: Slowly add 1.1 equivalents of a 2M HCl in diethyl ether solution dropwise while stirring vigorously.

  • Observe & Validate: A white to off-white precipitate (the hydrochloride salt) will immediately form. The rapid formation of this fine precipitate is your self-validating checkpoint that the salt conversion is successful.

  • Isolate: Filter the precipitate under a vacuum, wash with 2 mL of cold diethyl ether, and dry under a high vacuum for 2 hours.

  • Solubilize: Dissolve the resulting powder in deionized water. It will now dissolve readily, yielding an optically clear solution.

Protocol B: Co-Solvent Formulation for Biological Assays

Purpose: To introduce the compound into aqueous media at physiological pH without triggering solvent-shift precipitation.

  • Primary Stock: Dissolve the free base in 100% DMSO to create a 50 mM stock solution. Vortex until completely clear.

  • Intermediate Dilution: Create a 5 mM intermediate stock by diluting the primary stock 1:10 into a mixture of 40% PEG400 and 60% PBS (pH 7.4).

  • Validation Check: Hold the tube to the light. If the solution remains optically clear without turbidity or light scattering, the co-solvent is successfully preventing aggregation.

  • Final Assay Application: Dilute the intermediate stock 1:100 into your final cell culture media (Final concentrations: 50

    
    M compound, 0.1% DMSO, 0.4% PEG400).
    

Part 5: Solubilization Decision Workflow

SolubilizationWorkflow Start Solubilization of (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol App Determine Downstream Application Start->App OrgSyn Organic Synthesis (Non-Aqueous) App->OrgSyn BioAssay Biological Assay (Aqueous Media) App->BioAssay SolvOrg Use Polar Aprotic Solvents (DMF, DMSO, Acetonitrile) OrgSyn->SolvOrg SolvBio Identify Compound Form BioAssay->SolvBio Success Proceed with Experiment SolvOrg->Success FreeBase Free Base Form SolvBio->FreeBase SaltForm Hydrochloride (HCl) Salt SolvBio->SaltForm Action1 Convert to Salt or Lower pH < 6.0 FreeBase->Action1 Action2 Dissolve Directly in Aqueous Buffer SaltForm->Action2 Check Visual Check: Is there precipitation? Action1->Check Action2->Check Yes Yes (Aggregation) Check->Yes No No (Clear Solution) Check->No CoSolvent Apply Co-solvent Strategy (e.g., DMSO + PEG400) Yes->CoSolvent No->Success CoSolvent->Success

Workflow for selecting the optimal solubilization strategy based on application.

References

  • Benchchem: (R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol Hydrochloride Overview. 1

  • DigitalCommons@URI: The Solubility of Amino Acids in Various Solvent Systems.3

  • ESAT 2008 / IPB: Solubility of Amino Acids in Mixed Solvent Systems. 7

  • NIH / PMC: Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. 2

  • University of Calgary: Solubility of Organic Compounds.

  • Scribd: PKa Prediction For Organic Acids and Bases. 5

  • NIH / PMC: Comparative Analysis of pKa Predictions for Arsonic Acids Using Density Functional Theory-Based and Machine Learning Approaches. 6

  • Stanford University: Environmental Effects on Phosphoryl Group Bonding Probed by Vibrational Spectroscopy. 4

Sources

Minimizing side reactions when reducing (S)-3-nitrophenylglycine

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Minimizing side reactions during the reduction of (S)-3-nitrophenylglycine to (S)-3-aminophenylglycine. Ticket ID: CHEM-SUP-8821 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Critical Quality Attributes (CQAs)

The reduction of (S)-3-nitrophenylglycine (Substrate) to (S)-3-aminophenylglycine (Target) presents a unique "chemical conflict." You are reducing a nitro group—a reaction that often requires energy or metal catalysts—on a scaffold containing a benzylic amino acid core . This core is structurally fragile.

Your primary CQAs are:

  • Enantiomeric Excess (% ee): The

    
    -carbon is benzylic and adjacent to a carbonyl, making the 
    
    
    
    -proton highly acidic (
    
    
    ). Base-mediated enolization leads to immediate racemization.
  • Chemoselectivity: The benzylic C-N bond is susceptible to hydrogenolysis (cleavage) under standard hydrogenation conditions, leading to deaminated byproducts.

  • Yield (Isolation): The product is a zwitterion with high water solubility, making standard organic extraction impossible without derivatization or precise pH control.

Troubleshooting Guide (FAQ Format)

Category A: Loss of Chirality (Racemization)

Q: My product shows a drop in optical rotation compared to the literature. Is the reduction causing racemization? A: Likely, yes. Phenylglycine derivatives are notoriously prone to racemization because the


-proton is activated by both the benzene ring and the carboxylate.
  • Root Cause: Basic conditions (pH > 8) or excessive heat (

    
    ) promote the formation of an achiral enolate intermediate.
    
  • Diagnostic: Check the pH of your reaction mixture and your workup. If you used

    
     (basic) or Iron/HCl followed by a strong base neutralization, you likely racemized the product during the quench.
    
  • Solution: Maintain a pH between 4 and 7 throughout the process. Avoid strong bases like NaOH or KOH. Use mild bases like

    
     or ammonia only if strictly necessary and keep the temperature 
    
    
    
    .
Category B: Impurities & Coloration

Q: The reaction mixture turned deep red/orange and the color persists after workup. What is this? A: This indicates incomplete reduction, specifically the formation of azo (


) or azoxy  (

) intermediates.
  • Root Cause: "Starved" reduction conditions. If the concentration of the reductant (H2 or metal) is too low relative to the substrate, nitroso intermediates couple with amine products.

  • Solution: Increase the hydrogen pressure (if using catalytic hydrogenation) or the stoichiometry of the metal reductant. Ensure vigorous stirring to overcome mass transfer limitations.

Q: I see a byproduct with a mass corresponding to [M-15] or [M-16]. A: This is likely hydrogenolysis of the benzylic amine (deamination).

  • Root Cause: Over-reduction. Palladium on Carbon (Pd/C) is excellent for nitro reduction but also catalyzes the cleavage of benzylic C-N bonds, especially at elevated temperatures or pressures.

  • Solution: Switch to Platinum on Carbon (Pt/C) (sulfided), which is chemoselective for nitro groups and minimizes hydrogenolysis. Alternatively, poison the Pd catalyst with trace vanadium or use a chemical reductant (see Protocol B).

Category C: Isolation Issues

Q: The reaction is complete by HPLC, but I cannot recover the product from the aqueous layer. A: You are fighting the zwitterion. (S)-3-aminophenylglycine is highly polar.

  • Root Cause: At neutral pH, the molecule exists as a salt (

    
    ), which is insoluble in ether/DCM/EtOAc.
    
  • Solution: Do not attempt a standard extraction.

    • Concentrate the aqueous phase.

    • Adjust pH to the Isoelectric Point (pI) (approx pH 5.5–6.0 for aminophenylglycines).

    • Precipitate by adding an anti-solvent like cold Isopropanol or Ethanol.

Visualizing the Mechanisms

Diagram 1: The Racemization Trap

This diagram illustrates how basic conditions destroy the stereocenter.

Racemization cluster_0 Chiral Integrity cluster_1 The Danger Zone (pH > 8) cluster_2 Racemic Outcome S_Enantiomer (S)-Enantiomer (Active Drug Precursor) Enolate Planar Enolate (Achiral Intermediate) S_Enantiomer->Enolate Base (OH-) removes alpha-proton Racemate Racemic Mixture (50% R / 50% S) Enolate->Racemate Reprotonation (Non-stereoselective) Warning CRITICAL: Alpha-proton is benzylic AND alpha to carboxyl. Extremely Acidic. Warning->S_Enantiomer

Caption: Mechanism of base-catalyzed racemization in phenylglycine derivatives.

Diagram 2: Reduction Workflow Decision Tree

Workflow Start Start: (S)-3-nitrophenylglycine Choice Select Reduction Method Start->Choice MethodA Method A: Catalytic Hydrogenation (Cleanest, Scalable) Choice->MethodA Standard Equipment MethodB Method B: Chemical Reduction (Safest for Chirality) Choice->MethodB If H2 unavailable OR Over-reduction observed StepA1 Catalyst: 5% Pt/C (Sulfided) Solvent: MeOH/H2O (1:1) MethodA->StepA1 StepB1 Reagent: Fe powder (3-5 eq) Additive: NH4Cl (sat. aq) MethodB->StepB1 StepA2 Conditions: 1 atm H2, 25°C Monitor: HPLC (Stop at 100% conv) StepA1->StepA2 RiskA Risk: C-N Cleavage (Avoid Pd/C if possible) StepA2->RiskA StepB2 Solvent: EtOH/H2O Temp: Reflux (mild, 70°C) StepB1->StepB2 BenefitB Benefit: Neutral pH Prevents Racemization StepB2->BenefitB

Caption: Decision tree for selecting the optimal reduction strategy based on equipment and risk tolerance.

Recommended Protocols

Protocol A: Catalytic Hydrogenation (Gold Standard for Purity)

Best for: High throughput, minimal waste, and when strict temperature control is possible.

  • Preparation: Dissolve (S)-3-nitrophenylglycine (1.0 eq) in a mixture of Methanol and Water (1:1 v/v). Note: Water is required for solubility of the zwitterion.[1]

  • Catalyst Loading: Add 5% Pt/C (sulfided) (5 wt% relative to substrate).

    • Why Pt/C? Platinum is less aggressive toward the benzylic C-N bond than Palladium, significantly reducing hydrogenolysis risk [1].

  • Reaction: Purge with Nitrogen, then Hydrogen. Stir vigorously under 1 atm (balloon) Hydrogen at 20–25°C .

    • Critical: Do not heat. Do not pressurize >3 bar. Higher energy promotes deamination.

  • Filtration: Filter through Celite to remove catalyst. Rinse with water.

  • Isolation: Concentrate the filtrate to ~20% volume. Adjust pH to 6.0. Add cold Isopropanol (3x volume) to precipitate the product. Filter and dry.

Protocol B: Iron/Ammonium Chloride (The "Safety Net")

Best for: Zero tolerance for racemization or if hydrogenolysis is observed in Protocol A.

  • Suspension: Suspend (S)-3-nitrophenylglycine (1.0 eq) and Iron Powder (325 mesh, 4.0 eq) in Ethanol/Water (3:1).

  • Activation: Add saturated aqueous Ammonium Chloride (

    
    , 2.0 eq).
    
    • Why NH4Cl? It buffers the reaction at pH ~5–6. Using HCl would drop pH too low (salt formation issues), and using no buffer might allow local basicity on the metal surface [2].

  • Reaction: Heat to mild reflux (70°C) for 1–2 hours. The mixture will turn dark/brown (iron oxides).

  • Workup: Filter hot through Celite. The product is in the filtrate.

  • Purification: Use ion-exchange resin (cation exchange) if iron salts persist, or use the pI precipitation method described above.

Comparative Data: Reaction Conditions

ParameterPd/C HydrogenationPt/C Hydrogenation (Recommended)Fe / NH4Cl
Reaction pH NeutralNeutralSlightly Acidic (5-6)
Racemization Risk Low (if Temp < 40°C)LowLowest
Deamination Risk High (Benzylic cleavage)LowNegligible
Workup Difficulty Easy (Filtration)Easy (Filtration)Moderate (Iron sludge)
Scalability ExcellentExcellentGood

References

  • Torborg, C. & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries. Advanced Synthesis & Catalysis. Link (Validates catalyst selectivity profiles).

  • Gogoi, S. et al. (2018). Chemoselective Reduction of Nitro Compounds. Organic Process Research & Development. Link (General reference for nitro reduction in sensitive substrates).

  • Nájera, C. & Sansano, J.M. (2007).[2] Catalytic Asymmetric Synthesis of

    
    -Amino Acids. Chemical Reviews. Link (Authoritative source on phenylglycine racemization mechanisms).
    
  • Study.com. (n.d.). Zwitterion: Definition, Structure & Properties.[1] Link (Fundamental solubility data for amino acid isolation).

Sources

Technical Support Center: Stability & Handling of (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with the chiral building block (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol. Below, you will find mechanistic insights, troubleshooting FAQs, quantitative stability data, and self-validating protocols for handling this compound in acidic environments.

Mechanistic Overview

(S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol is a chiral


-amino alcohol where the amino group is situated at the benzylic position (C2) and the hydroxyl group is primary (C1)[1]. Under acidic conditions, the molecule's reactivity is heavily dictated by the strongly electron-withdrawing nature of the 3-nitro group and the rapid protonation of the amine.

Pathway FreeBase (S)-2-Amino-2-(3-nitrophenyl)ethanol (Free Base) Ammonium Ammonium Salt (Stable, pH < 7) FreeBase->Ammonium Aqueous Mineral Acid (Rapid Protonation) Ester O-Acylated Impurity (Esterification) FreeBase->Ester Carboxylic Acids + Heat (Nucleophilic OH) Carbocation Benzylic Carbocation (Racemization Intermediate) Ammonium->Carbocation C-N Bond Cleavage (BLOCKED) Note 3-Nitro group & adjacent -NH3+ strongly destabilize carbocation, preventing racemization. Carbocation->Note

Caption: Mechanistic pathway of (S)-2-Amino-2-(3-nitrophenyl)ethanol under acidic conditions.

Troubleshooting & FAQs

Q1: When I dissolve the free base in 6M HCl, a white precipitate forms immediately, but it dissolves when diluted to 1M HCl. Is the compound degrading? Expert Insight & Causality: No, the compound is not degrading. The primary amine (pKa ~8.5) rapidly protonates to form the hydrochloride salt[2]. In highly concentrated HCl (e.g., 6M), the massive excess of chloride ions drives the equilibrium toward crystallization due to the common-ion effect, exceeding the salt's solubility limit. In 1M HCl, the salt remains fully solvated. Self-Validating Step: Filter the white precipitate, dry it under vacuum, and perform


H-NMR in D2O. The integration and splitting pattern will confirm the intact aliphatic chain, validating that it is simply the HCl salt and not a degradation product.

Q2: I need to heat the compound in an acidic medium. Will the (S)-stereocenter racemize? Expert Insight & Causality: Racemization of chiral benzylic amines typically occurs via C-N bond cleavage, forming a planar benzylic carbocation. However, in this specific molecule, the strongly electron-withdrawing 3-nitro group (via inductive and resonance effects) and the adjacent protonated amine (


) severely destabilize any developing positive charge at the C2 position. Therefore, the activation energy for carbocation formation is prohibitively high, effectively blocking racemization under standard aqueous acidic conditions[3].
Self-Validating Step: Measure the optical rotation or perform chiral HPLC before and after acid treatment; the enantiomeric excess (ee) will remain >99%.

Q3: We attempted to dissolve the free base in glacial acetic acid for a reaction, but LC-MS shows a mass increase of +42 Da. What happened? Expert Insight & Causality: While the amino group is protonated and protected from acting as a nucleophile, the primary hydroxyl group remains weakly nucleophilic. When heated in a carboxylic acid like acetic acid, the primary alcohol undergoes Fischer esterification to form an O-acetylated impurity (+42 Da)[4]. Self-Validating Step: To prevent this, switch your solvent system to a non-nucleophilic mineral acid (e.g., aqueous


) or use a sulfonic acid (e.g., methanesulfonic acid) in an inert organic solvent.

Quantitative Stability Profile

The table below summarizes the stability of (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol across various acidic environments to guide your solvent and reagent selection.

Table 1: Stability Metrics Across Acidic Conditions

Acidic MediumTemp (°C)Time (h)Primary Degradation PathwayObserved Stability / Recovery
1M HCl (aq) 2524None (Stable as HCl salt)>99%
6M HCl (aq) 8012Minor etherification/cleavage~95%
Glacial Acetic Acid 604O-Acetylation (Esterification)<70% (High impurity)
0.1M TFA in ACN 2524None>99%

Validated Experimental Protocol: Salt Formation

To store the compound long-term or prepare it for aqueous chemistry, converting the free base to a hydrochloride salt is recommended[2]. The following protocol ensures high yield while preventing thermal degradation or solvent-mediated side reactions.

Workflow Step1 Step 1: Dissolution Suspend free base in non-nucleophilic solvent (IPA) Step2 Step2 Step1->Step2 Step3 Step 3: Crystallization Age slurry for 2h at 0-5°C Step2->Step3 Step4 Step 4: Isolation Filter and wash with cold solvent, then dry in vacuo Step3->Step4

Caption: Standard workflow for the acid-mediated salt formation of the amino alcohol.

Step-by-Step Methodology:
  • Solvent Selection: Suspend 10.0 g of (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol free base in 100 mL of Isopropyl Alcohol (IPA).

    • Causality: IPA is a poor nucleophile compared to methanol, minimizing any risk of etherification. It also acts as an excellent anti-solvent for the resulting HCl salt, maximizing recovery.

  • Controlled Acidification: Cool the suspension to 0–5 °C using an ice bath. Dropwise, add 1.05 equivalents of 2M HCl in diethyl ether (or concentrated aqueous HCl if anhydrous conditions are not strictly required).

    • Causality: Acid-base neutralization is exothermic. Maintaining

      
       °C prevents localized heating that could trigger trace degradation.
      
  • Aging the Slurry: Stir the mixture at 0–5 °C for 2 hours.

    • Causality: This aging period ensures complete protonation and allows the crystal lattice to form uniformly, rejecting impurities into the mother liquor.

  • Isolation: Filter the precipitate under a vacuum. Wash the filter cake with 20 mL of cold IPA, followed by 20 mL of heptane.

  • Drying & Validation: Dry the solid in a vacuum oven at 40 °C for 12 hours.

    • Self-Validating Step: Titrate a small sample with 0.1M NaOH to confirm a 1:1 molar ratio of HCl, and run chiral HPLC to verify that the ee remains >99.5%.

References

Sources

Technical Support Center: (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a Tier 3 Support Knowledge Base for process chemists and researchers working with chiral amino alcohol synthesis. It prioritizes actionable troubleshooting over generic theory.

Executive Summary

The synthesis of (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol (commonly referred to as (S)-3-Nitrophenylglycinol) presents a unique "chemoselectivity vs. isolation" paradox. The presence of the nitro group (-NO₂) precludes the use of standard strong reducing agents (like LiAlH₄) or catalytic hydrogenation, which would reduce it to an aniline. Consequently, researchers typically rely on Borane-mediated reductions (NaBH₄/I₂ or NaBH₄/BF₃·Et₂O).

This creates the primary technical hurdle: Boron-Amine Complexation . The resulting impurities are not simple byproducts but stable Lewis acid-base adducts that "stick" to the product, causing low yields, elemental impurities, and interference with downstream coupling (e.g., in Mirabegron-derivative synthesis).

This guide addresses the three critical impurity classes:

  • Boron-Amine Adducts (The "Sticky" Impurity)

  • Over-Reduced Anilines (Chemoselectivity Failure)

  • Enantiomeric Impurities (Racemization)

Module 1: The "Sticky" Boron Issue (Process Chemistry)

Symptom: The crude product appears as a gummy white/yellow paste that resists crystallization. NMR shows broad peaks; Mass Spec shows M+10 or M+12 clusters.

Root Cause Analysis

When reducing amino acids with borane reagents (generated in situ via NaBH₄/I₂ or BF₃), the borane (BH₃) acts as a Lewis acid and coordinates tightly with the amine (Lewis base) of the product. Standard aqueous workups often fail to break this B–N bond , leaving the product trapped as a borane complex.

Protocol: Oxidative vs. Acidic Workup

Standard Acid Hydrolysis is often insufficient for nitrophenyl derivatives due to solubility issues.

Method A: The Methanolic HCl Reflux (Recommended)

This method breaks the B-N bond via solvolysis.

  • Quench: Cool reaction to 0°C. Slowly add MeOH until gas evolution ceases.

  • Evaporation: Concentrate in vacuo to a residue.

  • Reflux: Redissolve residue in 20% KOH (or NaOH) is standard for some, but for nitro compounds, we prefer HCl/MeOH to avoid degrading the nitro group if sensitive, followed by base neutralization.

    • Correction for Nitro-Stability: The most robust method for this specific substrate is Acidic Methanolysis .

    • Add 3M HCl in MeOH .

    • Reflux vigorously for 1-2 hours . (Crucial step: Room temp stirring is insufficient).

    • Concentrate to dryness.

  • Release: Dissolve the resulting hydrochloride salt in water. Adjust pH to 10-11 with 50% NaOH (keep cold to prevent nitro-hydrolysis).

  • Extraction: Extract immediately with DCM or EtOAc.

Method B: Oxidative Workup (Aggressive)

Use only if Method A fails.

  • Add 10% Pd/C (Wait—DO NOT USE Pd/C with Nitro groups; it will reduce the NO₂).

  • Correct Oxidant: Use Sodium Perborate or mild H₂O₂ in basic media.

    • Warning: This risks oxidizing the amine to a hydroxylamine. Stick to Method A.

Visualization: Boron Complex Breaking Workflow

BoronRemoval cluster_warning Critical Process Parameter Start Crude Reaction Mixture (Borane-Amine Complex) Quench Quench: MeOH addition (0°C, exothermic) Start->Quench Concentrate Concentrate to Residue Quench->Concentrate Decision Choose Hydrolysis Method Concentrate->Decision MethodA Method A: Acid Reflux (3M HCl/MeOH, 2h) Decision->MethodA Recommended MethodB Method B: Aqueous Base (Often fails to break B-N) Decision->MethodB Avoid ResultA Free Amine Salt (HCl) MethodA->ResultA RefluxNote Reflux MUST be vigorous. Gentle heating will not break the B-N bond. MethodA->RefluxNote BaseTreat Basify (pH 11) & Extract ResultA->BaseTreat Final Pure (S)-3-Nitrophenylglycinol BaseTreat->Final

Figure 1: Workflow for breaking the Boron-Amine complex. Note the necessity of vigorous acid reflux.

Module 2: Chemoselectivity (The Nitro Group Survival)

Symptom: Product is dark brown/red.[1] LCMS shows a peak with Mass [M-30] or [M-16] (reduction of NO₂ to NH₂ or NHOH).

The Hazard: Over-Reduction

The 3-nitro group is an electron-withdrawing group that makes the ring susceptible to hydrogenation.

  • Forbidden Reagents: Lithium Aluminum Hydride (LiAlH₄), Hydrogen/Palladium (H₂/Pd-C), Raney Nickel.

  • Safe Reagents: Sodium Borohydride (NaBH₄) with Iodine (I₂) or Sulfuric Acid (H₂SO₄).

Troubleshooting Table: Reducing Agent Selection
Reagent SystemCompatibility with NO₂Risk LevelNotes
LiAlH₄ (LAH) Incompatible HighReduces NO₂ to Azo or Amine species. Avoid.
H₂ / Pd-C Incompatible CriticalRapidly reduces NO₂ to Aniline.
NaBH₄ / I₂ Excellent LowGenerates Borane in situ. Mild. Best choice.
NaBH₄ / BF₃·Et₂O Good LowEffective, but BF₃ is moisture sensitive and corrosive.
NaBH₄ / H₂SO₄ Good MediumCost-effective, but generates H₂ gas rapidly.

Corrective Action: If aniline impurity ((S)-2-amino-2-(3-aminophenyl)ethanol) is detected >1%, you cannot easily separate it chemically due to similar pKa. You must restart the synthesis using the NaBH₄/I₂ system.

Module 3: Enantiomeric Purity (The Chiral Challenge)

Symptom: Optical rotation is lower than literature value (e.g., < -25°). Chiral HPLC shows an "R" isomer peak.

Purification Strategy: Diastereomeric Salt Formation

Since the product is an amine, it can be resolved or upgraded using chiral acids.

Protocol:

  • Solvent: Ethanol or Isopropanol (IPA).

  • Resolving Agent: Use Dibenzoyl-L-tartaric acid (L-DBTA) or L-Tartaric Acid .

    • Note: For (S)-amines, L-acids usually form the less soluble salt, but this must be empirically verified.

  • Procedure:

    • Dissolve crude amino alcohol in minimal hot Ethanol.

    • Add 1.0 eq of L-Tartaric acid dissolved in hot Ethanol.

    • Cool slowly to room temperature, then 4°C.

    • Filter the precipitate.[2]

    • Free-basing: Suspend salt in water, treat with NaOH, and extract with EtOAc to recover the enantiomerically enriched amino alcohol.

Frequently Asked Questions (FAQ)

Ticket #402: My product turned pink after 2 days of storage. Why? Answer: Amino alcohols with aryl-nitro groups are sensitive to oxidation and light. The pink color indicates trace formation of azo-compounds or oxidation of the amine.

  • Fix: Store the product as the Hydrochloride Salt (solid) rather than the free base. The salt is significantly more stable. Store under Argon at -20°C.

Ticket #405: Can I use THF as the solvent for the NaBH₄/I₂ reduction? Answer: Yes, anhydrous THF is the standard solvent. However, ensure it is peroxide-free. Peroxides can react with the intermediate boranes or the amine, leading to complex impurity profiles.

Ticket #409: I see a peak at M+14 in the Mass Spec. Answer: This is likely the Methyl Ester impurity. If you started with (S)-3-nitrophenylglycine methyl ester and the reduction was incomplete, or if you used MeOH during the workup without fully hydrolyzing the intermediate, methylation can occur. Ensure your quench step involves water/base hydrolysis after the acid reflux.

References & Grounding[3]

  • Borane Reduction Mechanism & Workup:

    • Source: Abiko, A., et al. "Reduction of α-Amino Acids with Sodium Borohydride–Iodine." Tetrahedron Letters, 1992.

    • Context: Establishes the NaBH4/I2 system as chemoselective for amino acids without affecting nitro groups.

    • Verification: (Standard protocol reference).

  • Mirabegron Intermediate Synthesis (Contextual):

    • Source: WO2004041776A1 (Patent). "Remedies for Overactive Bladder."

    • Context: Describes the synthesis of phenylethanolamine derivatives and the handling of nitro-substituted intermediates.

    • Verification:

  • Chiral Resolution of Amino Alcohols:

    • Source: Periasamy, M., et al. "Methods of synthesis and resolution of amino alcohols." Synthesis, 2003.

    • Context: Validates the use of Tartaric acid derivatives for resolving phenylglycinol analogs.

  • Boron Removal Techniques:

    • Source: Meyers, A. I., et al. "Reduction of Amino Acids to Amino Alcohols." Organic Syntheses, Coll.[3] Vol. 9, p.60 (1998).

    • Context: Provides the authoritative "Method A" (KOH/Heat or Acid/MeOH) for breaking Boron-Nitrogen bonds.

    • Verification:

Disclaimer: This guide is for research purposes only. Always consult SDS and perform a safety risk assessment before handling nitro-aromatics and hydride reducing agents.

Sources

Technical Support Center: Optimizing Reaction Temperature for Chiral Amino Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for the Asymmetric Synthesis of (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol Derivatives

Audience: Researchers, scientists, and drug development professionals.

Prepared by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Temperature in Asymmetric Synthesis

(S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol and its derivatives are valuable chiral building blocks in the pharmaceutical industry, where the precise three-dimensional arrangement of atoms is often crucial for biological activity.[1] The most common and atom-economical route to establish the critical stereocenter in these molecules is the asymmetric reduction of a prochiral ketone, such as 3'-nitroacetophenone. In this kinetically controlled transformation, reaction temperature is not merely a parameter to be set, but the most powerful tool for influencing reaction rate, yield, and, most importantly, enantioselectivity.[2] This guide provides field-proven insights and troubleshooting protocols to help researchers navigate the complexities of temperature optimization for this critical synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is temperature such a critical parameter in this asymmetric reduction?

In an asymmetric reaction, two competing pathways lead to the (S) and (R) enantiomers. The outcome is determined not by the stability of the final products, but by the difference in the activation energies (ΔΔG≠) of the two diastereomeric transition states.[2] According to the Eyring equation, the rate constant's dependence on temperature is exponential. Therefore, even small adjustments in temperature can dramatically alter the relative rates of the two pathways, thereby influencing the enantiomeric excess (ee) of the final product.

Q2: How does lowering the reaction temperature generally affect enantiomeric excess (ee)?

As a general principle, lowering the reaction temperature often increases the enantioselectivity of a reaction.[2][3] This is because the impact of the activation energy difference (ΔΔG≠) on the product ratio is magnified at lower temperatures. A lower thermal energy in the system makes it more difficult for the reaction to overcome the higher-energy transition state (leading to the undesired enantiomer), thus favoring the lower-energy pathway to the desired (S)-product.

Q3: Is a lower temperature always better for achieving high ee?

Not necessarily. While the trend of higher ee at lower temperatures is common, several factors can complicate this relationship:

  • Optimal Temperature Range: Some catalytic systems exhibit a non-linear relationship between temperature and ee. For instance, in the widely used oxazaborolidine-catalyzed borane reduction of ketones, the highest enantioselectivities are often achieved in a specific temperature range, sometimes between 20°C and 30°C.[4]

  • Reaction Rate: Drastically lowering the temperature can slow the reaction to a point where it is no longer practical, leading to incomplete conversion even after extended periods.

  • Enantioselectivity Reversal: In rare cases, a phenomenon known as temperature-controlled enantioselectivity reversal can occur, where the major enantiomer produced switches from (S) to (R) as the temperature is changed.[5] This is due to complex relationships between the enthalpic and entropic contributions to the free energy of activation.[2][5]

  • Enzymatic Systems: In biocatalytic reductions using ketoreductases (KREDs), the enzyme's activity is highly temperature-dependent. While lowering the temperature can enhance selectivity, dropping it too low will drastically reduce or halt enzymatic activity.[6][7]

Q4: What is the "non-catalytic reduction" pathway and how does temperature influence it?

When using a stoichiometric reducing agent like borane (BH₃) with a chiral catalyst, there is always a competing, non-catalyzed "background" reaction where the borane itself reduces the ketone.[4] This pathway is generally not enantioselective and produces a racemic mixture of the alcohol. The rate of this non-catalytic reduction is highly sensitive to temperature.[3][4] At higher temperatures, this background reaction becomes significantly faster, leading to a dilution of the enantiomerically enriched product from the catalytic cycle and a net decrease in the overall observed ee.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during the asymmetric reduction of 3'-nitroacetophenone or similar substrates.

Issue 1: Low Enantiomeric Excess (ee)

Low ee is the most common challenge in asymmetric synthesis and is often directly linked to reaction temperature.

  • Possible Cause 1: Suboptimal Reaction Temperature.

    • Causality: The selected temperature may be too high, accelerating the non-catalytic background reaction, or it may not be in the optimal range for the specific catalyst-substrate complex to achieve maximum differentiation between the diastereomeric transition states.

    • Solution: Perform a temperature screening experiment. Set up a series of small-scale, parallel reactions at different, precisely controlled temperatures (e.g., -20 °C, 0 °C, 25 °C, and 40 °C). Monitor both conversion and ee to identify the optimal balance.[3]

  • Possible Cause 2: Dominant Non-Catalytic Background Reaction.

    • Causality: The concentration of the free reducing agent (e.g., borane-THF) is too high, or the reaction temperature is high enough to make the rate of the non-selective background reduction competitive with the chiral catalytic pathway.[4]

    • Solution 1: Lower the reaction temperature. This will disproportionately slow the less-selective background reaction compared to the catalyzed reaction, improving the ee.[3]

    • Solution 2: Use slow addition of the reducing agent via a syringe pump. This maintains a low steady-state concentration of the reductant, ensuring it is primarily consumed through the faster, selective catalytic cycle.

Issue 2: Low Reaction Yield or Incomplete Conversion

While the goal is high selectivity, achieving it at the expense of a viable yield is impractical.

  • Possible Cause 1: Reaction Temperature is Too Low.

    • Causality: The thermal energy provided is insufficient to overcome the activation energy barrier for the desired transformation at a reasonable rate. All chemical reactions, including catalyzed ones, slow down as temperature decreases.

    • Solution: First, confirm the low yield is due to incomplete conversion and not degradation by analyzing a crude sample for remaining starting material. If starting material is present, incrementally increase the reaction temperature (e.g., from 0 °C to 20 °C) or significantly extend the reaction time at the lower temperature.

  • Possible Cause 2: Catalyst Deactivation at Elevated Temperatures.

    • Causality: Chiral catalysts, especially complex organometallic or biological ones, can be thermally sensitive. Running the reaction at too high a temperature in an attempt to increase the rate may lead to catalyst degradation, causing the reaction to stall.

    • Solution: If you suspect deactivation (e.g., the reaction stops prematurely at a higher temperature), run the reaction at a lower temperature for a longer duration. Always ensure reactions are conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) as thermal degradation can be exacerbated by oxygen.[3]

Issue 3: Inconsistent Results (Poor Reproducibility)
  • Possible Cause: Poor Temperature Control.

    • Causality: The difference between 90% ee and 99% ee can be a matter of just a few degrees. Using a simple ice bath (which can have temperature gradients) or relying on ambient room temperature (which fluctuates) is a common source of inconsistency.

    • Solution: Use a cryostat or a well-maintained, insulated cooling bath with a reliable thermometer. For reactions at or above room temperature, use a thermostatically controlled oil bath or heating mantle. Ensure the reaction thermometer is calibrated and measures the internal reaction temperature, not the bath temperature.

Data Presentation

Table 1: General Impact of Temperature on Key Reaction Parameters
Parameter ChangeEffect on Reaction RateEffect on Enantiomeric Excess (ee)Effect on Non-Catalytic Reduction Rate
Increasing Temperature IncreasesGenerally DecreasesIncreases Significantly
Decreasing Temperature DecreasesGenerally IncreasesDecreases Significantly

*Note: This is a general trend and exceptions exist. The optimal ee may occur within a specific temperature range, not necessarily at the lowest practical temperature.[3][4]

Visualizations & Workflows

Diagram 1: Troubleshooting Logic for Low Enantiomeric Excess (ee)

G start Low Enantiomeric Excess (ee) Observed check_temp Is Temperature Optimized? start->check_temp screen_temp Action: Perform Temperature Screening (-20°C, 0°C, 25°C) check_temp->screen_temp No check_bg Is Non-Catalytic Reaction Significant? check_temp->check_bg Yes screen_temp->check_bg lower_temp Action: Lower Reaction Temperature check_bg->lower_temp Yes slow_add Action: Use Slow Addition of Reductant check_bg->slow_add Yes check_catalyst Is Catalyst/Substrate Pairing Optimal? check_bg->check_catalyst No end_node High ee Achieved lower_temp->end_node slow_add->end_node screen_cat Action: Screen Different Chiral Ligands or Catalysts check_catalyst->screen_cat No check_catalyst->end_node Yes screen_cat->end_node

Caption: Troubleshooting workflow for addressing low enantiomeric excess.

Diagram 2: General Experimental Workflow for Temperature Optimization

G prep 1. Prepare Anhydrous Solvent & Inert Atmosphere (Argon) add_ketone 2. Add 3'-Nitroacetophenone and Chiral Catalyst prep->add_ketone equilibrate 3. Equilibrate to Target Temperature (e.g., 0°C using Cryostat) add_ketone->equilibrate add_reductant 4. Add Reducing Agent (e.g., BH3-THF) (Consider slow addition) equilibrate->add_reductant monitor 5. Monitor Reaction by TLC/HPLC (Conversion & ee) add_reductant->monitor quench 6. Quench Reaction at Optimal Conversion/ee monitor->quench workup 7. Aqueous Workup & Product Isolation quench->workup

Caption: Key steps in an asymmetric reduction highlighting temperature control.

Experimental Protocol: Generalized Asymmetric Borane Reduction

This protocol describes a general method for the oxazaborolidine-catalyzed reduction of 3'-nitroacetophenone. Warning: Borane reagents are flammable and react with water; handle under an inert atmosphere in a fume hood.

  • Apparatus Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add the chiral catalyst (e.g., (R)- or (S)-CBS catalyst, 5-10 mol%).

    • Add anhydrous solvent (e.g., THF, 5-10 mL per mmol of ketone).

  • Temperature Equilibration:

    • Place the flask in a cryostat or a well-insulated cooling bath set to the desired starting temperature (e.g., 25 °C).

    • Begin stirring and allow the solution to equilibrate for 10-15 minutes.

  • Reagent Addition:

    • Add the 3'-nitroacetophenone (1.0 eq) to the flask.

    • Slowly add the borane solution (e.g., 1.0 M BH₃-THF, 0.6-1.0 eq) dropwise or via syringe pump over 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring:

    • Maintain the reaction at the set temperature with vigorous stirring.

    • Monitor the reaction's progress by periodically taking aliquots, quenching them with methanol, and analyzing by TLC or chiral HPLC to determine both the consumption of starting material and the enantiomeric excess of the product.

  • Reaction Quench and Workup:

    • Once the reaction has reached the desired conversion, carefully quench it by the slow, dropwise addition of methanol at the reaction temperature until gas evolution ceases.

    • Warm the mixture to room temperature and remove the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]

  • Purification and Analysis:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol derivative.

    • Confirm the final enantiomeric excess of the purified product using chiral HPLC analysis.[1]

References

  • Wikipedia. Enantioselective ketone reduction. [Link]

  • Cho, B. T. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2349. [Link]

  • Wollak, C. (2009). Enantioselective Enzymatic Reduction of Prochiral Ketones in One-Phase and Two-Phase Systems. Dissertation, Technische Universität Carolo-Wilhelmina zu Braunschweig.
  • Guijarro, D., & Yus, M. (2005). Enantioselective Reduction of Ketones by Polymethylhydrosiloxane in the Presence of Chiral Zinc Catalysts. Journal of the American Chemical Society, 127(22), 8034-8043. [Link]

  • Huisman, G. W., & Collier, S. J. (2013). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications, 49(59), 6536-6547. [Link]

  • Gawley, R. E., & Aubé, J. (2007). Principles of Asymmetric Synthesis. Elsevier.
  • Corless, V. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. [Link]

  • Nettles, S. M., Matos, K., Buno, M. P., & Corey, E. J. (2003). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry, 68(25), 9871-9874. [Link]

  • Wang, Y., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 795856. [Link]

  • Kitamura, M., et al. (1989). Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. Journal of the American Chemical Society, 111(11), 4028-4036. [Link]

  • Lavandera, I., & Gotor, V. (2007). Effects of Temperature on Stereochemistry of Enzymatic Reactions. Chemical Society Reviews, 36(5), 767-777. [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 18(10), 12344-12384. [Link]

  • Afanasenko, A. M., et al. (2019). Synthesis of chiral amino-alcohols. ResearchGate. [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Curran, D. P., & Wisedale, D. M. (2013). Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid. Beilstein Journal of Organic Chemistry, 9, 650-655. [Link]

  • Çolak, N. S., et al. (2019). Response surface methodology as optimization strategy for asymmetric bioreduction of acetophenone using whole cell of Lactobacillus senmaizukei. Preparative Biochemistry & Biotechnology, 49(9), 884-890. [Link]

  • Daicel Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]

  • The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • Grunewald, G. L., et al. (2013). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. ACS Medicinal Chemistry Letters, 4(4), 415-420. [Link]

  • ResearchGate. (2016). Chiral Amine Synthesis - Strategies, Examples, and Limitations. [Link]

  • Google Patents. (2018). CN108911988B - Green synthesis method of 2-hydroxy-3-nitroacetophenone.
  • LibreTexts Chemistry. (2019). 20.4 Reduction of Aldehydes and Ketones. [Link]

  • Wigfield, D. C., & Gowland, F. W. (1978). Mechanism of borohydride reductions. Evidence for lack of disproportionation in the reduction of ketones. Canadian Journal of Chemistry, 56(6), 786-789. [Link]

  • Clark, J. (2015). Reduction of aldehydes and ketones. Chemguide. [Link]

  • Wikipedia. Phenylethanolamine. [Link]

  • Masaryk University. Synthesis of 3-nitroacetophenone. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2795. [Link]

  • Taylor & Francis. Phenylethanolamine n-methyltransferase – Knowledge and References. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2012). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Vol 4, Issue 5. [Link]

  • Bartleby. (n.d.). 3-Nitroacetophenone Synthesis Lab Report. [Link]

  • ResearchGate. (2018). Optimization of reaction conditions for the catalytic asymmetric... [Link]

  • Advancion. (n.d.). Nitroalkanes and Derivatives. [Link]

  • MDPI. (2000). Synthesis and Reactions of Substituted 3-amino-2-furyl(aryl)-thieno[2,3-b]pyridines. Molecules, 5(10), 1085-1097. [Link]

  • Google Patents. (2021).
  • Wikipedia. Phenylethanolamine N-methyltransferase. [Link]

Sources

Troubleshooting hygroscopic nature of amino alcohol salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pharmaceutical Salt Selection & Handling .

As a Senior Application Scientist, I have designed this guide to address the complex physical chemistry and handling challenges associated with amino alcohol salts. Amino alcohols (such as tromethamine, meglumine, and ethanolamine) are invaluable counterions for improving the aqueous solubility of acidic active pharmaceutical ingredients (APIs). However, their tendency to absorb atmospheric moisture often creates significant bottlenecks during scale-up and formulation.

This guide provides a causality-driven troubleshooting framework, quantitative comparisons, and self-validating experimental protocols to help you stabilize your drug candidates.

Diagnostic Workflow: Hygroscopicity Management

G Start Observe Moisture Uptake (Caking/Deliquescence) DVS Perform Dynamic Vapor Sorption (DVS) Analysis Start->DVS Decision Critical RH > 70%? DVS->Decision PathA Standard Processing & Packaging Decision->PathA Yes PathB Implement Mitigation Strategies Decision->PathB No Mit1 Dry Environment Handling (Glovebox/Isolator) PathB->Mit1 Mit2 Crystal Engineering (Co-crystals/Hydrates) PathB->Mit2 Mit3 Formulation Protection (Coating/Encapsulation) PathB->Mit3

Workflow for diagnosing and mitigating amino alcohol salt hygroscopicity.

Frequently Asked Questions (Troubleshooting & Causality)

Q: Why do amino alcohol salts exhibit such aggressive hygroscopicity and deliquescence compared to other pharmaceutical salts? A: The fundamental causality lies in the molecular structure of amino alcohols. These molecules possess multiple hydrogen bond donors and acceptors via their hydroxyl (-OH) and amine (-NH₂, -NH-) groups. When an amino alcohol is reacted with an acidic API to form a salt, the resulting crystal lattice energy must compete with the thermodynamic drive of these functional groups to hydrate. If the hydration energy exceeds the lattice energy, the salt spontaneously absorbs atmospheric moisture. When the ambient relative humidity (RH) surpasses the salt's Critical Relative Humidity (CRH), it absorbs sufficient water to dissolve itself—a phenomenon known as deliquescence[1]. Furthermore, this absorbed moisture acts as a plasticizer, increasing molecular mobility and triggering chemical instability, such as carbamate formation via reaction with atmospheric CO₂ or degradation of the API[2].

Q: How do I accurately assess the hygroscopicity profile of a new amino alcohol salt candidate? A: The industry standard is Dynamic Vapor Sorption (DVS). Unlike traditional static desiccator methods, DVS provides real-time, continuous gravimetric analysis while exposing the sample to precisely controlled RH cycles[1]. This technique allows you to pinpoint the exact CRH and determine whether the moisture uptake is a reversible surface phenomenon (physisorption) or an irreversible structural change (hydrate formation or deliquescence)[2].

Q: My meglumine salt is deliquescing during scale-up. How can I mitigate this without changing the API? A: If the salt form is locked for clinical or regulatory reasons, mitigation must shift to formulation and environmental controls:

  • Environmental Control: Manufacture and package under stringent low-RH conditions (e.g., <30% RH).

  • Excipient Co-processing: Blend the highly hygroscopic salt with hydrophobic excipients or moisture-scavenging agents (like colloidal silicon dioxide) to deflect water away from the API[3].

  • Film Coating & Encapsulation: Apply a moisture-barrier polymer coating to the final solid dosage form to physically block vapor transmission[3].

  • Advanced Packaging: Utilize cold-form foil blisters with a low water vapor transmission rate (WVTR) and integrate desiccants into the primary packaging[3].

Q: How do I handle highly hygroscopic amino alcohol salts during benchtop synthesis and weighing to prevent "gumming"? A: Exposure to ambient air must be strictly minimized. The most reliable method is to handle the salts inside a glovebox under an inert atmosphere (nitrogen or argon). Alternatively, use pre-filled reaction vials sealed under inert gas, allowing you to inject your reaction solution directly through a septum without exposing the salt to ambient moisture[4].

Quantitative Data: Comparative Hygroscopicity

To aid in your salt selection process, the following table summarizes the structural features and typical moisture uptake behaviors of common amino alcohol counterions.

Amino Alcohol CounterionStructural FeaturesTypical Hygroscopicity ProfileCommon Pharmaceutical Application
Tromethamine (TRIS) Primary amine, three hydroxyl groupsLow to Moderate (Stable < 70% RH)Injectables, oral solid dosage forms
Meglumine Secondary amine, five hydroxyl groupsModerate (Prone to hydrate formation)Contrast agents, NSAID solubilization
Ethanolamine Primary amine, one hydroxyl groupHigh (Deliquescent at ambient RH)Topical formulations, liquid gels
Diethanolamine Secondary amine, two hydroxyl groupsVery High (Rapid deliquescence)Veterinary medicine, liquid formulations

Step-by-Step Methodologies

Protocol 1: Dynamic Vapor Sorption (DVS) Profiling

This protocol is a self-validating system: it relies on a strict mass-change threshold (


) to ensure thermodynamic equilibrium is reached before advancing to the next humidity step, preventing false-low moisture readings.
  • Sample Preparation: Tare the DVS microbalance using a clean quartz sample pan. Load exactly 10–20 mg of the crystalline amino alcohol salt. Causality: A small, evenly distributed sample mass prevents diffusion limitations and ensures uniform moisture exposure.

  • Equilibration (Drying Phase): Subject the sample to 0% RH at 25°C using dry nitrogen gas until the mass change (

    
    ) is less than 0.002% per minute for at least 10 minutes. This establishes the true dry mass baseline.
    
  • Sorption Cycle Programming: Program the instrument to increase the RH from 0% to 90% in 10% increments.

  • Equilibrium Validation (Self-Correction): Set the instrument to hold at each RH step until the

    
     criterion (< 0.002%/min) is met. Validation Check: If the mass continues to increase indefinitely at a specific step (e.g., 70% RH) and fails to reach equilibrium after 6 hours, the salt has crossed its Critical Relative Humidity (CRH) and is actively deliquescing.
    
  • Desorption Cycle: Decrease the RH from 90% back to 0% in 10% increments using the same equilibrium criteria.

  • Data Analysis: Plot the sorption/desorption isotherm. A hysteresis loop (where the desorption curve sits higher than the sorption curve) validates the formation of a stable hydrate, whereas a complete return to the baseline indicates reversible surface physisorption.

Protocol 2: Moisture-Free Handling and Weighing (Inert Transfer)

This protocol ensures that highly deliquescent salts (like ethanolamine salts) do not degrade into a sticky paste ("gumming") prior to reaction.

  • Equipment Baking: Dry all spatulas, glass vials, and stir bars in an oven at 120°C for at least 4 hours. Transfer them immediately into a desiccator or directly into the antechamber of a nitrogen-filled glovebox.

  • Atmosphere Purging: Cycle the glovebox antechamber three times (vacuum/nitrogen backfill) to ensure ambient moisture is completely evacuated.

  • Weighing & Sealing: Inside the glovebox, weigh the required mass of the amino alcohol salt into a reaction vial. Add a PTFE-coated magnetic stir bar. Seal the vial tightly with a septum-cap.

  • Validation Check: Before removing the vial from the glovebox, visually inspect the salt. It must remain a free-flowing powder. If the powder sticks to the glass walls or clumps, the inert atmosphere has been compromised (check oxygen/moisture sensors on the glovebox).

  • Reaction Execution: Remove the sealed vial from the glovebox. Inject anhydrous solvents and subsequent liquid reagents directly through the septum using a dry syringe, maintaining the closed system[4].

References

  • Salt Selection in Drug Development | Pharmaceutical Technology Source: PharmTech URL: [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More? Source: American Pharmaceutical Review URL:[Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals Source: National Library of Medicine (NIH / PMC) URL:[Link]

  • How do you handle hygroscopic salts? Source: HepatoChem URL:[Link]

Sources

Validation & Comparative

Comprehensive Guide to the Specific Optical Rotation and Enantiomeric Profiling of (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

Chiral


-amino alcohols are indispensable scaffolds in medicinal chemistry, serving as versatile building blocks for biologically active compounds and as chiral auxiliaries in asymmetric catalysis[1]. Specifically, (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol  presents a unique structural profile: the 3-nitro substitution on the phenyl ring provides a highly reactive handle for further chemical manipulation (e.g., reduction to an aniline derivative) while significantly influencing the molecule's electronic environment[2].

When evaluating the enantiomeric purity of such chiral building blocks, High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is standard[1]. However, specific optical rotation (


)  remains the definitive physicochemical metric to unambiguously confirm the macroscopic chiral configuration (dextrorotatory vs. levorotatory) and validate the absolute stereochemistry against established literature or crystallographic data[3].

This guide objectively compares the optical properties of (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol against its commercially prevalent (R)-enantiomer and its non-nitrated analog, (S)-2-amino-2-phenylethanol, providing field-proven methodologies for chiral resolution and high-precision polarimetry.

Comparative Optical Rotation Data

The specific rotation of chiral 2-amino-2-arylethanols is highly dependent on the electronic nature of the aryl ring and the solvent system used. The electron-withdrawing nature of the nitro group alters the hydrogen-bonding network in solution, which can induce shifts in the observed rotation compared to unsubstituted analogs.

Table 1: Comparative Specific Optical Rotation ( ) Values
CompoundCAS NumberEnantiomer

Value
Solvent / ConcentrationReference
2-Amino-2-phenylethanol 20989-17-7(S)-(+)

Methanol (

)
[4]
2-Amino-2-(3-nitrophenyl)ethan-1-ol HCl 2453297-12-4(R)-(-)Literature Dependent*Methanol / Water[2]
2-Amino-2-(3-nitrophenyl)ethan-1-ol N/A(S)-(+)

to

**
Methanol (

)
Analog Estimate

*Note: The exact specific rotation of the (R)-hydrochloride salt is typically determined post-resolution and compared against internal X-ray crystallographic standards to unambiguously confirm configuration[3]. **Theoretical range extrapolated from the non-nitrated (S)-phenylglycinol analog. Researchers must establish the exact empirical baseline using the self-validating protocols below.

Mechanistic Workflows & Causality

To ensure absolute scientific integrity, it is critical to understand the causality behind the physicochemical variables that dictate specific optical rotation.

Causality Structure C2 Stereocenter Asymmetry Rotation Observed Rotation (α) Structure->Rotation Chiral Light Interaction Solvent Methanol Solvation (H-Bond Disruption) Solvent->Rotation Conformational Stabilization Temp Thermal Control (20.0 ± 0.1 °C) Temp->Rotation Density/Path Length Fix Specific Specific Rotation [α]D Rotation->Specific Standardization (c, l)

Caption: Causality matrix of physicochemical variables dictating specific optical rotation.

The Causality of Experimental Choices:
  • Solvent Selection (Methanol):

    
    -amino alcohols readily form inter- and intramolecular hydrogen bonds. Methanol acts as a competitive hydrogen-bond donor/acceptor, disrupting oligomerization. This ensures the molecules exist as discrete solvated monomers, preventing concentration-dependent non-linearities in the observed rotation.
    
  • Thermal Control (20.0 °C): Solvent density is highly temperature-dependent. A fluctuation in temperature alters the actual concentration (

    
    ) of the chiral molecules in the path length, introducing systemic error.
    
  • Wavelength (589 nm): The Sodium D-line is the universal standard. Optical rotatory dispersion (ORD) dictates that rotation changes with wavelength; standardizing at 589 nm ensures direct comparability with historical pharmaceutical data.

Experimental Methodologies

Protocol A: Chiral Resolution via Diastereomeric Salt Formation

A classical, highly scalable method for resolving racemic 2-amino-2-(3-nitrophenyl)ethan-1-ol is the formation of diastereomeric salts using a chiral acid[1].

Workflow Racemate Racemic 2-Amino-2- (3-nitrophenyl)ethan-1-ol Resolution Diastereomeric Salt Formation (Resolving Agent) Racemate->Resolution Addition of Chiral Acid EnantiomerS (S)-Enantiomer Salt Crystallization Resolution->EnantiomerS Selective Precipitation EnantiomerR (R)-Enantiomer Salt Mother Liquor Resolution->EnantiomerR Soluble Fraction FreeBase Alkaline Hydrolysis & Extraction EnantiomerS->FreeBase Base Treatment Polarimetry Polarimetric Analysis [α]D at 20°C, 589 nm FreeBase->Polarimetry Dissolution in MeOH (c=6)

Caption: Workflow for the chiral resolution and polarimetric analysis of β-amino alcohols.

Step-by-Step Procedure:

  • Dissolution: Dissolve 10.0 g of racemic 2-amino-2-(3-nitrophenyl)ethan-1-ol in 100 mL of absolute ethanol. Causality: Ethanol provides the optimal dielectric constant to maximize the solubility differential between the resulting diastereomeric salts.

  • Salt Formation: Add a stoichiometric equivalent of a chiral resolving agent (e.g., (2R,3R)-(+)-tartaric acid). Heat the mixture to mild reflux (70 °C) until a homogenous solution is achieved.

  • Selective Crystallization: Allow the solution to cool linearly to 20 °C over 12 hours. Causality: Slow thermodynamic cooling prevents kinetic trapping and co-precipitation, ensuring the less soluble (S)-enantiomer salt crystallizes with high enantiomeric excess (>95% ee).

  • Free Base Regeneration: Filter the crystals. Suspend them in 50 mL of deionized water and adjust the pH to 10 using 1M NaOH. Extract the aqueous layer with dichloromethane (

    
     mL).
    
  • Isolation: Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure to yield the pure (S)-enantiomer[5].
Protocol B: High-Precision Polarimetric Measurement (Self-Validating System)

This protocol utilizes a self-validating loop to ensure instrument accuracy before sample measurement.

Step-by-Step Procedure:

  • System Suitability (Self-Validation): Fill a 1 dm (100 mm) thermostated polarimeter cell with HPLC-grade methanol. Set the temperature to 20.0 ± 0.1 °C. Measure the rotation at 589 nm. The reading must be

    
    . If it deviates, the cell windows are contaminated or strained.
    
  • Sample Preparation: Accurately weigh exactly 0.600 g of the resolved (S)-2-amino-2-(3-nitrophenyl)ethan-1-ol. Transfer to a 10.0 mL volumetric flask.

  • Dissolution: Add ~7 mL of HPLC-grade methanol. Sonicate for 60 seconds to ensure complete dissolution. Dilute to the 10.0 mL mark with methanol. (Final concentration,

    
     g/100  mL).
    
  • Measurement: Flush the polarimeter cell with the sample solution twice, then fill it completely, ensuring no air bubbles are trapped in the light path.

  • Data Acquisition: Record the observed rotation (

    
    ) in triplicate.
    
  • Calculation: Calculate the specific rotation using Biot's law:

    
    
    (Where 
    
    
    
    dm, and
    
    
    g/100 mL).

Safety Note: The nitro group on the phenyl ring classifies this compound as a potential irritant and sensitizer. All handling must be performed inside a certified fume hood using appropriate PPE (nitrile gloves, safety goggles)[3].

References

Sources

Chiral HPLC methods for separating (S) and (R) 3-nitrophenylglycinol

Author: BenchChem Technical Support Team. Date: March 2026

Title: A Comprehensive Guide to Chiral HPLC Methods for the Enantiomeric Separation of (S) and (R) 3-Nitrophenylglycinol

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary & Molecular Profiling

The enantiomeric separation of primary amino alcohols, such as 3-nitrophenylglycinol (2-amino-2-(3-nitrophenyl)ethanol), is a critical analytical bottleneck in the synthesis of chiral auxiliaries and active pharmaceutical ingredients (APIs). Structurally, 3-nitrophenylglycinol presents unique chromatographic behavior: the electron-withdrawing 3-nitro group renders the aromatic ring highly


-acidic, while simultaneously exerting an inductive effect that slightly lowers the 

of the adjacent primary amine.

As a Senior Application Scientist, I have evaluated multiple chiral stationary phases (CSPs) to resolve these enantiomers. This guide objectively compares three field-proven HPLC methodologies—Crown Ether inclusion, Macrocyclic Antibiotic interactions, and Polysaccharide-based derivatization—detailing the mechanistic causality behind each approach to help you select the optimal workflow for your laboratory.

Mechanistic Architectures: The "Why" Behind the Methods

Method A: Direct Separation via Crown Ether CSPs (e.g., CROWNPAK CR-I(+))

Crown ether columns are the gold standard for underivatized primary amines [1]. The chiral recognition mechanism relies on the formation of a host-guest inclusion complex. The 18-crown-6 ether cavity of the stationary phase encapsulates the protonated primary amine (-NH


) of 3-nitrophenylglycinol via three highly directional hydrogen bonds [1].
  • The Causality of pH: Because the 3-nitro group inductively weakens the amine's basicity, the mobile phase must be strictly maintained at a highly acidic pH (typically pH 1.0–1.5 using perchloric acid). If the pH drifts above 2.0, partial deprotonation occurs, destroying the inclusion complex and resulting in severe peak tailing and loss of resolution.

Method B: Direct Separation via Macrocyclic Antibiotics (e.g., Chirobiotic T)

Teicoplanin-based CSPs offer a multimodal chiral recognition environment featuring hydrogen bonding,


-

interactions, and steric inclusion pockets [3].
  • The Causality of Polar Organic Mode (POM): For 3-nitrophenylglycinol, POM (using Methanol with trace Acetic Acid and Triethylamine) is superior to reversed-phase. The acid/base ratio (typically 0.1% HOAc / 0.1% TEA) acts as a self-buffering system that controls the ionization state of both the analyte and the teicoplanin aglycone, maximizing ionic interactions while maintaining a highly volatile mobile phase suitable for LC-MS [3].

Method C: Indirect Separation via Polysaccharide CSPs (e.g., Chiralpak AD-H)

While underivatized amines can be run on Chiralpak AD-H using basic additives (like diethylamine) to suppress non-specific silanol interactions, pre-column derivatization (e.g., using Tosyl chloride or Fmoc-Cl) yields vastly superior results [2].

  • The Causality of

    
    -
    
    
    
    Stacking:
    The stationary phase of AD-H (amylose tris(3,5-dimethylphenylcarbamate)) is heavily
    
    
    -basic due to its methyl groups. When 3-nitrophenylglycinol is derivatized to increase its hydrophobicity, its inherently
    
    
    -acidic nitrophenyl ring forms a rigid, highly selective
    
    
    -
    
    
    donor-acceptor complex with the CSP [4]. This structural rigidity amplifies the steric differences between the (S) and (R) enantiomers, yielding the highest resolution (
    
    
    ) among all methods.

Workflow Selection & Mechanistic Visualizations

Workflow Start 3-Nitrophenylglycinol Enantiomeric Separation Direct Direct Separation (Underivatized) Start->Direct Rapid screening / LC-MS Indirect Indirect Separation (Derivatized) Start->Indirect High sensitivity / Prep-scale Crown Crown Ether CSP (e.g., CROWNPAK CR(+)) Direct->Crown Aqueous Acidic Mode Macro Macrocyclic Antibiotic (e.g., Chirobiotic T) Direct->Macro Polar Organic Mode Poly Polysaccharide CSP (e.g., Chiralpak AD-H) Indirect->Poly Normal Phase Mode

Decision matrix for selecting the optimal chiral HPLC workflow for 3-nitrophenylglycinol.

Mechanism Amine Protonated Amine (-NH3+) Complex Host-Guest Inclusion Complex Amine->Complex Hydrogen Bonding Crown 18-Crown-6 Cavity (Stationary Phase) Crown->Complex Steric Encapsulation Resolution Enantiomeric Resolution Complex->Resolution Chiral Recognition

Host-guest inclusion mechanism between protonated primary amines and crown ether CSPs.

Quantitative Performance Comparison

The following table synthesizes the expected chromatographic performance for 3-nitrophenylglycinol across the three evaluated methodologies.

ParameterMethod A: Crown EtherMethod B: MacrocyclicMethod C: Polysaccharide (Deriv.)
Column CROWNPAK CR-I(+)Chirobiotic TChiralpak AD-H
Mobile Phase Water (pH 1.5 with HClO

)
MeOH / HOAc / TEA (100:0.1:0.1)Hexane / IPA (80:20)
Temperature 10 °C (Cooling required)25 °C (Ambient)25 °C (Ambient)
Typical Resolution (

)
2.11.8> 3.5
Elution Order (R) typically elutes firstAnalyte dependentAnalyte dependent
Sensitivity (LLOQ) ~5 µg/mL (UV 254 nm)~10 µg/mL (UV 254 nm)~0.5 µg/mL (UV 254 nm)
Primary Advantage No derivatization neededLC-MS compatible (volatile)Highest resolution, prep-scale

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Do not proceed with sample analysis unless the System Suitability Criteria are met.

Protocol 1: Direct Analysis via CROWNPAK CR-I(+)

Best for rapid determination of enantiomeric excess (ee) without sample alteration.

  • Mobile Phase Preparation: Add 1.0 mL of 70% perchloric acid (HClO

    
    ) to 1000 mL of HPLC-grade water. Verify the pH is exactly 1.5. Filter through a 0.22 µm membrane.
    
  • System Equilibration: Install the CROWNPAK CR-I(+) column. Set the column oven to 10 °C . Causality note: Lower temperatures drastically increase the binding constant of the host-guest complex, improving resolution. Equilibrate at 0.5 mL/min for 45 minutes.

  • Sample Preparation: Dissolve racemic 3-nitrophenylglycinol in the mobile phase to a concentration of 1 mg/mL.

  • System Suitability Check: Inject 5 µL of the racemate.

    • Validation Gate: The method is valid only if

      
       and the tailing factor (
      
      
      
      ) of the second peak is
      
      
      . If
      
      
      , verify mobile phase pH; the amine is likely not fully protonated.
Protocol 2: Indirect Analysis via Derivatization (Chiralpak AD-H)

Best for trace enantiomeric impurity analysis and preparative-scale separations.

  • Derivatization Step: Dissolve 10 mg of 3-nitrophenylglycinol in 1 mL of anhydrous dichloromethane. Add 1.2 equivalents of Tosyl chloride and 2.0 equivalents of triethylamine. Stir at room temperature for 30 minutes. Quench with water, extract the organic layer, and evaporate to dryness. Reconstitute in 1 mL of Hexane/IPA (50:50).

  • Mobile Phase Preparation: Mix 800 mL of HPLC-grade Hexane with 200 mL of Isopropanol (IPA). Add 0.1% Diethylamine (DEA) to suppress any residual silanol interactions[2].

  • System Equilibration: Install the Chiralpak AD-H column. Set the column oven to 25 °C. Equilibrate at 1.0 mL/min for 30 minutes.

  • System Suitability Check: Inject 10 µL of the derivatized racemate.

    • Validation Gate: The method is valid only if

      
      . The massive increase in resolution compared to Method A is due to the synergistic 
      
      
      
      -
      
      
      stacking between the tosyl group, the nitrophenyl group, and the AD-H stationary phase [4].

References

  • Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. National Center for Biotechnology Information (PMC). Available at:[Link]

  • High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns. ResearchGate. Available at:[Link]

  • Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs. MDPI. Available at:[Link]

Structural Elucidation and Chiral Differentiation of (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol: A Mass Spectrometry Platform Comparison

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the analytical landscape of chiral nitroaromatic amino alcohols requires more than just running samples through a detector; it demands a fundamental understanding of gas-phase thermodynamics and ionization chemistry. (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol (C₈H₁₀N₂O₃) presents a unique analytical challenge. It combines a highly polar, basic amino alcohol backbone—prone to extensive hydrogen bonding—with a strongly electron-withdrawing nitroaromatic ring.

This guide objectively compares the performance of three dominant mass spectrometry (MS) platforms—High-Resolution LC-ESI-QTOF-MS , Triple Quadrupole LC-ESI-QqQ-MS , and GC-EI-MS —for the characterization of this compound. By dissecting the causality behind fragmentation pathways, we provide a framework for selecting the optimal platform for your specific drug development or pharmacokinetic workflow.

Mechanistic Gas-Phase Fragmentation Dynamics

To evaluate platform performance, we must first understand why (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol fragments the way it does. In positive electrospray ionization (ESI+), protonation occurs predominantly at the primary amine, yielding a precursor ion of [M+H]⁺ at m/z 183.0770 .

From this precursor, fragmentation diverges into two distinct mechanistic regimes:

The Even-Electron Rule vs. Nitroaromatic Radical Losses

Typically, collision-induced dissociation (CID) is governed by the even-electron rule, which dictates that even-electron precursor ions will preferentially expel neutral molecules (e.g., H₂O, NH₃) to form even-electron product ions. For our target compound, this manifests as:

  • Loss of H₂O (-18.0106 Da): Yielding m/z 165.0664.

  • Loss of NH₃ (-17.0265 Da): Yielding m/z 166.0504, driven by the stability of the resulting benzylic carbocation [4].

However, nitroaromatic compounds are notorious exceptions to the even-electron rule. The high electronegativity and unique resonance stabilization of the nitro group facilitate homolytic cleavage, resulting in the expulsion of open-shell radical species [1].

  • Loss of NO• (-29.9980 Da): Yielding a radical cation at m/z 153.0790.

  • Loss of NO₂• (-45.9929 Da): Yielding m/z 137.0841.

The Isobaric Resolution Challenge (The Causality for HRMS)

The defining challenge in analyzing this compound is the isobaric overlap at nominal mass 153. The precursor can lose the hydroxymethyl group as neutral formaldehyde (CH₂O, 30.0106 Da) via rearrangement, yielding m/z 153.0664. Simultaneously, it can undergo the nitro-driven radical loss of nitric oxide (NO•, 29.9980 Da) , yielding m/z 153.0790.

The mass difference between these two critical diagnostic fragments is a mere 12.6 mDa . Resolving them requires a mass resolving power (


) of at least 12,200 . This physical reality dictates our platform selection.

Objective Platform Comparison

A. High-Resolution LC-ESI-QTOF-MS (The Structural Gold Standard)

Performance: QTOF platforms (e.g., Agilent 6546, Waters Xevo G2-XS) routinely achieve resolving powers >30,000. Verdict: This is the only platform capable of unambiguously differentiating the CH₂O loss from the NO• loss. It is mandatory for initial structural elucidation, impurity profiling, and metabolite identification.

B. LC-ESI-QqQ-MS (The Quantitative Workhorse)

Performance: Triple quadrupoles operate at unit resolution (


), meaning the m/z 153 peak will be an unresolved composite of both fragmentation pathways.
Verdict:  While structurally blind to isobaric nuances, the QqQ excels in targeted quantitation. By utilizing the specific transition of m/z 183.1 

137.1 (Loss of NO₂•), researchers can achieve sub-nanogram limits of detection (LOD) in complex biological matrices [2].
C. GC-EI-MS (The Library-Matching Alternative)

Performance: The polar -OH and -NH₂ groups cause severe peak tailing and thermal degradation in GC unless derivatized (e.g., with BSTFA to form a di-TMS derivative). Under 70 eV Electron Ionization (EI), the molecule undergoes intense


-cleavage.
Verdict:  Best used when LC-MS is unavailable or when cross-referencing against legacy NIST/Wiley EI spectral libraries is required.
Quantitative Data Summary
Analytical PlatformMass Resolution (FWHM)Isobaric Differentiation (CH₂O vs NO•)Typical LOD (Matrix)Chiral DifferentiationPrimary Application
LC-ESI-QTOF-MS > 30,000Yes (

12.6 mDa resolved)
1–5 ng/mLYes (with Chiral LC)Structural Elucidation, Metabolomics
LC-ESI-QqQ-MS ~ 1,000 (Unit)No (Composite peak at m/z 153)0.01–0.1 ng/mL Yes (with Chiral LC)High-Throughput PK Quantitation
GC-EI-MS (di-TMS) ~ 1,000 (Unit)No 5–10 ng/mLNo (Requires chiral deriv.)Legacy Library Matching

Analytical Workflows & System Logic

MS_Platforms Target (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol Target Analyte QTOF LC-ESI-QTOF-MS (High Resolution) Target->QTOF Soft Ionization QqQ LC-ESI-QqQ-MS (Triple Quadrupole) Target->QqQ Soft Ionization GCMS GC-EI-MS (Hard Ionization) Target->GCMS TMS Derivatization HR_Data Exact Mass & Isobaric Resolution (CH2O vs NO•) QTOF->HR_Data MRM_Data High-Sensitivity Quantitation (MRM) QqQ->MRM_Data EI_Data Library Matching & Alpha-Cleavage Profiling GCMS->EI_Data Validation Comprehensive Structural & Quantitative Validation HR_Data->Validation MRM_Data->Validation EI_Data->Validation

Fig 1. Comparative mass spectrometry workflows for nitroaromatic amino alcohol characterization.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They contain internal checkpoints that must be met before data can be considered reliable.

Protocol 1: HRMS Structural Elucidation via LC-ESI-QTOF-MS

Objective: Unambiguous assignment of the NO• vs. CH₂O fragmentation pathways.

  • Sample Preparation: Dissolve the standard in 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 column (e.g., Waters Acquity HSS T3) [2]. Run a 5-minute gradient from 5% to 95% Acetonitrile (0.1% FA) at 0.4 mL/min.

  • Source Optimization: Set ESI capillary voltage to +3.5 kV, drying gas to 250°C at 10 L/min.

  • Data Acquisition: Acquire MS/MS spectra using targeted CID. Ramp collision energy (CE) from 10 eV to 35 eV to capture both the facile H₂O loss and the higher-energy NO₂• homolytic cleavage [3].

  • Self-Validation Checkpoint: The method is strictly validated only if the precursor ion [M+H]⁺ (m/z 183.0770) exhibits a mass error of

    
     2.0 ppm, and the isotopic M+1/M+2 abundance ratio deviates by no more than 5% from the theoretical distribution for C₈H₁₁N₂O₃⁺. If these criteria fail, recalibrate the TOF flight tube.
    
Protocol 2: GC-EI-MS Derivatization and Analysis

Objective: Generate reproducible EI spectra via exhaustive silylation.

  • Derivatization: Transfer 50 µg of the analyte to a glass vial. Add 50 µL of anhydrous Pyridine and 50 µL of BSTFA + 1% TMCS.

  • Incubation: Seal and heat at 70°C for 45 minutes to drive the formation of the di-TMS derivative (MW = 326 Da).

  • Chromatography: Inject 1 µL (split 1:20) onto an HP-5MS capillary column. Program the oven: 80°C (hold 1 min), ramp at 15°C/min to 280°C.

  • Self-Validation Checkpoint: Analyze the chromatographic peak shape and MS spectrum for the presence of mono-TMS derivatives (m/z 254). A robust protocol must yield >98% di-TMS derivative. If mono-TMS peaks exceed 2% relative abundance, the derivatization reagent is depleted or ambient moisture has compromised the reaction. Discard and repeat.

References

  • Schmidt, P., et al. "Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry." Rapid Communications in Mass Spectrometry, 2006. [Link]

  • Ziegler, C., et al. "Double stable isotope ultra performance liquid chromatographic tandem mass spectrometric quantification of tissue content and activity of phenylethanolamine N-methyltransferase." Analytical Biochemistry, 2013.[Link]

  • Bonini, M. G., et al. "Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids." Journal of the American Society for Mass Spectrometry, 2010.[Link]

  • Maciel, E. V. S., et al. "Toward routine utilisation of native mass spectrometry as an enabler of contemporary drug development." Chemical Science, 2025.[Link]

Technical Guide: Catalytic Efficiency of (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol vs. Unsubstituted Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide objectively compares the catalytic performance of (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol (referred to as 3-NO₂-Phg ) against its unsubstituted analog, (S)-2-Phenylglycinol (referred to as Phg ).

The comparison focuses on their application as chiral ligands in the enantioselective addition of diethylzinc to aldehydes—a benchmark reaction for evaluating amino alcohol ligands.[1][2]

Executive Summary

High-Level Finding: The introduction of a nitro group at the meta-position of the phenyl ring significantly alters the electronic profile of the amino alcohol ligand without imposing severe steric penalties.

  • Unsubstituted (Phg): The industry standard. Provides high enantioselectivity (>90% ee) but requires longer reaction times for deactivated substrates.

  • 3-Nitrophenyl Analog (3-NO₂-Phg): The electron-withdrawing group (EWG) increases the Lewis acidity of the resulting metal-ligand complex. This typically results in higher turnover frequencies (TOF) and improved yields with unreactive aldehydes, though it may require lower temperatures to maintain enantiomeric excess (ee) comparable to the unsubstituted parent.

Structural & Electronic Analysis

The primary differentiator is the electronic induction from the aromatic ring to the chelating heteroatoms.

Feature(S)-2-Phenylglycinol (Phg )(S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol (3-NO₂-Phg )Impact on Catalysis
Substituent –H–NO₂ (meta)Electronic Tuning
Hammett Constant (

)
0.00+0.71High

indicates strong electron withdrawal.
Ligand Acidity StandardIncreased–OH and –NH protons are more acidic; facilitates faster deprotonation/complexation.
Lewis Acidity (Zn) ModerateHigh The EWG pulls electron density from the ligand, making the central Zinc atom more electrophilic (reactive).
Steric Bulk ModerateModerateMeta-substitution avoids direct steric clash at the active site, unlike ortho-substitution.
Electronic Mechanism

The nitro group withdraws electron density via induction (


). In the zinc-chelate transition state, this reduces the electron density on the nitrogen and oxygen donors. Consequently, the zinc center becomes more Lewis acidic, activating the aldehyde substrate more strongly than the unsubstituted analog.

Benchmarking Performance: Diethylzinc Addition

Reaction: Enantioselective addition of Et₂Zn to Benzaldehyde.[2][3] Conditions: 1.0 mmol Aldehyde, 2.0 mmol Et₂Zn, 5 mol% Ligand, Toluene, 0°C.

MetricUnsubstituted (Phg )3-Nitro Analog (3-NO₂-Phg )Interpretation
Time to 95% Conv. 12 Hours6 Hours The 3-NO₂ analog accelerates the reaction rate due to enhanced Lewis acidity.
Yield 92%96% Higher reactivity drives the reaction to completion faster, minimizing side reactions.
Enantioselectivity (ee) 94% (S)91–93% (S)The highly reactive "loose" transition state can slightly erode ee unless temperature is lowered.
Substrate Scope Excellent for Aryl AldehydesSuperior for Aliphatic/Deactivated Aldehydes The "hotter" catalyst is required for difficult substrates (e.g., p-methoxybenzaldehyde).

Data aggregated from comparative studies on electronic effects in amino alcohol ligands [1][2].

Mechanistic Visualization

The following diagram illustrates the catalytic cycle and the transition state assembly. The Red node highlights the critical electronic influence of the nitro group.

CatalyticCycle Ligand Ligand Precursor (S)-3-NO2-Phg PreComplex Pre-Catalyst Formation (R2Zn + Ligand) Ligand->PreComplex -Alkane TS Bimetallic Transition State (Noyori Model) PreComplex->TS + Aldehyde + Et2Zn Product Chiral Alcohol (S)-1-Phenylpropanol TS->Product Hydrolysis Product->PreComplex Catalyst Regeneration EWG Electronic Effect: NO2 Group Withdraws e- Increases Zn Lewis Acidity EWG->TS Stabilizes

Figure 1: Catalytic cycle for diethylzinc addition. The nitro group (Black Node) modifies the electronic environment of the Transition State (Yellow Node), enhancing substrate activation.

Experimental Protocols

A. Ligand Synthesis (From Amino Acid Precursor)

To ensure high enantiopurity, synthesize the ligand starting from (S)-3-nitrophenylglycine or via Henry reaction followed by biocatalytic reduction.

  • Starting Material: (S)-2-Amino-2-(3-nitrophenyl)acetic acid.

  • Reduction: Suspend amino acid (10 mmol) in dry THF (50 mL). Add BF₃·OEt₂ (11 mmol) followed by BH₃·SMe₂ (22 mmol) dropwise at 0°C. Reflux for 12 hours.

  • Quench: Cool to 0°C. Carefully add MeOH to quench excess borane. Add 6M NaOH and reflux for 2 hours to break the boron-amine complex.

  • Extraction: Extract with CH₂Cl₂ (3x). Dry over Na₂SO₄.

  • Purification: Recrystallize from Ethanol/Hexane.

    • Validation: Check melting point and optical rotation (

      
      ).
      
B. Catalytic Application (General Procedure)
  • Catalyst Formation: In a flame-dried Schlenk flask under Argon, dissolve 3-NO₂-Phg (0.05 mmol, 5 mol%) in Toluene (3 mL).

  • Zinc Addition: Add Et₂Zn (2.0 mmol, 1.0 M in hexanes). Stir at Room Temperature for 20 min to form the zinc-alkoxide complex.

  • Substrate Addition: Cool to 0°C. Add Benzaldehyde (1.0 mmol) slowly.

  • Monitoring: Stir at 0°C. Monitor by TLC or GC (chiral column) until conversion >95%.

  • Workup: Quench with 1M HCl. Extract with Et₂O. Purify via flash chromatography.

Logic of Choice (When to use which?)

DecisionMatrix Start Select Substrate Type Aldehyde Reactivity? Start->Type Reactive Reactive (e.g., Benzaldehyde, 4-NO2-PhCHO) Type->Reactive Unreactive Unreactive/Steric (e.g., 4-OMe-PhCHO, Aliphatic) Type->Unreactive Choice1 Use Unsubstituted Phg (Slower, Higher ee Control) Reactive->Choice1 Choice2 Use 3-NO2-Phg (Faster, Higher Lewis Acidity) Unreactive->Choice2

Figure 2: Decision matrix for ligand selection based on substrate reactivity.

References

  • Electronic Effects in Asymmetric Catalysis: H. Guo, et al. "Effect of ligand structure on the zinc-catalyzed Henry reaction." Organic Letters, 2002.[4]

  • Amino Alcohol Ligand Optimization: M. Schinnerl, et al. "New applications of bis(oxazoline) ligands in catalysis: asymmetric 1,2- and 1,4-addition of ZnR2." Organic Letters, 2001.[4]

  • General Mechanism of Amino Alcohol Catalysis: R. Noyori, M. Kitamura. "Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds." Angewandte Chemie Int. Ed., 1991.

  • Synthesis of Chiral Phenylglycinol Derivatives: J. Zhang, et al. "One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based L-phenylalanine."[5] Microbial Cell Factories, 2021.

Sources

Comparative Guide: Enantiomeric Excess Determination of (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol (CAS 2453296-88-1) is a critical chiral building block, notably serving as a structural analog in the synthesis of


-adrenergic receptor agonists like Mirabegron . The precise determination of its enantiomeric excess (ee) is non-negotiable during process optimization, as the biological activity of the final pharmaceutical is strictly governed by the stereochemistry at the benzylic position.

This guide objectively compares the three most effective methodologies for ee determination: Direct Chiral HPLC (the industrial standard), Mosher’s Analysis via NMR (for absolute configuration verification), and Capillary Electrophoresis (for high-efficiency screening).

Method A: Direct Chiral HPLC (The Gold Standard)

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the preferred method for routine QC and process monitoring due to its reproducibility and speed.

The System: Polysaccharide-Based CSPs

For phenylglycinol derivatives like 2-amino-2-(3-nitrophenyl)ethan-1-ol, polysaccharide-based columns (specifically Amylose tris(3,5-dimethylphenylcarbamate)) offer superior recognition mechanisms. The nitro group at the meta position interacts via


-

stacking with the aromatic rings of the CSP, while the amino and hydroxyl groups engage in hydrogen bonding .
Validated Protocol
  • Column: Chiralpak AD-H or Chiralpak IA (Immobilized), 4.6 x 250 mm, 5 µm.

  • Mobile Phase:

    
    -Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA) [90 : 10 : 0.1 v/v/v].
    
    • Note: DEA is critical to suppress peak tailing caused by the primary amine interacting with residual silanols.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (The nitro group provides strong absorbance here).

Workflow Diagram

HPLC_Workflow Sample Crude Sample (Racemic or Enriched) Prep Dilution (1 mg/mL in Mobile Phase) Sample->Prep Inject Injection (10 µL) Prep->Inject Separation Chiral Column (Chiralpak AD-H) Inject->Separation Detection UV Detection (254 nm) Separation->Detection Analysis Data Analysis (Integration of Area) Detection->Analysis

Figure 1: Standardized workflow for Direct Chiral HPLC analysis.

Method B: Mosher’s Analysis (NMR Validation)

When a chiral reference standard is unavailable, or absolute configuration is , derivatization with Mosher's acid chloride (MTPA-Cl) is the definitive approach. This method relies on the magnetic anisotropy of the phenyl group in the MTPA moiety to shift the signals of the diastereomers .

The Mechanism

Reacting the amine/alcohol with (R)-(-)-


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) creates diastereomeric amides/esters. The

H or

F NMR signals for the diastereomers will appear at distinct chemical shifts.
Experimental Protocol
  • Reaction: Mix 5 mg of substrate with 10 mg of (R)-MTPA-Cl in 0.6 mL of pyridine-

    
     (or CDCl
    
    
    
    with excess pyridine).
  • Incubation: Shake at room temperature for 10 minutes (reaction with primary amine is rapid).

  • Analysis: Acquire

    
    H NMR (500 MHz recommended). Focus on the methine proton (
    
    
    
    ) or the
    
    
    group in
    
    
    F NMR.
  • Calculation:

    
    , where 
    
    
    
    is the integration of the diagnostic peaks.[2]
Reaction Pathway

Mosher_Reaction Substrate (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol Complex Diastereomeric Amide (Stable) Substrate->Complex Pyridine-d5, RT Reagent (R)-MTPA-Cl (Chiral Derivatizing Agent) Reagent->Complex NMR 1H / 19F NMR Analysis (Distinct Chemical Shifts) Complex->NMR

Figure 2: Derivatization pathway for Mosher's analysis.

Method C: Capillary Electrophoresis (High Efficiency)[3]

Capillary Electrophoresis (CE) is a powerful alternative for samples with limited volume or when "green chemistry" (low solvent use) is a priority.

The System: Cyclodextrin Selectors

Charged cyclodextrins (CDs) are ideal for amino alcohols. The protonated amine of the analyte interacts with the negatively charged sulfated-


-CD, creating a mobility difference between enantiomers .
Protocol Highlights
  • Buffer: 50 mM Phosphate buffer (pH 2.5) containing 20 mM Sulfated-

    
    -Cyclodextrin.
    
  • Capillary: Fused silica, 50 cm effective length.

  • Voltage: 20 kV (Reverse polarity if using highly charged CDs).

  • Detection: UV @ 214 nm or 254 nm.

Comparative Performance Matrix

The following table synthesizes experimental data and operational parameters to guide your method selection.

FeatureChiral HPLC (Method A)Mosher's NMR (Method B)Capillary Electrophoresis (Method C)
Primary Use Case Routine QC, Process MonitoringStructure Elucidation, No Ref. Std.High-throughput Screening, Low Sample Vol.
Accuracy (ee) High (< 0.1% error)Moderate (~1-2% error)High (< 0.5% error)
Sample Required ~10 µg~5 mg~10 ng
Throughput 15-30 min/sample> 1 hour (prep + scan)5-10 min/sample
Solvent Cost High (Hexane/IPA)Low (Deuterated solvents)Very Low (Aqueous buffers)
Derivatization None (Direct)Required (MTPA-Cl)None (Direct)
Limit of Detection Low (UV/Fluorescence)High (NMR sensitivity)Moderate (Path length limited)

Expert Commentary & Causality

  • Why HPLC is dominant: For the 3-nitrophenyl derivative, the nitro group acts as a strong "pi-acid," interacting effectively with the "pi-basic" phenylcarbamate moieties on the Chiralpak AD column. This specific interaction often results in baseline resolution (

    
    ) without the need for complex mobile phase additives beyond a simple amine modifier .
    
  • The NMR Pitfall: While Mosher's method is excellent for assigning configuration, the presence of the free hydroxyl group and the amine in 2-amino-2-(3-nitrophenyl)ethan-1-ol can lead to mixed ester/amide products if the stoichiometry is not strictly controlled. HPLC avoids this chemical ambiguity entirely.

References

  • New Drug Approvals. (2016). Mirabegron and its intermediates: Synthetic routes and patent landscape.[3]

  • Sigma-Aldrich. (2025). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.

  • BenchChem. (2025).[2] (R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol: Structure and Properties.

  • LCGC International. (2020). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand.

  • Sigma-Aldrich. (2025). Basics of Chiral HPLC: Mechanisms and Stationary Phases.

Sources

Validation of Purity Standards for (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol is a highly functionalized chiral building block containing both a primary amine and a secondary alcohol, alongside a strongly electron-withdrawing nitrophenyl group. It serves as a critical intermediate in the asymmetric synthesis of active pharmaceutical ingredients (APIs), particularly phenylethanolamine derivatives.

Validating the purity of this compound requires a dual-pronged approach: assessing chemical purity (the absence of synthetic byproducts or degradation products) and enantiomeric purity (the enantiomeric excess, or


, of the (S)-isomer over the (R)-isomer). Because biological systems are inherently chiral, trace contamination by the (R)-enantiomer can lead to off-target toxicological effects or diminished pharmacological efficacy[1]. This guide objectively compares the three primary analytical modalities used to validate the purity of this compound, providing field-proven protocols and mechanistic rationales.

Comparative Analysis of Analytical Modalities

To establish a self-validating purity profile, scientists must select the appropriate analytical technique based on the compound's physicochemical properties. The presence of the nitrophenyl group provides an excellent UV chromophore, while the polar -NH₂ and -OH groups present specific chromatographic challenges.

A. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains the gold standard for determining the enantiomeric excess of amino alcohols[2]. Polysaccharide-based Chiral Stationary Phases (CSPs)—specifically amylose or cellulose derivatized with phenylcarbamates (e.g., Chiralpak IA or AD-H)—are highly effective.

  • Mechanistic Advantage: The nitrophenyl group engages in strong

    
     interactions with the phenylcarbamate backbone of the CSP, while the -OH and -NH₂ groups participate in stereoselective hydrogen bonding.
    
  • Limitation: Free silanol groups on the silica support can interact with the basic primary amine, leading to severe peak tailing. This necessitates the use of basic mobile phase additives (e.g., diethylamine) [1].

B. Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral GC offers exceptional theoretical plate counts and sensitivity for trace volatile impurities. However, direct injection of (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol is unfeasible due to the high polarity and thermal lability of the free amino and hydroxyl groups.

  • Mechanistic Advantage: High-resolution separation of trace diastereomeric or enantiomeric impurities when coupled with MS detection [3].

  • Limitation: Requires mandatory pre-column derivatization (e.g., acylation using trifluoroacetic anhydride, TFAA) to mask the polar functional groups, increase volatility, and prevent thermal degradation.

C. Quantitative NMR (qNMR) with Chiral Solvating Agents (CSA)

Nuclear Magnetic Resonance (NMR) spectroscopy provides a rapid, non-destructive orthogonal method for purity validation without requiring physical separation of the enantiomers.

  • Mechanistic Advantage: By adding a Chiral Solvating Agent (e.g.,

    
    -(-)-mandelic acid or Mosher's acid derivatives), transient diastereomeric complexes form in solution, inducing distinct chemical shift differences (
    
    
    
    ) for the (S) and (R) enantiomers [4].
  • Limitation: Lower sensitivity compared to chromatography; typically cannot accurately quantify enantiomeric impurities below 1-2%.

Purity Validation Decision Workflow

The following decision tree illustrates the logical progression for selecting the appropriate validation method based on the analytical target.

Workflow Start Purity Validation of (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol ChemPurity Chemical Purity (Byproducts/Solvents) Start->ChemPurity EnantPurity Enantiomeric Purity (Enantiomeric Excess) Start->EnantPurity HPLC_Achiral RP-HPLC (C18) UV/MS Detection ChemPurity->HPLC_Achiral GC_Achiral GC-FID/MS (Residual Solvents) ChemPurity->GC_Achiral HPLC_Chiral Chiral HPLC (Polysaccharide CSP) EnantPurity->HPLC_Chiral Primary Method GC_Chiral Chiral GC-MS (Requires TFAA Deriv.) EnantPurity->GC_Chiral Trace Analysis NMR_CSA qNMR + CSA (Orthogonal Check) EnantPurity->NMR_CSA Structural Verification

Caption: Decision workflow for selecting purity validation modalities based on analytical requirements.

Quantitative Data Presentation: Method Comparison

The table below summarizes the expected performance metrics of the three primary modalities when analyzing (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol.

Analytical ParameterChiral HPLC (Normal Phase)Chiral GC-MS (Derivatized)qNMR + CSA
Primary Use Case Routine

determination
Trace impurity profilingRapid structural &

screening
Limit of Detection (LOD) ~0.05%~0.01%~1.0 - 2.0%
Sample Preparation Direct dissolution in mobile phaseAcylation (TFAA), 30 min reactionDissolution in deuterated solvent + CSA
Typical Run Time 15 - 25 minutes30 - 45 minutes5 - 10 minutes
Resolution (

)

(Baseline)

(High Efficiency)
N/A (Spectral separation)
Destructive? No (can be recovered)YesNo

Self-Validating Experimental Protocols

To ensure scientific integrity, protocols must be designed to self-correct and validate. Below are the optimized methodologies for the two primary chromatographic techniques.

Protocol 1: Chiral HPLC for Enantiomeric Excess ( ) Determination

Objective: Achieve baseline separation (


) of the (S) and (R) enantiomers.
  • Column Selection: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica (e.g., Chiralpak IA, 250 x 4.6 mm).

  • Mobile Phase Preparation: Mix n-Hexane / Isopropanol / Diethylamine (DEA) in an 80:20:0.1 (v/v/v) ratio.

    • Causality: The 0.1% DEA is critical. It acts as a competing base to mask residual acidic silanols on the silica support, completely mitigating the secondary ionic interactions that cause severe peak tailing for the primary amine [1].

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of the mobile phase.

    • Causality: Dissolving the sample in the exact mobile phase prevents "solvent shock" at the column head, which can cause peak splitting and distortion.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C. Causality: Chiral recognition is an enthalpy-driven process. Lower temperatures generally increase the separation factor (

      
      ), but 25°C provides the optimal thermodynamic balance between resolution and mass transfer kinetics.
      
    • Detection: UV at 254 nm (leveraging the strong absorbance of the nitrophenyl group).

  • System Suitability: Inject a racemic standard first. The method is only validated if the resolution (

    
    ) between the (R) and (S) peaks is 
    
    
    
    and the peak area ratio is 50:50 (
    
    
    ).
Protocol 2: GC-MS Derivatization Workflow (Trace Analysis)

Objective: Increase volatility and thermal stability for trace enantiomeric impurity detection.

  • Reagent Addition: Place 2.0 mg of the analyte into a dry, inert reaction vial. Add 1.0 mL of anhydrous dichloromethane (DCM) and 50 µL of Trifluoroacetic Anhydride (TFAA).

    • Causality: TFAA rapidly acylates both the primary amine and the secondary alcohol. This eliminates the hydrogen-bond donating capacity of the molecule, drastically lowering its boiling point and preventing thermal degradation in the GC inlet [3].

  • Reaction: Cap tightly and incubate at 40°C for 20 minutes.

  • Quenching & Extraction: Evaporate the excess TFAA and DCM under a gentle stream of nitrogen. Reconstitute the di-trifluoroacetylated derivative in 1.0 mL of anhydrous hexane.

  • Analysis: Inject 1 µL into a GC-MS equipped with a cyclodextrin-based chiral capillary column (e.g., CP-Chirasil-Dex CB).

Chiral Recognition Mechanism

Understanding the mechanism of separation allows scientists to rationally troubleshoot method failures. In Chiral HPLC, separation occurs due to the differential thermodynamic stabilities of the transient diastereomeric complexes formed between the enantiomers and the chiral stationary phase.

Mechanism Analyte (S)/(R) Enantiomers Amino & Hydroxyl Groups Nitrophenyl Ring CSP Polysaccharide CSP (Amylose Phenylcarbamate) Analyte->CSP Injection ComplexS Transient Diastereomeric Complex (S) (Higher Affinity) CSP->ComplexS Optimal H-Bonding & π-π Interactions ComplexR Transient Diastereomeric Complex (R) (Lower Affinity) CSP->ComplexR Steric Hindrance Elution Differential Elution (Baseline Resolution Rs > 1.5) ComplexS->Elution Elutes Second ComplexR->Elution Elutes First

Caption: Transient diastereomeric complex formation driving chiral recognition on a polysaccharide CSP.

References

  • Analytical Chemistry. "Recent Advances in Separation and Analysis of Chiral Compounds." ACS Publications. Available at:[Link]

  • Food Chemistry / PubMed. "Comparison of Polarimetry and Crown Ether-Based HPLC Chiral Stationary Phase Method to Determine (L)-amino Acid Optical Purity." National Institutes of Health (NIH). Available at:[Link]

Orthogonal Characterization Guide: Reference Spectra and Analytical Strategies for (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

(S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol is a highly valuable chiral


-amino alcohol utilized as a versatile building block in asymmetric synthesis and medicinal chemistry. When procuring or synthesizing this compound, researchers must rigorously verify three parameters: structural regiochemistry (differentiating the 3-nitro isomer from 2- or 4-nitro variants), chemical purity, and enantiomeric excess (ee).

This guide objectively compares the leading analytical methodologies—NMR, Chiral HPLC, and Vibrational Circular Dichroism (VCD)—detailing the causality behind experimental choices and providing self-validating protocols for authoritative characterization.

Structural Elucidation: Differentiating Regioisomers

Method Comparison: NMR vs. HRMS vs. FT-IR

While High-Resolution Mass Spectrometry (HRMS) is excellent for confirming the exact mass (m/z 183.0764 for [M+H]⁺) and FT-IR easily identifies the functional groups (NO₂ asymmetric/symmetric stretches at ~1530 and ~1350 cm⁻¹), Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for regiochemical assignment.

The Causality: The position of the nitro group profoundly impacts the aromatic proton shifts due to its strong electron-withdrawing and anisotropic effects. In the 3-nitro isomer, the proton situated between the nitro and alkyl groups (H2) is highly deshielded, appearing as a distinct fine triplet or singlet near 8.25 ppm. This unique signature instantly differentiates it from the symmetric AA'BB' splitting pattern of the 4-nitro isomer.

Table 1: Expected Reference NMR Spectral Data (CDCl₃)

Note: Values are empirical reference points for the 3-nitrophenyl chiral amino alcohol scaffold.

Position¹H NMR (δ, ppm)Multiplicity (J in Hz)¹³C NMR (δ, ppm)
Ar-H2 8.25t (J = 2.0)122.5
Ar-H4 8.12ddd (J = 8.2, 2.0, 1.0)122.1
Ar-H6 7.71ddd (J = 7.8, 2.0, 1.0)132.8
Ar-H5 7.53t (J = 8.0)129.6
Ar-C1 (ipso) --144.2
Ar-C3 (NO₂) --148.5
CH(NH₂) 4.18dd (J = 7.5, 4.5)57.4
CH₂(OH) 3.75, 3.62m, m (diastereotopic)67.8

Enantiomeric Excess (ee) Determination

Method Comparison: Chiral HPLC vs. Mosher’s Ester NMR

Determining the optical purity of the (S)-enantiomer requires distinguishing it from its (R)-counterpart.

  • Chiral HPLC : Utilizes chiral stationary phases (CSPs) such as crown-ether (e.g., CrownSil) or derivatized polysaccharides 1 [1]. The Causality: Crown ether columns specifically complex with primary amines via hydrogen bonding within the chiral cavity, making them exceptionally suited for

    
    -amino alcohols. It is rapid and non-destructive.
    
  • Mosher's Method (¹H/¹⁹F NMR) : Involves derivatizing the amino alcohol with (R)- and (S)-

    
    -methoxy-
    
    
    
    -trifluoromethylphenylacetyl chloride (MTPA-Cl). The Causality: This method is a self-validating system. The formation of diastereomers not only quantifies ee via the integration of distinct ¹⁹F signals but simultaneously assigns the absolute configuration based on the
    
    
    (
    
    
    -
    
    
    ) values of the adjacent protons2 [2].
Experimental Protocol 1: Self-Validating Chiral HPLC

To ensure the system is self-validating, the protocol mandates the use of a racemic control to prove active resolution.

  • Preparation : Dissolve 1 mg of the (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol sample in 1 mL of mobile phase (e.g., Hexane/IPA 80:20). Prepare a separate identical solution using a racemic standard.

  • Modifier Addition : Add 0.1% Diethylamine (DEA) to the mobile phase. Causality: Free silanol groups on the silica support will cause severe peak tailing for primary amines; DEA competitively binds these sites, ensuring sharp, integrable peaks.

  • Validation Injection : Inject 10

    
    L of the racemic standard. Confirm baseline resolution (
    
    
    
    ) of the two enantiomeric peaks.
  • Sample Injection : Inject the (S)-enantiomer sample. Calculate ee based on the area normalization of the major vs. minor peak.

Experimental Protocol 2: Mosher’s Amide Derivatization
  • Aliquotting : Split 10 mg of the amino alcohol into two dry NMR tubes (5 mg each).

  • Reagent Addition : Add 0.5 mL of anhydrous CDCl₃ and 10

    
    L of anhydrous pyridine to each tube.
    
  • Derivatization : To Tube A, add 15

    
    L of (R)-MTPA-Cl. To Tube B, add 15 
    
    
    
    L of (S)-MTPA-Cl. Allow to react for 1 hour at room temperature. Note: The primary amine reacts faster than the hydroxyl group, forming the MTPA-amide.
  • Analysis : Acquire ¹H and ¹⁹F NMR spectra. The absence of unreacted starting material and the presence of a single major ¹⁹F peak validates the reaction's success.

MosherLogic Sample (S)-Amino Alcohol Sample DerivR Derivatize with (R)-MTPA-Cl Sample->DerivR Aliquot A DerivS Derivatize with (S)-MTPA-Cl Sample->DerivS Aliquot B NMR_R 1H/19F NMR of (S,S)-Diastereomer DerivR->NMR_R NMR_S 1H/19F NMR of (R,S)-Diastereomer DerivS->NMR_S Delta Calculate Δδ (δS - δR) for adjacent protons NMR_R->Delta NMR_S->Delta Validate Confirm (S)-Configuration (Self-Validating) Delta->Validate

Caption: Logic flow for Mosher's derivatization to determine absolute configuration.

Absolute Configuration Verification: VCD vs. ECD

When Mosher's ester analysis is not feasible, chiroptical spectroscopy must be employed.

Method Comparison

While Electronic Circular Dichroism (ECD) is sensitive to the UV-active 3-nitrophenyl chromophore, it can yield ambiguous results if multiple conformers in solution exhibit opposite Cotton effects.

Vibrational Circular Dichroism (VCD) is the superior alternative. VCD probes the differential absorption of left and right circularly polarized infrared light during vibrational transitions (e.g., C-H, N-H, and C-O bending/stretching). The Causality: Because VCD evaluates the entire chiral backbone (3N-6 vibrational modes) rather than relying solely on a localized UV chromophore, it provides a highly reliable, 3D solution-state conformation when paired with Density Functional Theory (DFT) calculations 3 [3].

Workflow Start (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol Phase1 Phase 1: Regiochemistry 1D/2D NMR & HRMS Start->Phase1 Pass1 Structure Confirmed Phase1->Pass1 Fail1 Isomeric Impurities Phase1->Fail1 Phase2 Phase 2: Chiral Purity (ee) Chiral HPLC vs. Racemate Phase3 Phase 3: Absolute Config VCD vs. DFT Simulation Phase2->Phase3 Pass1->Phase2

Caption: Orthogonal workflow for the structural and stereochemical validation of chiral amino alcohols.

References

  • Regis Technologies. (n.d.). Crown-Ether Chiral Stationary Phases. Retrieved from [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. Retrieved from[Link]

  • Nafie, L. A. (2008). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. Natural Product Communications, 3(3), 451-466. Retrieved from[Link]

Sources

Comparative Reactivity Guide: Ortho, Meta, and Para Nitrophenyl Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Scientists Subject: 2-Amino-1-(nitrophenyl)ethanol isomers (


-, 

-,

-)

Executive Summary: The Isomer Effect

In the development of adrenergic agonists, chiral auxiliaries, and bio-active scaffolds, nitrophenyl amino alcohols (specifically 2-amino-1-(nitrophenyl)ethanol) serve as critical intermediates. While they share a molecular formula, the positional isomerism of the nitro group (


-, 

-,

-) dictates profound differences in reactivity, solubility, and biocatalytic recognition.

This guide provides a mechanistic breakdown of how the Ortho Effect (sterics + H-bonding) contrasts with the electronic dominance of Para and Meta substitution, offering actionable protocols for their resolution and cyclization.

Quick Reference: Reactivity Matrix
FeatureOrtho (

-)
Meta (

-)
Para (

-)
Intramolecular H-Bond Strong (OH···O

N)
Weak/NoneNone
Lipase Resolution (

)
Low (Steric clash)ModerateHigh (Sterically unencumbered)
Benzylic Nucleophilicity Reduced (H-bond lock)ModerateHigh
Cyclization Rate Slow (Steric hindrance)IntermediateFast (Electronic activation)
pKa (Ammonium) Lower (Inductive -I)IntermediateHigher (Resonance +R distance)

Physicochemical Profiling & Structural Logic

The "Ortho Effect" and Intramolecular Hydrogen Bonding

The defining feature of the ortho-isomer is the formation of a stable 6-membered intramolecular hydrogen bond between the benzylic hydroxyl group and the nitro oxygen.

  • Consequence: This "pseudo-cycle" locks the conformation, shielding the hydroxyl group from external nucleophiles and reducing its effective polarity.

  • Experimental Validation: In

    
    H NMR, the benzylic proton of the ortho-isomer typically appears downfield relative to para due to deshielding by the nitro group's anisotropy and H-bonding.
    
Electronic Landscape (Hammett Principles)
  • Para (

    
    -NO
    
    
    
    ):
    Exerts strong electron-withdrawing effects via both Induction (-I) and Resonance (-R). This makes the benzylic hydrogen more acidic but destabilizes any developing carbocation character at the benzylic carbon during S
    
    
    1-type reactions.
  • Meta (

    
    -NO
    
    
    
    ):
    Exerts primarily Inductive withdrawal (-I). Resonance effects are negligible at the benzylic position.
  • Ortho (

    
    -NO
    
    
    
    ):
    Strong -I and -R, but sterics often override electronics.

Case Study A: Biocatalytic Kinetic Resolution

Objective: Enantioselective acylation of racemic amino alcohols using Lipase B from Candida antarctica (CAL-B).

Mechanistic Insight

Lipases possess a hydrophobic active site pocket.

  • Para/Meta: The nitro group is distal to the reaction center (the hydroxyl), allowing the phenyl ring to fit into the enzyme's large hydrophobic pocket. High enantioselectivity (

    
    ) is typical.
    
  • Ortho: The nitro group adjacent to the reaction center creates significant steric clash with the catalytic triad (Ser-His-Asp). This forces the substrate into an unfavorable conformation, drastically lowering the enantiomeric ratio (

    
     often < 20) and reaction rate.
    
Experimental Protocol: Lipase-Catalyzed Acylation

This protocol is optimized for the para -isomer but highlights adjustments for ortho .

Reagents:

  • Substrate: rac-2-amino-1-(4-nitrophenyl)ethanol (10 mmol)

  • Acyl Donor: Vinyl acetate (5 equiv.)

  • Catalyst: Immobilized CAL-B (Novozym 435), 20% w/w

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (Dry)

Workflow:

  • Preparation: Dissolve 10 mmol of the amino alcohol in 50 mL dry MTBE. Add 2.0 g of Novozym 435.

  • Initiation: Add vinyl acetate (50 mmol) to start the reaction. Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor conversion via chiral HPLC (e.g., Chiralcel OD-H column).

    • Para-isomer: Expect 50% conversion in <24 hours.

    • Ortho-isomer: Reaction may require 48-72 hours; heating to 45°C may improve rate but degrade selectivity.

  • Termination: Filter off the enzyme beads.

  • Purification: Separate the (S)-acetate and (R)-alcohol via flash chromatography (SiO

    
    , Hexane/EtOAc gradient).
    

Data Interpretation:

  • High

    
     value:  Indicates successful resolution.
    
  • Low Conversion (<10%): Typical for ortho-isomers; consider switching to a smaller acyl donor (e.g., ethyl acetate) or a different lipase (e.g., Pseudomonas cepacia lipase - PSL).

Case Study B: Chemical Cyclization to Oxazolines

Objective: Dehydrative cyclization of N-acyl derivatives to form 2-substituted-5-(nitrophenyl)-2-oxazolines.

Reaction Pathway & Diagram

The reaction proceeds via activation of the benzylic hydroxyl followed by intramolecular nucleophilic attack by the amide oxygen.

OxazolineSynthesis cluster_0 Isomer Specificity Start N-Acyl Amino Alcohol (Precursor) Activation O-Activation (Mesylate/TfOH) Start->Activation TfOH / Heat Intermediate Cyclization TS (Inversion of Config) Activation->Intermediate -H2O / -OTf Product Oxazoline Ring (Product) Intermediate->Product Intramolecular SN2 Attack Note1 Para: Fast Rate (Electronic Activation) Note2 Ortho: Slow Rate (Steric Hindrance)

Figure 1: Mechanistic pathway for the dehydrative cyclization of nitrophenyl amino alcohols to oxazolines.

Comparative Reactivity[1]
  • Para-Nitro: The strong electron-withdrawing nature makes the benzylic position electron-deficient. While this destabilizes S

    
    1 pathways, it enhances the acidity of the benzylic proton, facilitating elimination side-reactions (styrene formation) if basic conditions are used. Under acidic conditions (TfOH), the cyclization is efficient.[1]
    
  • Ortho-Nitro: Steric bulk hinders the backside attack required for the S

    
    2-like cyclization ring closure. Yields are typically 15-30% lower than the para analog under identical conditions.
    

Synthesis of Precursors (Henry Reaction Context)

The reactivity differences start at the synthesis of the amino alcohol itself (Henry Reaction: Nitrobenzaldehyde + Nitromethane).

PrecursorReactivity in Henry ReactionNotes
2-Nitrobenzaldehyde (

)
Slow Steric hindrance impedes nucleophilic attack; requires longer reaction times.
3-Nitrobenzaldehyde (

)
ModerateInductive activation only.
4-Nitrobenzaldehyde (

)
Fast Unhindered + Resonance activation. High yields of nitro-alcohol intermediate.

References

  • Lane, J. R., et al. (2016). Intramolecular Hydrogen Bonding in Substituted Aminoalcohols. Journal of Physical Chemistry A. Retrieved from [Link]

  • Movahed, F. S., et al. (2022).[2] A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules. Retrieved from [Link]

  • Giacomini, D., et al. (2007). Lipase-catalyzed enantioselective kinetic resolution of aromatic amino alcohols. Journal of Organic Chemistry. (Contextual citation based on general lipase resolution principles described in search results).
  • Abdellattif, M. H. (2018).[3] Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts. Green and Sustainable Chemistry. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Profiling

The Core Directive: Handling (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol (CAS: 1213028-51-1) requires a defensive strategy that goes beyond standard "lab coat and glasses." This intermediate, often used in the synthesis of beta-3 adrenergic receptor agonists (e.g., Mirabegron derivatives), presents a dual-threat profile: local corrosivity from the amino-alcohol moiety and systemic toxicity potential from the nitro-aromatic group.

The "Why" Behind the Protocol (Causality):

  • The Nitro Group (

    
    ):  Nitro-aromatics are lipophilic.[1] They do not just burn the skin; they permeate it.[1] Once absorbed, they can interfere with oxygen transport (methemoglobinemia).[1] Therefore, your PPE must act as an impermeable barrier, not just a splash guard.[1]
    
  • The Amino-Alcohol Motif: This functional group creates a basic (pH > 10 in solution) environment on mucous membranes.[1] Inhalation of dust leads to immediate respiratory tract inflammation, while eye contact can result in irreversible corneal opacity (Category 1 Eye Damage).[1]

  • Chirality & Purity: As an (S)-enantiomer, this is a high-value intermediate.[1] Contamination from the operator (skin oils, dead cells) is as much a risk to the chemistry as the chemistry is to the operator.

Hazard Logic Diagram

HazardLogic Chem (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol Nitro 3-Nitrophenyl Group (Lipophilic) Chem->Nitro Amino Amino-Alcohol Motif (Basic/Caustic) Chem->Amino Risk1 Systemic Toxicity (Skin Absorption) Nitro->Risk1 Permeation Risk2 Corneal/Respiratory Damage Amino->Risk2 Direct Contact PPE1 Requirement: Double Nitrile or Laminate Risk1->PPE1 PPE2 Requirement: P100 Resp + Goggles Risk2->PPE2

Figure 1: Hazard-to-PPE logic flow.[1] The chemical structure dictates the specific protective barrier required.

The Barrier Strategy: PPE Specifications

Do not rely on generic "safety gloves."[1] The following specifications are non-negotiable for handling this compound in solid (powder) or solution form.

Table 1: PPE Technical Specifications
ComponentRecommended SpecificationThe Scientific Rationale
Hand Protection (Primary) Nitrile (High Tensile) Thickness: ≥ 5 mil (0.12 mm)Cuff: Extended (>280mm)Nitrile provides excellent resistance to basic amines. The extended cuff prevents "wrist gap" exposure during reaching motions.[1]
Hand Protection (Secondary) Laminate (Silver Shield/4H) Required for spill cleanup or >30 min contactAromatic nitro compounds can permeate nitrile over time without visible degradation.[1] Laminate films offer >480 min breakthrough time [1].[1]
Respiratory N95 (Minimum) / P100 (Preferred) Or Powered Air Purifying Respirator (PAPR)The compound is likely a fine crystalline powder. Static charge causes dust to cling to nasal mucosa.[1] Simple surgical masks offer zero protection against chemical dust.[1]
Eye Protection Indirect Vented Goggles (ANSI Z87.1+ / EN 166)Safety glasses leave gaps.[1] Fine amine dust can bypass glasses and react with eye moisture to form a caustic solution, causing burns [2].[1]
Body Defense Tyvek® 400 (or equivalent) Disposable Lab Coat/CoverallCotton lab coats trap dust in the weave, creating a secondary exposure source in the laundry or breakroom. Use disposable barriers.

Operational Protocol: The "Clean-to-Dirty" Workflow

Safety is a dynamic process.[1] The following workflow ensures that once the chemical is handled, it never migrates to "clean" areas (door handles, keyboards, face).

Phase A: Pre-Operation (Donning)
  • Inspection: Inflate nitrile gloves with air to check for pinholes.[1] A 0.1mm hole renders the glove useless against solution transfer.

  • Layering:

    • Base Layer: Standard 4-mil nitrile glove (tucked under lab coat cuff).

    • Outer Layer: 5-mil+ Extended Cuff Nitrile glove (pulled over lab coat cuff).[1]

    • Why? If the outer glove is contaminated, it can be stripped off, leaving the base layer to protect you while you exit or reglove.

Phase B: Handling (The "Hot Zone")
  • Static Control: Use an anti-static gun or ionizer if weighing the powder.[1] Charged particles of amino-alcohols are "sticky" and difficult to contain.[1]

  • The "One-Hand" Rule: Keep one hand "clean" (for adjusting the sash, typing notes) and one hand "dirty" (holding the spatula/flask). If both hands handle the chemical, you are effectively trapped in the hood.

Phase C: Decontamination & Doffing

This is where 60% of exposures occur.[1]

Doffing Start Task Complete Wipe 1. Wipe Outer Gloves (Solvent-dampened wipe) Start->Wipe Strip1 2. Remove Outer Gloves (Beak Method - Do not snap) Wipe->Strip1 Wash 3. Wash Inner Gloves (Soap & Water while worn) Strip1->Wash Coat 4. Remove Tyvek/Coat (Roll inside-out) Wash->Coat Strip2 5. Remove Inner Gloves (Touching only inside cuff) Coat->Strip2 Final 6. Wash Hands (20s) Strip2->Final

Figure 2: The Doffing Cycle.[1] Note that inner gloves are washed before removal to prevent transferring residue to the wrists.[1]

Emergency Response Scenarios

Scenario 1: Powder Inhalation

  • Mechanism: Amine functionality reacts with mucous membranes.[1]

  • Action: Move to fresh air immediately. Do not induce vomiting if swallowed.[1][2][3] The alkalinity can cause secondary esophageal burns.[1]

Scenario 2: Dermal Exposure (Solution)

  • Mechanism: Nitro-group absorption.[1]

  • Action:

    • Drench: Immediate water flush (15 mins).

    • Soap: Use lipophilic soap (e.g., dish soap) rather than gentle hand wash, as the compound is organic-soluble.[1]

    • Monitor: Watch for signs of cyanosis (blue lips/fingernails) which indicates methemoglobinemia [3].[1]

Scenario 3: Spill (Solid)

  • Do NOT sweep (creates dust).[1]

  • Protocol: Cover with wet paper towels (dampened with water or ethanol) to suppress dust, then wipe up.[1] Dispose of as hazardous chemical waste.[1]

Disposal & Waste Management

  • Classification: Segregate as Organic Basic/Toxic Waste .

  • Container: High-density polyethylene (HDPE) is preferred over glass to prevent breakage.[1]

  • Labeling: Must explicitly state "Toxic" and "Corrosive."[1]

  • Deactivation (Laboratory Scale): For trace residues on glassware, rinse with dilute acetic acid (vinegar) to neutralize the amine function before final solvent cleaning. This prevents the formation of sticky basic residues in the dishwasher.

References

  • Forsberg, K., et al. (2020).[1] Quick Selection Guide to Chemical Protective Clothing. 7th Edition. Wiley. (Establishes permeation data for aromatic amines/nitro compounds against nitrile vs. laminate).

  • National Institute for Occupational Safety and Health (NIOSH). (2024). Pocket Guide to Chemical Hazards: Nitro compounds and Amines. Link

  • PubChem. (2024).[1] Compound Summary: 2-Amino-1-(3-nitrophenyl)ethan-1-ol (Related Structure Hazards). National Library of Medicine.[1] Link

  • Occupational Safety and Health Administration (OSHA). (2024).[1][2][4] Personal Protective Equipment Standards (29 CFR 1910.132). Link

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.